molecular formula C9H14ClNO3 B163037 Racepinephrine hydrochloride CAS No. 329-63-5

Racepinephrine hydrochloride

Cat. No.: B163037
CAS No.: 329-63-5
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

See also: Racepinephrine Hydrochloride (preferred);  Racepinephrine (has active moiety) ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATADHKWKHYVBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Mechanism of Action of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine hydrochloride is a synthetic sympathomimetic amine that is structurally a racemic mixture of the dextrorotatory (d) and levorotatory (l) enantiomers of epinephrine.[1] It is a non-selective agonist of both α- and β-adrenergic receptors and is primarily used as a bronchodilator for the temporary relief of mild symptoms of intermittent asthma.[2] The therapeutic effects of racepinephrine are almost exclusively attributed to the l-epinephrine isomer, which is significantly more potent than the d-epinephrine isomer.[1][3] This guide provides a detailed overview of the cellular and molecular mechanisms of action of racepinephrine, with a focus on its interaction with adrenergic receptors and the subsequent intracellular signaling pathways.

Adrenergic Receptor Interaction and Stereoselectivity

This compound exerts its physiological effects by binding to and activating adrenergic receptors, a class of G protein-coupled receptors (GPCRs).[4] These receptors are classified into two main types, α- and β-adrenergic receptors, which are further subdivided into several subtypes (α1, α2, β1, β2, β3).[5][6]

The pharmacological activity of racepinephrine resides almost entirely in the R(-)-enantiomer (l-epinephrine).[1] The S(+)-enantiomer (d-epinephrine) is considerably less potent, with reports suggesting that l-epinephrine is approximately 15 to 40 times more pharmacologically active than its d-enantiomer.[3] This stereoselectivity is due to the specific three-dimensional structure of the binding pocket of adrenergic receptors, which allows for a more favorable interaction with the l-isomer.[7] Specifically, the hydrogen bonding interaction between the chiral benzylic β-hydroxyl group of epinephrine and an asparagine residue in helix VI of the β-adrenergic receptor is a key determinant of this stereoselectivity.[7]

Cellular Signaling Pathway of Bronchodilation

The primary therapeutic effect of racepinephrine in the context of asthma is bronchodilation, which is mediated by the activation of β2-adrenergic receptors on airway smooth muscle cells.[2] The binding of l-epinephrine to these receptors initiates a cascade of intracellular events:

  • G Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. This involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[4]

  • Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[5]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[5]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[7]

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This results in the relaxation of the bronchial smooth muscle and, consequently, bronchodilation.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta2_receptor β2-Adrenergic Receptor g_protein Gs Protein (inactive) beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (inactive) g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka_inactive PKA (inactive) camp->pka_inactive Activates pka_active PKA (active) pka_inactive->pka_active relaxation Smooth Muscle Relaxation pka_active->relaxation Leads to l_epinephrine l-Epinephrine l_epinephrine->beta2_receptor Binds

Quantitative Pharmacological Data

The stereoselectivity of epinephrine is evident in its functional activity at adrenergic receptors. The following table summarizes available quantitative data for the enantiomers of epinephrine. It is important to note that while the higher potency of l-epinephrine is well-established, specific binding affinity (Ki) and potency (EC50) values for d-epinephrine are less frequently reported in the literature due to its significantly lower activity.

EnantiomerReceptor SubtypeParameterValueSpecies/TissueReference(s)
(-)-Epinephrineα2A-AdrenergicEC50 (GTPase Activity)200 nMHuman Platelet Membranes
(+)-Epinephrineα2A-AdrenergicEC50 (GTPase Activity)3 µM (3000 nM)Human Platelet Membranes
(+/-)-Epinephrineα2A-AdrenergicEC50 (GTPase Activity)4 µM (4000 nM)Human Platelet Membranes
(-)-EpinephrineGeneral AdrenergicPotency Ratio10- to 500-fold > (+)-EpinephrineVarious[1]
R(-)-EpinephrineGeneral AdrenergicPharmacological Activity Ratio~15 to 40-fold > S(+)-EpinephrineVarious[3]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of epinephrine enantiomers for a specific adrenergic receptor subtype.

5.1.1 Materials

  • Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected HEK293 cells or tissue homogenates).

  • Radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β).

  • Unlabeled ligands: (-)-epinephrine, (+)-epinephrine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

5.1.2 Procedure

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-specific ligand (for non-specific binding).

    • 50 µL of various concentrations of the competing unlabeled ligand (e.g., (-)-epinephrine or (+)-epinephrine).

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the functional response (cAMP production) to adrenergic receptor activation by epinephrine enantiomers.

5.2.1 Materials

  • HEK293 cells stably expressing the β2-adrenergic receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • (-)-Epinephrine and (+)-epinephrine.

  • Forskolin (as a positive control).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

5.2.2 Procedure

  • Cell Seeding: Seed the HEK293-β2AR cells into a 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of (-)-epinephrine, (+)-epinephrine, and forskolin in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP assay kit being used.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw data from the experimental wells to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 and Emax values for each compound.

G

Conclusion

The mechanism of action of this compound is a well-defined process initiated by the stereoselective binding of its active l-enantiomer to adrenergic receptors. Its therapeutic utility as a bronchodilator is primarily driven by the activation of the β2-adrenergic receptor-Gαs-adenylyl cyclase-cAMP signaling cascade in airway smooth muscle cells. A thorough understanding of this pathway, supported by quantitative pharmacological data and robust experimental protocols, is essential for the continued development of novel and improved therapies for respiratory diseases.

References

Racepinephrine Hydrochloride: A Technical Guide to Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racepinephrine hydrochloride, a racemic mixture of the D- and L-isomers of epinephrine, is a sympathomimetic amine that exerts its pharmacological effects through interactions with adrenergic receptors. As a non-selective agonist, it demonstrates affinity for both α- and β-adrenergic receptor subtypes, albeit with varying potencies. This technical guide provides a comprehensive overview of the adrenergic receptor binding affinity of this compound, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of adrenergic pharmacology.

Introduction to Racepinephrine and Adrenergic Receptors

Racepinephrine is a synthetic form of epinephrine administered as a hydrochloride salt. It is composed of an equal mixture of dextrorotatory (D)-epinephrine and levorotatory (L)-epinephrine. The pharmacological activity of racepinephrine is primarily attributed to the L-isomer, which is the naturally occurring and more potent form of epinephrine.[1] Adrenergic receptors, the targets of racepinephrine, are a class of G protein-coupled receptors (GPCRs) that are integral to the sympathetic nervous system's "fight-or-flight" response.[2] These receptors are broadly classified into two main types, α- and β-adrenergic receptors, which are further subdivided into several subtypes: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3).[3][4][5][6]

The activation of these receptors by an agonist like racepinephrine initiates a cascade of intracellular signaling events that mediate a wide range of physiological responses, including changes in heart rate, blood pressure, and bronchodilation.[7][8] Understanding the binding affinity of racepinephrine and its constituent isomers to these receptor subtypes is crucial for elucidating its mechanism of action and predicting its therapeutic effects and potential side effects.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed in terms of the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

Due to the limited availability of comprehensive binding data for racepinephrine as a racemic mixture, this section presents the available data for DL-epinephrine (racepinephrine) alongside a more detailed profile of the pharmacologically dominant L-epinephrine. The stereoselectivity of adrenergic receptors generally results in a significantly lower affinity for the D-isomer.[9]

Table 1: Binding Affinity (Ki) of DL-Adrenaline (Racepinephrine) for Adrenergic Receptors

Receptor SubtypeKi (nM)
α1330
α256
β1740

Note: Data is derived from a commercial source and may not be from peer-reviewed studies. Data for other receptor subtypes was not provided.

Table 2: Binding Affinity (Ki/Kd) of L-Epinephrine for Adrenergic Receptor Subtypes

Receptor SubtypeKi/Kd (nM)Species
α1-Adrenergic Receptors
α1A--
α1B--
α1D--
α2-Adrenergic Receptors
α2A--
α2B--
α2C--
β-Adrenergic Receptors
β14300Rat
β2--
β3--

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to its target receptor.[10] The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound for various adrenergic receptor subtypes.

Part 1: Membrane Preparation

This procedure outlines the isolation of cell membranes containing the adrenergic receptors of interest from tissues or cultured cells.

Materials:

  • Tissue (e.g., rat heart, cerebral cortex) or cultured cells expressing the target adrenergic receptor subtype.

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4.

  • Protease inhibitor cocktail.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.[11]

  • Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.[11]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[11]

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]

  • Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

This protocol details the competitive binding experiment to determine the inhibitory constant (Ki) of this compound.

Materials:

  • Prepared cell membranes.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β receptors).[11]

  • This compound solutions of varying concentrations.

  • Non-specific binding control (e.g., a high concentration of a suitable antagonist).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter or gamma counter.

Procedure:

  • In a 96-well plate, add the assay components in the following order: Assay Buffer, this compound or non-specific control, and radioligand.

  • Initiate the binding reaction by adding the membrane preparation to each well.[11]

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[11]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

  • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.[11]

  • Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I).[11]

  • Quantify the radioactivity to determine the amount of bound radioligand.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound to generate a sigmoidal dose-response curve.

  • Determine the IC50 value (the concentration of racepinephrine that inhibits 50% of the specific radioligand binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue or Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (remove debris) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation (pellet membranes) Supernatant->Centrifuge2 Membranes Membrane Pellet Centrifuge2->Membranes Resuspend Resuspend and Quantify Membranes->Resuspend Store Store at -80°C Resuspend->Store Setup Prepare 96-well Plate (Buffer, Ligand, Radioligand) Store->Setup AddMembranes Add Membranes Setup->AddMembranes Incubate Incubate to Equilibrium AddMembranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Workflow for a competitive radioligand binding assay.

Adrenergic Receptor Signaling Pathways

Upon binding of racepinephrine to adrenergic receptors, a conformational change is induced in the receptor, leading to the activation of intracellular G proteins. The specific G protein activated depends on the receptor subtype.

  • α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5]

  • β-Adrenergic Receptors (β1, β2, β3): All three subtypes are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of PKA.[3]

These signaling pathways ultimately lead to the diverse physiological effects of racepinephrine.

Adrenergic_Signaling_Pathways cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling alpha1 α1 Receptor Gq Gq Protein alpha1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC alpha2 α2 Receptor Gi Gi Protein alpha2->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib beta β Receptors (β1, β2, β3) Gs Gs Protein beta->Gs activates AC_act Adenylyl Cyclase Gs->AC_act activates cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act Racepinephrine Racepinephrine Hydrochloride Racepinephrine->alpha1 Racepinephrine->alpha2 Racepinephrine->beta

Signaling pathways of adrenergic receptors upon activation.

Conclusion

This compound is a non-selective adrenergic agonist whose pharmacological effects are mediated through its interaction with α- and β-adrenergic receptors. While comprehensive quantitative binding data for the racemic mixture is limited, the available information, primarily driven by the activity of the L-epinephrine isomer, indicates a broad spectrum of affinity across the different receptor subtypes. The standardized experimental protocols, such as radioligand binding assays, are essential for further elucidating the precise binding characteristics of racepinephrine and its individual stereoisomers. A thorough understanding of its receptor binding profile and the subsequent signaling cascades is fundamental for its rational therapeutic use and for the development of more selective adrenergic agents in the future.

References

The Synthesis and Purification of Racepinephrine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of racepinephrine hydrochloride, a racemic mixture of the enantiomers of epinephrine. This document details the core synthetic pathway, experimental protocols, purification methodologies, and analytical assessments pertinent to the production of this active pharmaceutical ingredient (API). All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Chemical Synthesis of Racepinephrine

The most common and industrially viable synthetic route to racepinephrine commences with the acylation of catechol, followed by amination and subsequent reduction. The overall synthetic pathway is depicted below.

Synthetic Pathway Overview

Synthesis_Pathway Catechol Catechol Step1_reagents Catechol->Step1_reagents ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Step1_reagents AlCl3 AlCl₃ (Lewis Acid) AlCl3->Step1_reagents Intermediate1 3,4-Dihydroxyphenacyl Chloride Step1_reagents->Intermediate1 Friedel-Crafts Acylation Step2_reagents Intermediate1->Step2_reagents NMethylBenzylamine N-Methylbenzylamine NMethylBenzylamine->Step2_reagents Intermediate2 N-Benzyl Adrenalone Step2_reagents->Intermediate2 Amination Step3_reagents Intermediate2->Step3_reagents H2_PdC H₂ / Pd/C H2_PdC->Step3_reagents RacemicEpinephrine Racemic Epinephrine Step3_reagents->RacemicEpinephrine Catalytic Hydrogenation & Debenzylation Step4_reagents RacemicEpinephrine->Step4_reagents HCl HCl HCl->Step4_reagents FinalProduct This compound Step4_reagents->FinalProduct Salt Formation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This initial step involves the electrophilic aromatic substitution of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst to form 3,4-dihydroxyphenacyl chloride.[1][2]

Protocol:

  • To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable halogenated solvent such as 1,2-dichloroethane, add chloroacetyl chloride (1.0 equivalent) dropwise while maintaining the temperature.

  • After the addition is complete, add a solution of catechol (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 16-20 hours.

  • Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • The resulting solid, 3,4-dihydroxyphenacyl chloride, is collected by filtration, washed with water, and can be further purified by recrystallization from dilute acetic acid.[3]

ParameterValue/Condition
Reactants Catechol, Chloroacetyl Chloride, Aluminum Chloride
Solvent 1,2-Dichloroethane
Temperature 0-5 °C initially, then room temperature
Reaction Time 16-20 hours
Work-up Quenching with HCl/ice, filtration
Purity of Intermediate ≥ 85%[3]

Table 1: Reaction parameters for the Friedel-Crafts acylation of catechol.

The intermediate 3,4-dihydroxyphenacyl chloride is then reacted with N-methylbenzylamine to yield N-benzyl adrenalone (3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone).[3]

Protocol:

  • To a cooled (10-15 °C) solution of 3,4-dihydroxyphenacyl chloride (1.0 equivalent) in an aprotic solvent such as N,N-dimethylacetamide, add N-methylbenzylamine (1.2 equivalents) dropwise.[3]

  • After the addition, allow the reaction mixture to warm to 30-35 °C and stir for 2-4 hours.[3]

  • The reaction mixture is then filtered.

  • The filtrate is cooled, and the pH is adjusted to approximately 5.5 with dilute HCl, followed by the addition of water to precipitate the product.[3]

  • The pH is then adjusted to 8.5 with dilute ammonia to complete the precipitation.[3]

  • The solid N-benzyl adrenalone is collected by filtration, washed with water, and dried.

ParameterValue/Condition
Reactants 3,4-Dihydroxyphenacyl Chloride, N-Methylbenzylamine
Solvent N,N-Dimethylacetamide
Temperature 10-15 °C initially, then 30-35 °C
Reaction Time 2-4 hours
Work-up Filtration, pH adjustment, precipitation

Table 2: Reaction parameters for the amination to form N-benzyl adrenalone.

This step involves the reduction of the ketone functionality and the cleavage of the N-benzyl group of N-benzyl adrenalone to produce racemic epinephrine.[1][3]

Protocol:

  • Dissolve N-benzyl adrenalone (1.0 equivalent) in methanol.

  • Adjust the pH of the solution to 1.0-2.4 with dilute HCl.[3]

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • The reaction mixture is then subjected to hydrogenation with hydrogen gas at a temperature of approximately 40 °C for 30-35 hours.[3]

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is cooled, and the pH is adjusted to approximately 8.5 with an ammonia solution to precipitate the racemic epinephrine.[3]

  • The product is collected by filtration, washed with methanol, and dried.

ParameterValue/Condition
Reactant N-Benzyl Adrenalone
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas
Solvent Methanol
Temperature ~40 °C
Reaction Time 30-35 hours
pH 1.0-2.4
Work-up Filtration, pH adjustment, precipitation

Table 3: Reaction parameters for the catalytic hydrogenation and debenzylation.

Purification of this compound

Purification of the final product is crucial to meet pharmacopeial standards. The primary methods include recrystallization and, if necessary, chiral resolution to isolate specific enantiomers, although this guide focuses on the racemic mixture.

Purification Workflow

Purification_Workflow Crude Crude Racemic Epinephrine Dissolution Dissolve in Acidified Water Crude->Dissolution Charcoal Activated Charcoal Treatment Dissolution->Charcoal Filtration1 Hot Filtration Charcoal->Filtration1 Precipitation Precipitation (pH adjustment) Filtration1->Precipitation Filtration2 Filtration Precipitation->Filtration2 Washing Washing with Water and Methanol Filtration2->Washing Drying Drying Washing->Drying PureBase Pure Racemic Epinephrine Base Drying->PureBase HCl_Formation Conversion to Hydrochloride Salt PureBase->HCl_Formation FinalProduct Racepinephrine Hydrochloride HCl_Formation->FinalProduct

Caption: General workflow for the purification of racepinephrine.

Recrystallization Protocol

Protocol:

  • Suspend the crude racemic epinephrine base in purified water at a low temperature (5-10 °C).[3]

  • Add hydrochloric acid to adjust the pH to ~2-2.5 to achieve a clear solution.[3]

  • Add activated carbon and sodium metabisulfite and stir for 30 minutes.[3]

  • Filter the solution to remove the carbon.

  • Cool the filtrate to 5-10 °C and add a dilute ammonia solution to adjust the pH to approximately 8.5, causing the pure epinephrine base to precipitate.[3]

  • Filter the precipitate, wash sequentially with water and methanol, and then dry.[3]

Formation of this compound

The final step is the conversion of the purified racemic epinephrine base to its hydrochloride salt.

Protocol:

  • Dissolve the purified racemic epinephrine base in a suitable solvent, such as ethanol.

  • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent like isopropanol) while stirring.

  • The this compound will precipitate out of the solution.

  • The salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed according to United States Pharmacopeia (USP) monographs.[4]

Analytical TestSpecification (USP)Method
Assay 97.0% - 102.0% (anhydrous basis)[4]High-Performance Liquid Chromatography (HPLC)
Specific Rotation -1° to +1°[4]Polarimetry
Water Content ≤ 0.5%[4]Karl Fischer Titration
Residue on Ignition ≤ 0.5%[4]Gravimetric Analysis
Limit of Adrenalone ≤ 0.2%[5]UV-Vis Spectroscopy
Limit of Norepinephrine ≤ 4.0%[5]Thin-Layer Chromatography (TLC) or HPLC

Table 4: Key analytical specifications for this compound according to USP.

High-Performance Liquid Chromatography (HPLC)

A common HPLC method for the assay of this compound involves a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol). Detection is typically performed using a UV detector at a wavelength of around 280 nm.[6] The purity is determined by comparing the peak area of the analyte to that of a reference standard.

Conclusion

The synthesis and purification of this compound is a well-established multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The methods described in this guide, from the initial Friedel-Crafts acylation to the final salt formation and purification, provide a robust framework for the production of this important pharmaceutical compound. Adherence to pharmacopeial standards and rigorous analytical testing are paramount to ensure the quality and safety of the final product.

References

An In-depth Technical Guide to Racepinephrine Hydrochloride: Structural Analogs and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine hydrochloride is a racemic mixture of the hydrochlorides of the two enantiomers of epinephrine.[1] It is a sympathomimetic amine that acts as a non-selective agonist on adrenergic receptors.[2][3] Clinically, it is primarily administered via inhalation for the temporary relief of symptoms associated with bronchial asthma and to treat airway edema in conditions such as croup.[4][5][6]

The pharmacological activity of racepinephrine is almost entirely attributable to its levorotatory isomer, (R)-(-)-epinephrine, which is the naturally occurring form. Understanding the distinct properties of its isomers and key structural analogs, such as norepinephrine, is fundamental for research and the development of more selective and effective adrenergic agents. This guide provides a detailed examination of the chemical structures, pharmacological activities, signaling pathways, and experimental evaluation of these compounds.

Chemical Structure and Stereoisomerism

Epinephrine is a chiral molecule containing a single stereocenter at the β-carbon of the side chain. This chirality gives rise to two enantiomers (non-superimposable mirror images): (R)-(-)-epinephrine and (S)-(+)-epinephrine.

  • (R)-(-)-Epinephrine (Levo-epinephrine): This is the naturally occurring and biologically active enantiomer.[7]

  • (S)-(+)-Epinephrine (Dextro-epinephrine): This enantiomer is significantly less potent than the (R)-isomer.

  • Racepinephrine: This is a 1:1 mixture of the (R)- and (S)-enantiomers.

The primary structural analog of epinephrine is norepinephrine , which differs only by the absence of a methyl group on the terminal amine.[3] This seemingly minor structural change results in a notable difference in receptor selectivity and pharmacological profile.

Synthesis and Resolution

The chemical synthesis of epinephrine typically results in a racemic mixture.[8] The resolution of this mixture to isolate the more active (R)-(-)-epinephrine is a critical step for producing the pharmaceutical-grade single enantiomer. This is often achieved by using a chiral resolving agent, such as tartaric acid, which forms diastereomeric salts with the epinephrine enantiomers.[9][10] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[9][10] More modern approaches utilize stereoselective synthesis to produce the desired enantiomer with high purity.

Pharmacology and Mechanism of Action

Epinephrine and its analogs exert their effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[3][7] These receptors are broadly classified into alpha (α) and beta (β) types, each with several subtypes (α₁, α₂, β₁, β₂, β₃).[3][7]

  • Epinephrine is a non-selective agonist, meaning it stimulates both α- and β-adrenergic receptors.[4][6]

  • Norepinephrine acts on both receptor types but shows a relative preference for α-receptors and β₁-receptors over β₂-receptors.[2]

The stereochemistry of the molecule is paramount to its receptor affinity and activity. The biological and chemical activity resides almost entirely in the (R)-(-)-isomer (levo-epinephrine), which is reported to be 15 to 40 times more pharmacologically active than the (S)-(+)-isomer (dextro-epinephrine). This difference is attributed to the specific three-dimensional orientation of the hydroxyl group on the chiral carbon, which is critical for proper binding to the adrenergic receptor.

Adrenergic Receptor Signaling Pathways

The activation of adrenergic receptors by an agonist like epinephrine initiates a cascade of intracellular events mediated by G proteins. The specific pathway activated depends on the receptor subtype.

  • α₁-Receptors: Coupled to Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

  • α₂-Receptors: Coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • β-Receptors (β₁, β₂, β₃): Coupled to Gs protein, which activates adenylyl cyclase.[3] This increases the production of cAMP, which in turn activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets.

The following diagram illustrates the primary signaling pathways associated with adrenergic receptor activation.

AdrenergicSignaling cluster_receptor Adrenergic Agonist Binding cluster_alpha α-Receptors cluster_beta β-Receptors cluster_gprotein G-Protein Activation cluster_effector Effector & Second Messenger cluster_response Cellular Response Agonist Epinephrine / Norepinephrine a1 α1 a2 α2 b123 β1, β2, β3 Gq Gq a1->Gq Gi Gi a2->Gi Gs Gs b123->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhib Adenylyl Cyclase Gi->AC_inhib AC_activ Adenylyl Cyclase Gs->AC_activ IP3_DAG ↑ IP3 + DAG PLC->IP3_DAG cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_activ->cAMP_inc Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Response_a2 Inhibition of Neurotransmitter Release cAMP_dec->Response_a2 PKA_act PKA Activation cAMP_inc->PKA_act Response_a1 Smooth Muscle Contraction Ca_PKC->Response_a1 Response_b Heart Rate ↑ Smooth Muscle Relaxation Glycogenolysis PKA_act->Response_b

Caption: General signaling pathways of adrenergic receptors.

Quantitative Pharmacological Data

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. The following table summarizes reported Kᵢ values for L-epinephrine and its primary analog, L-norepinephrine, at various human adrenergic receptor subtypes. Data for D-epinephrine is scarce, but it is consistently reported to have a significantly lower affinity (15 to 40 times weaker) than the L-enantiomer.

Receptor SubtypeLigandKᵢ (nM)Species/Tissue Source
α₁ₐ L-Norepinephrine1500Guinea Pig[8]
β₁ L-Norepinephrine126Rat[8]
β₁ L-Norepinephrine400Guinea Pig[8]
β₁ L-EpinephrineSimilar to NorepinephrineHuman
β₂ L-Norepinephrine~10-fold lower affinity than for β₁Human
β₂ L-EpinephrineSimilar to Norepinephrine affinity for β₁Human

Note: Kᵢ values can vary based on experimental conditions, radioligand used, and tissue source. The data presented is for comparative purposes. L-norepinephrine generally shows higher affinity for α-receptors and β₁-receptors compared to β₂-receptors.[8]

Experimental Protocols: Competitive Radioligand Binding Assay

Determining the binding affinity (Kᵢ) of unlabeled compounds like epinephrine isomers is typically performed using a competitive radioligand binding assay.[8]

Principle

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., L-epinephrine) to displace a radioactively labeled ligand (the "radioligand") from a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Detailed Methodology

1. Membrane Preparation:

  • Homogenize tissue or cultured cells known to express the target adrenergic receptor subtype (e.g., rat cerebral cortex, HEK293 cells transfected with the human β₂-receptor) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[2]

  • Perform differential centrifugation to isolate the cell membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[2]

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the total protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay) and store aliquots at -80°C.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled test compounds (e.g., L-epinephrine, D-epinephrine, norepinephrine).

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation + radioligand + assay buffer.
    • Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known non-labeled antagonist (e.g., propranolol for β-receptors) to saturate all specific binding sites.
    • Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound.

  • The radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors) should be used at a concentration near its dissociation constant (Kₑ).[8]

  • Initiate the reaction by adding the radioligand. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature).[2]

3. Separation and Quantification:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[2][5]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

  • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal competition curve.

  • Use non-linear regression analysis to determine the IC₅₀ value from the curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] = Concentration of the radioligand.
    • Kₑ = Dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

AssayWorkflow prep 1. Membrane Preparation (Homogenization & Centrifugation) protein 2. Protein Quantification (BCA or Bradford Assay) prep->protein setup 3. Assay Plate Setup (Total, NSB, Competition Wells) protein->setup incubate 4. Incubation (Reach Binding Equilibrium) setup->incubate filter 5. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter count 6. Scintillation Counting (Quantify Radioactivity) filter->count analysis 7. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analysis result Binding Affinity (Kᵢ) Determined analysis->result

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as a classic example of the importance of stereochemistry in pharmacology. While the racemic mixture is clinically effective for specific topical applications like inhalation, its systemic activity is overwhelmingly dictated by the (R)-(-)-epinephrine enantiomer. The structural analog, norepinephrine, further highlights how subtle molecular modifications can significantly alter receptor selectivity and physiological response. For drug development professionals and researchers, a thorough understanding of the distinct binding affinities, potencies, and signaling mechanisms of these isomers and analogs is essential for designing novel therapeutics with improved specificity and safety profiles. The experimental protocols outlined herein provide a standard framework for the continued evaluation and characterization of new adrenergic agents.

References

A Technical Guide to the Stereochemical Purity Assessment of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stereochemical Purity in Racepinephrine

Racepinephrine hydrochloride is a sympathomimetic amine, administered as a racemic mixture of its two enantiomers: the biologically active R-(-)-epinephrine (levo-epinephrine) and the less active S-(+)-epinephrine (dextro-epinephrine).[1] The pharmacological activity of the R-(-)-enantiomer is estimated to be 15 to 40 times greater than that of the S-(+)-enantiomer.[1] Given this significant difference in potency, ensuring the correct 1:1 racemic composition and quantifying any enantiomeric excess is a critical aspect of quality control in the development and manufacturing of racepinephrine-containing drug products.

The United States Pharmacopeia (USP) monograph for this compound defines it as a racemic mixture and provides an assay for total epinephrine content but does not include a specific method for determining enantiomeric purity.[2][3][4][5] This guide provides an in-depth overview of advanced analytical techniques for the stereochemical purity assessment of this compound, offering detailed experimental protocols and comparative data to aid researchers and quality control analysts in selecting and implementing appropriate methodologies.

Core Analytical Methodologies for Enantiomeric Purity

The primary techniques for resolving and quantifying the enantiomers of epinephrine include High-Performance Liquid Chromatography (HPLC), both with chiral and achiral columns, and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy also presents a potential, albeit less commonly applied, method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry.[6] For racepinephrine, two principal HPLC strategies can be employed: separation on a chiral stationary phase (CSP) or the use of an achiral separation method coupled with a chiroptical detector.

Direct separation of enantiomers is achieved using a column containing a chiral stationary phase (CSP). This method provides baseline resolution of the R-(-) and S-(+) enantiomers, allowing for their individual quantification.

Experimental Protocol: Chiral HPLC

A representative chiral HPLC method for the analysis of epinephrine enantiomers is detailed below.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: ORpak CDBS-453 (4.6 x 150 mm) or an equivalent column with a beta-cyclodextrin-based CSP.[7][8]

  • Mobile Phase: 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v).[8]

  • Flow Rate: 0.5 mL/min.[7][8]

  • Column Temperature: 10°C.[7][8]

  • Injection Volume: 20 µL.[7]

  • Detection: UV at 280 nm.[7][8]

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in the mobile phase.[7]

Workflow for Chiral HPLC Analysis

G Figure 1: Chiral HPLC Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Racepinephrine HCl in Mobile Phase (100 µg/mL) inject Inject 20 µL onto Chiral Column prep_sample->inject separate Isocratic Elution (0.5 mL/min, 10°C) inject->separate detect UV Detection at 280 nm separate->detect quantify Quantify R-(-) and S-(+) Enantiomer Peaks detect->quantify

Caption: Chiral HPLC workflow for racepinephrine analysis.

An innovative approach utilizes a standard, achiral HPLC method, such as the one described in the USP monograph for epinephrine assay, coupled with a circular dichroism (CD) detector.[7][9][10] This technique does not separate the enantiomers chromatographically but quantifies them based on their differential absorption of circularly polarized light.

Experimental Protocol: Achiral HPLC-UV-CD

This method is adapted from a study that builds upon the USP monograph for epinephrine injections.[7]

  • Instrumentation: An HPLC system with a UV detector and an in-line CD detector.

  • Column: A standard C18 reversed-phase column.

  • Mobile Phase: 85/15% (v/v) 50 mM sodium phosphate/methanol, pH 3.8.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm.

  • CD Detection: Monitored for ellipticity, which is proportional to the enantiomeric composition.

  • Sample Preparation: Prepare solutions of this compound in the mobile phase.

Logical Diagram for Enantiomeric Purity Determination by HPLC-CD

G Figure 2: Logic of Achiral HPLC-CD Analysis start Inject Racepinephrine HCl on Achiral C18 Column elution Co-elution of R-(-) and S-(+) Enantiomers start->elution uv_detect UV Detector: Measures Total Epinephrine Concentration elution->uv_detect cd_detect CD Detector: Measures Ellipticity (θ) elution->cd_detect g_factor Calculate g-factor (θ / UV absorbance) uv_detect->g_factor cd_detect->g_factor quantify Determine Enantiomeric Purity from g-factor Calibration Curve g_factor->quantify

Caption: Data processing for HPLC-CD enantiomeric purity.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative for the enantiomeric separation of charged molecules like epinephrine. The separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol: Chiral Capillary Electrophoresis

The following protocol is a composite of methods described for the enantiomeric separation of epinephrine.[2][11][12]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Uncoated fused-silica capillary (e.g., 45 cm total length, 40 cm effective length, 75 µm I.D.).[2]

  • Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) or a combination of cyclodextrins. A typical concentration is 40 mM DIMEB.[12]

  • Background Electrolyte (BGE): 0.10 M phosphoric acid and 0.05 M triethanolamine.[12] Another option is 50 mM phosphate buffer at pH 2.90.[2]

  • Separation Voltage: 20 kV.[2]

  • Detection: UV at 205 nm.[2]

  • Sample Injection: Hydrodynamic injection.

Workflow for Capillary Electrophoresis Analysis

G Figure 3: Capillary Electrophoresis Workflow cluster_prep System & Sample Prep cluster_ce CE Analysis cluster_data Data Analysis prep_bge Prepare BGE with Chiral Selector condition_cap Condition Capillary prep_bge->condition_cap prep_sample Dissolve Sample in Water or BGE inject Hydrodynamic Injection prep_sample->inject condition_cap->inject separate Apply Voltage (e.g., 20 kV) inject->separate detect UV Detection (205 nm) separate->detect quantify Quantify Enantiomers from Electropherogram detect->quantify

Caption: Experimental workflow for chiral CE analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[13] These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.

While a specific, validated protocol for this compound is not widely published, the general approach would involve:

  • Dissolving the this compound sample in a suitable deuterated solvent.

  • Adding a chiral solvating agent (e.g., a derivative of phenylglycine or a chiral acid).

  • Acquiring a high-resolution proton (¹H) NMR spectrum.

  • Identifying and integrating the resolved signals corresponding to each enantiomer to determine their relative ratio.

This method can be rapid and does not require chromatographic separation, but method development is required to find a suitable CSA that provides adequate signal resolution for accurate quantification.

Quantitative Data and Method Comparison

The selection of an analytical method often depends on the specific requirements of the analysis, such as sensitivity, speed, and available instrumentation. The following tables summarize the quantitative performance of the discussed techniques based on published data.

Table 1: HPLC Method Performance for Epinephrine Enantiomers

ParameterChiral HPLC[7]Achiral HPLC-UV-CD[7]
Principle Chromatographic SeparationChiroptical Detection
Column ORpak CDBS-453Standard C18
Resolution Baseline separationCo-elution
D-(+) Enantiomer LOQ 0.2%0.3%
D-(+) Enantiomer LOD 0.05%0.1%
Linearity (r²) > 0.999> 0.999
Key Advantage Direct quantification of separated peaksUtilizes standard USP assay method

Table 2: Capillary Electrophoresis Performance for Epinephrine Enantiomers

ParameterCapillary Electrophoresis[2][11]
Principle Electrophoretic Mobility Difference
Chiral Selector Cyclodextrins (e.g., HP-β-CD, DM-β-CD)
Linearity Range 1.0 x 10⁻⁶ to 1.0 x 10⁻³ M[2]
Detection Limit (S/N=3) 8.5 x 10⁻⁷ to 9.5 x 10⁻⁷ M[2]
Precision (RSD) < 2.8% (migration time), < 4.8% (peak area)[2]
Key Advantage High separation efficiency, low sample/reagent consumption

Conclusion and Recommendations

The stereochemical purity of this compound can be reliably assessed using several advanced analytical techniques.

  • Chiral HPLC is a robust and direct method that provides excellent separation and is suitable for routine quality control.

  • Achiral HPLC with CD detection is a powerful alternative, particularly for laboratories already performing the USP assay for epinephrine, as it leverages existing instrumentation and methods to provide enantiomeric purity information simultaneously.[7][10] This approach can streamline testing and reduce the need for dedicated chiral methods.

  • Capillary Electrophoresis offers a high-resolution separation with low solvent consumption, making it an excellent orthogonal technique for method validation and in-depth investigations.

  • NMR Spectroscopy holds promise as a rapid, non-separative technique, though method development specific to this compound would be required.

For drug development professionals, the choice of method will depend on the stage of development, regulatory requirements, and available resources. It is recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for the intended purpose. The use of an orthogonal method, such as CE to confirm HPLC results, is a good practice to ensure the robustness of the analytical data.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) and Raman spectroscopy for the characterization of racepinephrine hydrochloride. This document is intended for professionals in the pharmaceutical industry involved in research, development, and quality control.

Introduction to this compound and Vibrational Spectroscopy

This compound is the racemic mixture of the hydrochloride salts of the (R)- and (S)-enantiomers of epinephrine. It is a sympathomimetic amine widely used as a bronchodilator for the relief of symptoms associated with bronchial asthma. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of a substance based on the vibrations of its chemical bonds. These non-destructive techniques are invaluable for the identification, structural elucidation, and quantitative analysis of active pharmaceutical ingredients (APIs) like this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a molecular vibration that causes a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). This scattering provides information about vibrational modes that involve a change in the polarizability of the molecule. Due to their different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational modes of a molecule.

Infrared Spectroscopy of this compound

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • The sample spectrum is recorded and ratioed against the background spectrum to produce the final absorbance spectrum.

Expected Infrared Spectral Features of this compound

Based on the known functional groups present in the epinephrine molecule, the following characteristic absorption bands can be anticipated in the IR spectrum of this compound. The exact peak positions may vary slightly due to the crystalline environment and the presence of the hydrochloride salt.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H (phenolic & alcoholic)Stretching3600 - 3200 (broad)
N-H₂⁺ (secondary amine salt)Stretching3200 - 2800 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=C (aromatic)Stretching1620 - 1580
N-H₂⁺ (secondary amine salt)Bending1600 - 1500
C-O (phenolic & alcoholic)Stretching1260 - 1000
C-NStretching1250 - 1020

Raman Spectroscopy of this compound

Raman spectroscopy is a powerful tool for the analysis of pharmaceutical compounds, offering high specificity and the ability to analyze samples through transparent packaging. While a complete Raman spectrum of this compound is not widely published, data for epinephrine provides a strong basis for understanding the expected spectral features.

Experimental Protocol: Dispersive Raman Spectroscopy

Instrumentation:

  • A dispersive Raman spectrometer equipped with a microscope for sample visualization and a charge-coupled device (CCD) detector.

  • Laser Excitation: A 785 nm near-infrared (NIR) laser is commonly used for pharmaceutical analysis to minimize fluorescence from the sample or excipients.[3]

Sample Preparation:

  • Place a small amount of this compound powder on a microscope slide.

Data Acquisition:

  • Laser Power: Use a low laser power (e.g., 10-50 mW) to avoid sample degradation.

  • Objective: A 10x or 20x objective can be used to focus the laser onto the sample.

  • Integration Time: 1-10 seconds.

  • Number of Accumulations: 5-10 accumulations are typically averaged to improve the signal-to-noise ratio.

  • The spectrum is calibrated using a known standard (e.g., polystyrene).

Raman Spectral Data of Epinephrine

The following table summarizes the prominent Raman peaks observed for epinephrine. These peaks are expected to be present in the spectrum of this compound, although minor shifts and intensity changes may occur due to the racemic nature and the hydrochloride salt form.

Wavenumber (cm⁻¹) Vibrational Assignment
599CC=O Stretching
777Ring Breathing
1081CCH Bending
1172CO Stretching
1283CO Asymmetric Stretching
1599Aromatic CC Stretching

Data sourced from a study on drug stability analysis by Raman spectroscopy.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for obtaining IR and Raman spectra of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Load_Sample Load Racepinephrine HCl Powder Background_Scan->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Set_Parameters Set Spectrometer Parameters (Range, Resolution, Scans) Apply_Pressure->Set_Parameters Acquire_Spectrum Acquire Sample Spectrum Set_Parameters->Acquire_Spectrum Ratio_Spectra Ratio Sample to Background Acquire_Spectrum->Ratio_Spectra Final_Spectrum Generate Absorbance Spectrum Ratio_Spectra->Final_Spectrum

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prepare_Slide Place Racepinephrine HCl on Slide Set_Parameters Set Spectrometer Parameters (Laser Power, Integration Time) Prepare_Slide->Set_Parameters Focus_Laser Focus Laser on Sample Set_Parameters->Focus_Laser Acquire_Spectrum Acquire Raman Spectrum Focus_Laser->Acquire_Spectrum Calibrate_Spectrum Calibrate Wavenumber Axis Acquire_Spectrum->Calibrate_Spectrum Baseline_Correction Perform Baseline Correction Calibrate_Spectrum->Baseline_Correction Final_Spectrum Generate Final Raman Spectrum Baseline_Correction->Final_Spectrum

Caption: Experimental workflow for Raman analysis of this compound.

Applications in Pharmaceutical Analysis

Both IR and Raman spectroscopy are powerful tools for the analysis of this compound in a pharmaceutical setting:

  • Identity Confirmation: The unique fingerprint spectra obtained from IR and Raman can be used to unequivocally identify this compound and distinguish it from other related compounds or potential impurities.

  • Purity Assessment: The presence of unexpected peaks in the spectra can indicate the presence of impurities or degradation products.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit distinct IR and Raman spectra. These techniques are therefore crucial in identifying and controlling the polymorphic form of this compound, which can impact its stability and bioavailability.

  • Quantitative Analysis: With appropriate calibration, both IR and Raman spectroscopy can be used for the quantitative determination of this compound in formulations. This is particularly useful for assessing content uniformity in tablets or powders.

Conclusion

Infrared and Raman spectroscopy are indispensable analytical techniques in the development and quality control of this compound. They provide detailed molecular-level information in a rapid and non-destructive manner. While specific, publicly available spectral libraries for this compound are limited, the foundational principles of vibrational spectroscopy and the available data for the parent compound, epinephrine, provide a strong framework for the application of these techniques. The experimental protocols and expected spectral features outlined in this guide serve as a valuable resource for scientists and researchers working with this important pharmaceutical compound.

References

In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Analysis of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and fragmentation analysis of racepinephrine hydrochloride. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and quality control who utilize mass spectrometry for the characterization of pharmaceutical compounds. This document details experimental methodologies, presents quantitative data in a clear format, and visualizes key processes to facilitate a deeper understanding of the analytical workflow and fragmentation pathways.

Introduction to Racepinephrine and its Analysis

This compound is a racemic mixture of the (R)- and (S)-enantiomers of epinephrine, a sympathomimetic amine that functions as a bronchodilator. It is the hydrochloride salt of epinephrine, with the chemical formula C₉H₁₃NO₃ · HCl and a molecular weight of 219.67 g/mol . The active component, epinephrine, has a molecular weight of 183.2044 g/mol [1]. Accurate and robust analytical methods are crucial for its identification, quantification, and quality control in pharmaceutical formulations. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful technique for this purpose due to its high sensitivity and specificity. This guide focuses on the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the structural elucidation of racepinephrine through fragmentation analysis.

Experimental Protocols

A detailed experimental protocol is essential for reproducible and reliable mass spectrometric analysis. The following outlines a typical workflow for the analysis of this compound.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh a certified reference standard of this compound. Dissolve it in a suitable solvent, such as a mixture of methanol and water, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to desired concentrations for calibration curves and quality control samples.

  • Sample Extraction (if necessary): For analysis from complex matrices like plasma, a protein precipitation step is typically employed. Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to remove precipitated proteins. The resulting supernatant can then be diluted and injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust LC-MS/MS method enables the separation of racepinephrine from potential interferences and its subsequent detection and fragmentation.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is commonly used for the separation of catecholamines.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is often effective.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of epinephrine as it readily forms a protonated molecule [M+H]⁺.

  • MS/MS Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or in product ion scan mode for fragmentation analysis. The protonated molecule of epinephrine (m/z 184.1) is selected as the precursor ion for collision-induced dissociation (CID).

Quantitative Data Presentation

The mass spectrometric analysis of racepinephrine under ESI-MS/MS conditions yields characteristic precursor and product ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these ions, are summarized in the tables below.

Precursor Ion Data
CompoundIonization ModePrecursor IonMeasured m/z
EpinephrineESI+[M+H]⁺184.0968

Table 1: Precursor ion data for epinephrine obtained by electrospray ionization.

Fragmentation (MS/MS) Data

Collision-induced dissociation of the protonated epinephrine molecule ([M+H]⁺ at m/z 184.1) results in a series of characteristic fragment ions. The most prominent fragments are presented in Table 2.

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Relative Abundance (%)Tentative Assignment
184.120166.086100[M+H-H₂O]⁺
184.120151.062255.82[M+H-H₂O-CH₃]⁺
184.120107.04983.58Dihydroxytropylium ion
184.120120.080739.53C₈H₁₀O₂⁺
184.12057.0568374.65C₃H₇N⁺

Table 2: Key fragment ions of protonated epinephrine observed in tandem mass spectrometry. Data compiled from public spectral databases[2][3].

Visualizations: Workflows and Fragmentation Pathways

Visual diagrams are provided below to illustrate the experimental workflow and the fragmentation pathway of racepinephrine.

G Experimental Workflow for Racepinephrine Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard Racepinephrine Standard Dissolution Dissolution in Solvent Standard->Dissolution Dilution Serial Dilutions Dissolution->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 MS1: Precursor Ion Selection (m/z 184.1) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Detection Detection MS2->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Quantification Quantification Spectrum->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of this compound using LC-MS/MS.

The fragmentation of protonated epinephrine is a key aspect of its identification. The primary fragmentation event is the neutral loss of a water molecule.

fragmentation_pathway Proposed Fragmentation Pathway of Protonated Epinephrine cluster_fragments Major Fragments parent Protonated Epinephrine C₉H₁₄NO₃⁺ m/z 184.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 166.1 parent:f2->frag1:f0 - H₂O frag3 Dihydroxytropylium ion C₇H₇O₂⁺ m/z 107.0 parent:f2->frag3:f0 Side chain cleavage frag2 Loss of CH₃ from m/z 166 [M+H-H₂O-CH₃]⁺ m/z 151.1 frag1:f2->frag2:f0 - CH₃

Caption: A simplified diagram illustrating the major fragmentation pathways of protonated epinephrine.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry and fragmentation analysis of this compound. The presented experimental protocols, quantitative data, and visual diagrams offer a comprehensive resource for scientists and researchers. The characteristic fragmentation pattern of epinephrine, with a prominent neutral loss of water, serves as a reliable signature for its identification and confirmation. The methodologies and data herein can be adapted and applied for routine quality control, pharmacokinetic studies, and other research applications involving racepinephrine.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of racepinephrine hydrochloride. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and characterization of this active pharmaceutical ingredient. This guide delves into the quantitative NMR data, detailed experimental protocols, and relevant biological signaling pathways associated with racepinephrine.

Introduction to this compound

This compound is the racemic mixture of the hydrochloride salt of epinephrine, a catecholamine that functions as a hormone and neurotransmitter. It is a sympathomimetic agent that acts on both alpha and beta-adrenergic receptors and is commonly used as a bronchodilator for the relief of symptoms associated with bronchial asthma. The chemical structure of this compound is presented in Figure 1.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Accurate structural elucidation and quantitative analysis are critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and purity of this compound.

Quantitative NMR Data

Quantitative NMR (qNMR) is a primary analytical method for the determination of purity and concentration of active pharmaceutical ingredients. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its molecular structure. The data presented below is based on experimental spectra obtained in an aqueous solvent (H₂O/D₂O).

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
H-26.94d
H-56.85dd
H-66.95d
H-7 (CH-OH)~5.0m
H-8 (CH₂-N)~3.2-3.4m
N-CH₃~2.8s

Note: The chemical shifts of exchangeable protons (OH and NH) are highly dependent on solvent, concentration, and temperature and are often not observed or appear as broad signals. Coupling constants (J-values) are not explicitly available in the referenced public databases but can be inferred from the multiplicities (d = doublet, dd = doublet of doublets, m = multiplet, s = singlet).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following data is based on an experimental spectrum of DL-Adrenaline hydrochloride.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ) in ppm
C-1~130
C-2~116
C-3~145
C-4~145
C-5~115
C-6~120
C-7 (CH-OH)~70
C-8 (CH₂-N)~55
N-CH₃~33

Experimental Protocols

This section outlines the methodologies for acquiring high-quality NMR spectra of this compound. Adherence to these protocols is essential for obtaining accurate and reproducible results.

Sample Preparation

Proper sample preparation is a critical first step in any NMR experiment.

  • Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound due to its high solubility. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is advisable.

  • Procedure:

    • Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.

NMR Data Acquisition

The following are general parameters for ¹H and ¹³C NMR data acquisition. These may need to be optimized based on the specific instrument and experimental goals.

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons for quantitative analysis.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

3.2.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-220 ppm, centered around 100-110 ppm.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 1-2 Hz.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CD₃OD at 49.0 ppm).

Signaling Pathway and Experimental Workflow

Racepinephrine exerts its pharmacological effects by activating adrenergic receptors. The following diagrams illustrate the primary signaling pathway and a general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Racepinephrine HCl dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process integrate Integrate Signals process->integrate assign Assign Peaks integrate->assign quantify Quantitative Analysis (Purity) assign->quantify

NMR Experimental Workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm racepinephrine Racepinephrine beta_receptor Beta-Adrenergic Receptor (GPCR) racepinephrine->beta_receptor Binds to g_protein Gs Protein (inactive) beta_receptor->g_protein Activates g_protein_active Gs Protein (active) g_protein->g_protein_active GDP -> GTP ac Adenylyl Cyclase (inactive) g_protein_active->ac Activates ac_active Adenylyl Cyclase (active) ac->ac_active camp cAMP (Second Messenger) ac_active->camp Converts atp ATP atp->ac_active pka_inactive Protein Kinase A (inactive) camp->pka_inactive Binds to pka_active Protein Kinase A (active) pka_inactive->pka_active Activates cellular_response Cellular Response (e.g., Bronchodilation) pka_active->cellular_response Phosphorylates target proteins leading to

A Technical Guide to the Historical Perspectives of Catecholamine Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments and scientific rigor that have shaped our understanding of catecholamines. From the initial discovery of "adrenalin" to the elucidation of complex signaling pathways and receptor subtypes, this paper provides a comprehensive historical perspective. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the foundational experiments, presenting key quantitative data for comparative analysis, and visualizing the logical and experimental workflows that have defined the field.

Early Discoveries and the Isolation of Adrenaline

The story of catecholamine research begins in the late 19th century with the observation of the potent physiological effects of adrenal gland extracts. This led to a race to isolate the active principle, a pursuit that laid the groundwork for endocrinology and pharmacology.

The Pressor Effect: Oliver and Schäfer's Landmark Experiments (1894-1895)

George Oliver and Edward Schäfer were the first to systematically demonstrate the dramatic effects of adrenal extracts on the cardiovascular system. Their experiments on anesthetized dogs showed a significant and rapid increase in arterial blood pressure upon intravenous injection of the extract.

Experimental Protocol: Oliver and Schäfer's Blood Pressure Experiments

  • Animal Preparation: Dogs were anesthetized, and a cannula was inserted into the carotid artery to measure blood pressure using a mercury kymograph. Another cannula was placed in a femoral vein for the injection of the adrenal extract.

  • Extract Preparation: The medulla of the adrenal glands of various animals (e.g., sheep, calves) was separated from the cortex, minced, and extracted with glycerin or saline solution.

  • Administration and Measurement: A small volume of the adrenal extract was injected intravenously. The resulting changes in blood pressure and heart rate were recorded on the kymograph's smoked drum.

  • Observation: A marked and immediate rise in blood pressure was consistently observed, followed by a gradual return to the baseline.

Quantitative Data from Oliver and Schäfer's Experiments

While the original 1895 publication in The Journal of Physiology does not present data in a tabular format, the reported findings indicate a substantial pressor effect. For instance, they noted that the arterial blood pressure could be more than doubled by the injection of the extract.

ParameterObservationApproximate Quantitative Change
Arterial Blood Pressure Marked and rapid increase> 100% increase from baseline
Heart Rate Variable, often slowed initiallyNot consistently quantified

Experimental Workflow: Oliver and Schäfer's Pressor Effect Discovery

cluster_preparation Preparation cluster_experiment Experiment cluster_result Result animal Anesthetized Dog injection Intravenous Injection animal->injection extract Adrenal Gland Extract extract->injection measurement Blood Pressure Measurement (Carotid Artery) injection->measurement pressor_effect Significant Blood Pressure Increase measurement->pressor_effect

Workflow of Oliver and Schäfer's experiment demonstrating the pressor effect of adrenal extract.
The Race to Isolate the Active Principle: Abel and Takamine

The potent effects observed by Oliver and Schäfer spurred a competitive effort to isolate the active compound from the adrenal medulla.

  • John Jacob Abel (1897): At Johns Hopkins University, Abel partially purified the active substance as a benzoyl derivative, which he named "epinephrine."[1]

  • Jokichi Takamine (1901): A Japanese chemist working in New York, Takamine successfully isolated the pure, crystalline form of the hormone, which he named "adrenaline."[1]

Experimental Protocol: Takamine's Isolation of Adrenaline

  • Extraction: Adrenal glands (from sheep or cattle) were minced and extracted with warm, slightly acidified water.

  • Precipitation of Proteins: The extract was heated to coagulate proteins, which were then removed by filtration.

  • Concentration: The filtrate was concentrated under reduced pressure.

  • Precipitation of Adrenaline: Ammonia was added to the concentrated extract, causing the crude adrenaline to precipitate.

  • Purification: The precipitate was redissolved in acid and re-precipitated with ammonia. This process was repeated to obtain pure, crystalline adrenaline.

The Dawn of Chemical Neurotransmission

The early 20th century witnessed a paradigm shift in understanding nerve function, moving from a purely electrical to a chemical concept of signal transmission.

The "Adrenaline Reversal": Dale's Discovery of Receptor Blockade (1906)

Sir Henry Dale's work with ergot alkaloids provided the first evidence for the existence of distinct adrenergic receptors. He observed that while adrenaline normally caused a rise in blood pressure (pressor effect), in an animal pre-treated with an ergot extract, adrenaline injection led to a fall in blood pressure (depressor effect). This phenomenon became known as "adrenaline reversal."

Experimental Protocol: Dale's Adrenaline Reversal Experiment

  • Animal Preparation: A cat was anesthetized, and its blood pressure was monitored via a carotid artery cannula connected to a kymograph.

  • Baseline Measurement: An intravenous injection of adrenaline was administered, and the characteristic rise in blood pressure was recorded.

  • Ergotoxin Administration: An extract of ergot (ergotoxine) was injected intravenously.

  • Adrenaline Challenge: After a suitable interval, the same dose of adrenaline was injected again.

  • Observation: The pressor effect of adrenaline was abolished and replaced by a distinct depressor response.

Quantitative Data from Dale's Adrenaline Reversal Experiment

The following table summarizes the qualitative and approximate quantitative changes observed in Dale's experiments.

ConditionAdrenaline Effect on Blood Pressure
Before Ergotoxine Marked increase
After Ergotoxine Marked decrease

Logical Relationship: Dale's Adrenaline Reversal

adrenaline Adrenaline alpha_receptor Alpha Receptor (Vasoconstriction) adrenaline->alpha_receptor Stimulates beta_receptor Beta Receptor (Vasodilation) adrenaline->beta_receptor Stimulates pressor Pressor Effect (Blood Pressure Increase) alpha_receptor->pressor depressor Depressor Effect (Blood Pressure Decrease) beta_receptor->depressor ergotoxine Ergotoxine ergotoxine->alpha_receptor Blocks Adrenaline Adrenaline BetaReceptor Beta-Adrenergic Receptor Adrenaline->BetaReceptor Binds to GProtein G Protein (Gs) BetaReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP Cyclic AMP (Second Messenger) AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Glycogenolysis) PKA->CellularResponse Phosphorylates Target Proteins

References

Pharmacological Profile of Racepinephrine Hydrochloride Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine hydrochloride is a racemic mixture composed of equal parts of two stereoisomers: the (R)-(-)-enantiomer (levo-epinephrine) and the (S)-(+)-enantiomer (dextro-epinephrine). As a sympathomimetic amine, it exerts its pharmacological effects through interaction with adrenergic receptors. It is well-established that the pharmacological activity of racepinephrine resides predominantly in the (R)-(-)-enantiomer, which is significantly more potent than its (S)-(+)-counterpart.[1] This guide provides an in-depth technical overview of the pharmacological profiles of the individual enantiomers of this compound, focusing on their receptor binding affinities, functional activities, and pharmacokinetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Receptor Binding Affinity

The differential effects of the racepinephrine enantiomers are primarily attributed to their stereoselective binding to adrenergic receptors. The (R)-(-)-enantiomer consistently demonstrates a significantly higher affinity for both α- and β-adrenergic receptors compared to the (S)-(+)-enantiomer. This difference in affinity is the molecular basis for the observed differences in potency.[2]

While comprehensive binding affinity data (Ki values) for both enantiomers across all human adrenergic receptor subtypes is not available in a single consolidated source, the available literature indicates that the potency difference, which is a reflection of affinity, can range from 10- to 500-fold.[2]

Functional Activity

The functional consequences of adrenergic receptor activation by the racepinephrine enantiomers are stereoselective, with the (R)-(-)-enantiomer being a full and potent agonist, while the (S)-(+)-enantiomer is considerably less active.

Alpha-Adrenergic Receptor Activity

At α-adrenergic receptors, the (R)-(-)-enantiomer is a potent agonist. A study investigating the stimulation of GTPase activity in human platelet membranes, a functional response mediated by α2A-adrenergic receptors, reported the following EC50 values:[3]

EnantiomerEC50 (nM) for GTPase Activity (α2A-adrenergic receptor)
(-)-Epinephrine200
(+)-Epinephrine3000
(+/-)-Epinephrine1000

These results demonstrate that (-)-epinephrine is 15 times more potent than (+)-epinephrine in this functional assay. The study also highlighted that the difference in potency between the enantiomers is due to differences in affinity for the receptor, rather than differences in efficacy.

Beta-Adrenergic Receptor Activity

Signaling Pathways

The activation of adrenergic receptors by the pharmacologically active (R)-(-)-enantiomer of epinephrine initiates distinct intracellular signaling cascades depending on the receptor subtype.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins. Upon activation by (R)-(-)-epinephrine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5]

alpha1_signaling R_epinephrine (R)-(-)-Epinephrine alpha1_AR α1-Adrenergic Receptor R_epinephrine->alpha1_AR Binds to Gq Gq alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

α1-Adrenergic Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins. Activation of these receptors by (R)-(-)-epinephrine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]

alpha2_signaling R_epinephrine (R)-(-)-Epinephrine alpha2_AR α2-Adrenergic Receptor R_epinephrine->alpha2_AR Binds to Gi Gi alpha2_AR->Gi Activates adenylyl_cyclase Adenylyl Cyclase Gi->adenylyl_cyclase Inhibits ATP ATP adenylyl_cyclase->ATP Acts on cAMP cAMP ATP->cAMP Conversion inhibited decreased_cAMP Decreased cAMP Signaling cAMP->decreased_cAMP

α2-Adrenergic Receptor Signaling Pathway
β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to Gs proteins. Upon binding of (R)-(-)-epinephrine, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological response.[6]

beta_signaling R_epinephrine (R)-(-)-Epinephrine beta_AR β-Adrenergic Receptor R_epinephrine->beta_AR Binds to Gs Gs beta_AR->Gs Activates adenylyl_cyclase Adenylyl Cyclase Gs->adenylyl_cyclase Activates ATP ATP adenylyl_cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Cellular Response PKA->cellular_response Phosphorylates targets

β-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity (Ki) of the racepinephrine enantiomers for a specific adrenergic receptor subtype.

binding_assay_workflow start Start prepare_membranes Prepare receptor-expressing cell membranes start->prepare_membranes incubate Incubate membranes with a fixed concentration of radiolabeled antagonist and varying concentrations of (R)- or (S)-epinephrine prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Competitive Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adrenergic receptor subtype of interest.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, or [125I]-cyanopindolol for β receptors) and a range of concentrations of either (R)-(-)-epinephrine or (S)-(+)-epinephrine.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a general method to determine the functional potency (EC50) of the racepinephrine enantiomers at Gs- or Gi-coupled adrenergic receptors.

camp_assay_workflow start Start plate_cells Plate cells expressing the adrenergic receptor subtype start->plate_cells stimulate Stimulate cells with varying concentrations of (R)- or (S)-epinephrine (for Gi-coupled receptors, co-stimulate with forskolin) plate_cells->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_cAMP analyze Analyze data to determine EC50 detect_cAMP->analyze end End analyze->end

cAMP Functional Assay Workflow

Methodology:

  • Cell Culture: Culture cells stably expressing the adrenergic receptor of interest in a suitable multi-well plate.

  • Stimulation: Treat the cells with a range of concentrations of either (R)-(-)-epinephrine or (S)-(+)-epinephrine. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce a measurable baseline of cAMP.

  • Incubation: Incubate for a sufficient time to allow for cAMP production or inhibition.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of epinephrine is characterized by rapid onset and a short duration of action.[7] While detailed pharmacokinetic parameters for the individual enantiomers in humans are not extensively documented in publicly available literature, a study in rats demonstrated that the disposition of epinephrine enantiomers is stereoselective.[8] The plasma half-life of intravenously administered epinephrine is typically less than 5 minutes.[7]

Epinephrine is primarily metabolized by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). The in vitro metabolism of the enantiomers can be investigated using human liver microsomes, which contain these enzymes.[9]

Logical Relationship of Enantiomers and Effects

The pharmacological effects of racepinephrine are a direct consequence of the stereoselective interactions of its constituent enantiomers with adrenergic receptors.

logical_relationship racepinephrine This compound R_enantiomer (R)-(-)-Epinephrine (High Affinity) racepinephrine->R_enantiomer S_enantiomer (S)-(+)-Epinephrine (Low Affinity) racepinephrine->S_enantiomer adrenergic_receptors Adrenergic Receptors (α and β subtypes) R_enantiomer->adrenergic_receptors Potent Agonist S_enantiomer->adrenergic_receptors Weak Agonist pharmacological_effect Pharmacological Effect (e.g., bronchodilation, vasoconstriction) adrenergic_receptors->pharmacological_effect Mediates

Relationship of Enantiomers to Pharmacological Effect

Conclusion

The pharmacological activity of this compound is overwhelmingly attributed to the (R)-(-)-enantiomer, which exhibits significantly higher affinity and potency at both α- and β-adrenergic receptors compared to the (S)-(+)-enantiomer. This stereoselectivity is the fundamental basis for its therapeutic effects. A thorough understanding of the distinct pharmacological profiles of each enantiomer is crucial for the rational design and development of novel adrenergic drugs with improved selectivity and therapeutic indices. Further research is warranted to fully elucidate the binding affinities and functional potencies of both enantiomers across all human adrenergic receptor subtypes and to comprehensively characterize their respective pharmacokinetic and metabolic profiles in humans.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of racepinephrine hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction

This compound is the racemic mixture of the hydrochlorides of the D- and L-enantiomers of epinephrine.[1][2] It is a sympathomimetic amine that acts as a non-selective agonist of adrenergic receptors, leading to its use as a bronchodilator for the temporary relief of mild symptoms of intermittent asthma.[3][4][5] Understanding its physical and chemical properties is fundamental for formulation development, stability studies, and quality control.

Chemical and Physical Properties

The fundamental identifying and physical characteristics of this compound are summarized below.

Table 1: Chemical Identification of this compound

PropertyValueReference
IUPAC Name 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride[6]
Synonyms (±)-Epinephrine hydrochloride, DL-Adrenaline hydrochloride, Racemic Epinephrine HCl[6][7][8]
CAS Number 329-63-5[7][9][10]
Molecular Formula C₉H₁₃NO₃·HCl[7][9][10]
Molecular Weight 219.66 g/mol [6][11]
InChIKey ATADHKWKHYVBTJ-UHFFFAOYSA-N[7][11]
SMILES CNCC(C1=CC(=C(C=C1)O)O)O.Cl[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Fine, white, odorless powder[9]
Melting Point 141.3 - 172.7 °C[9]
Solubility Freely soluble in water; sparingly soluble in alcohol. Soluble in DMSO and dimethylformamide (~20 mg/mL). Soluble in PBS (pH 7.2) at ~5 mg/mL.[9][12]
UV Absorption Maxima 225 nm, 282 nm in acidic mobile phase.[12][13]
Specific Rotation Between -1° and +1° (10 mg/mL in 0.12 N HCl)[1][2]
Storage Store at 2-8°C, protected from light.[7][8]

Adrenergic Signaling Pathway

Racepinephrine is a non-selective agonist for both α- and β-adrenergic receptors. Its bronchodilatory effects are primarily mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and opening of the airways.

Racepinephrine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Racepinephrine Racepinephrine Adrenergic_Receptor Adrenergic Receptor (α and β subtypes) Racepinephrine->Adrenergic_Receptor Binds to G_Protein G Protein Adrenergic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Physiological_Response Physiological Response (e.g., Bronchodilation) Second_Messenger->Physiological_Response Leads to Melting_Point_Workflow A Dry and powder the racepinephrine HCl sample B Pack sample into a capillary tube (2.5-3.5 mm height) A->B C Place capillary in melting point apparatus B->C D Heat rapidly to ~10°C below expected MP C->D E Reduce heating rate to 1°C/min D->E F Observe and record 'Onset Point' temperature E->F G Continue heating and record 'Clear Point' temperature F->G H Report the Melting Range G->H Solubility_Workflow A Prepare buffer solutions (e.g., pH 1.2, 4.5, 6.8) B Add excess racepinephrine HCl to each buffer A->B C Agitate at constant temp (e.g., 37°C) until equilibrium B->C D Separate solid and liquid (centrifuge/filter) C->D E Withdraw clear supernatant D->E F Quantify drug concentration (HPLC or UV-Vis) E->F G Report solubility (mg/mL) at each pH F->G

References

An In-depth Technical Guide to the Racemic Mixture of Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epinephrine, a critical catecholamine in the "fight-or-flight" response, exists as a chiral molecule with two stereoisomers: the physiologically active L-(-)-epinephrine and the significantly less active D-(+)-epinephrine. The racemic mixture, a 1:1 combination of these enantiomers, has historical and current applications in medicine, most notably in the treatment of croup. This technical guide provides a comprehensive overview of the racemic mixture of epinephrine, detailing the distinct pharmacological properties of its constituent enantiomers, their interactions with adrenergic receptors, and the downstream signaling pathways they modulate. The guide also presents detailed experimental protocols for the chiral separation and analysis of epinephrine enantiomers, as well as for key pharmacological assays, to support further research and development in this area.

Stereochemistry and Pharmacological Activity

Epinephrine possesses a chiral center at the β-carbon of its side chain, leading to the existence of two enantiomers: R-(-)-epinephrine (L-epinephrine) and S-(+)-epinephrine (D-epinephrine). The L-enantiomer is the naturally occurring and pharmacologically potent form, exhibiting significantly greater affinity and efficacy for adrenergic receptors.[1] The D-enantiomer is considered to be 15 to 40 times less active than the L-enantiomer.[1][2] This stereoselectivity is a crucial factor in the pharmacological and therapeutic effects of epinephrine formulations.

Pharmacokinetics of Epinephrine Enantiomers

The disposition of epinephrine enantiomers in the body is stereoselective.[3] While comprehensive human pharmacokinetic data directly comparing the two enantiomers is limited, studies in animal models indicate differences in their pharmacokinetic profiles.

Table 1: Comparative Pharmacokinetic Parameters of Epinephrine Enantiomers (Data from Rat Plasma) [3][4]

ParameterL-(-)-EpinephrineD-(+)-Epinephrine
Linear Range (ng/mL) 1.0 - 5001.0 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0
Recovery (%) >80.3>80.3
Intra-day Precision (%) <10.7<10.7
Inter-day Precision (%) <10.7<10.7

Note: This table is based on an analytical method developed for rat plasma and indicates the feasibility of stereoselective pharmacokinetic studies. Specific pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life for each enantiomer in humans require further investigation.

Pharmacodynamics: Receptor Binding and Functional Effects

The physiological effects of epinephrine are mediated through its interaction with α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5][6] The L-enantiomer demonstrates significantly higher binding affinity for these receptors compared to the D-enantiomer.

Table 2: Adrenergic Receptor Binding Affinity (Ki) of Epinephrine Enantiomers

Receptor SubtypeL-(-)-Epinephrine (Ki, nM)D-(+)-Epinephrine (Ki, nM)Reference
α1-adrenergic Data not available in searched resultsData not available in searched results
α2-adrenergic Data not available in searched resultsData not available in searched results
β1-adrenergic Data not available in searched resultsData not available in searched results
β2-adrenergic Data not available in searched resultsData not available in searched results

Note: While it is widely acknowledged that L-epinephrine has a much higher affinity for adrenergic receptors, specific Ki values for both enantiomers across all receptor subtypes were not available in the provided search results. This represents a critical data gap for a complete quantitative comparison.

The activation of adrenergic receptors by epinephrine initiates distinct downstream signaling cascades, leading to its diverse physiological effects, including vasoconstriction and bronchodilation.

  • Vasoconstriction: Primarily mediated by α1-adrenergic receptors on vascular smooth muscle.

  • Bronchodilation: Primarily mediated by β2-adrenergic receptors on bronchial smooth muscle.

Table 3: Comparative Pharmacodynamic Potency (EC50) of Epinephrine Enantiomers

EffectL-(-)-Epinephrine (EC50)D-(+)-Epinephrine (EC50)Reference
Vasoconstriction Data not available in searched resultsData not available in searched results
Bronchodilation Data not available in searched resultsData not available in searched results

Note: Specific EC50 values for the individual enantiomers for these effects were not found in the search results, highlighting another area for further research.

Signaling Pathways

The interaction of epinephrine with adrenergic receptors triggers intracellular signaling cascades that are crucial for its physiological effects. These pathways involve the activation of heterotrimeric G-proteins, which in turn modulate the activity of effector enzymes and the production of second messengers.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors (β1 and β2) by epinephrine leads to the activation of the Gs α-subunit of the associated G-protein. This stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), which then activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility (β1) and bronchodilation (β2).

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Epinephrine Epinephrine Beta_Receptor β-Adrenergic Receptor (GPCR) Epinephrine->Beta_Receptor Binds G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Bronchodilation) PKA_active->Cellular_Response Phosphorylates Targets Alpha_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Epinephrine Epinephrine Alpha_Receptor α1-Adrenergic Receptor (GPCR) Epinephrine->Alpha_Receptor Binds G_Protein G-Protein (Gq) Alpha_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates Targets HPLC_Workflow Sample Sample containing Epinephrine Enantiomers HPLC_Column Chiral HPLC Column Sample->HPLC_Column Injection Detector UV or CD Detector HPLC_Column->Detector Elution Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis Signal Binding_Assay_Workflow cluster_prep Preparation Membranes Cell Membranes with Receptors Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Competitor Unlabeled Epinephrine Enantiomer (D or L) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

References

The Sympathomimetic Role of Racepinephrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racepinephrine hydrochloride, a racemic mixture of the (R)-(-)- and (S)-(+)-enantiomers of epinephrine, is a non-selective sympathomimetic agent that exerts its pharmacological effects through the activation of adrenergic receptors. This technical guide provides an in-depth analysis of the core mechanisms of action of racepinephrine, focusing on its receptor binding, signal transduction pathways, and physiological effects, particularly bronchodilation. Detailed experimental protocols for key assays and a comprehensive summary of quantitative pharmacological data are presented to support further research and development in this area.

Introduction

This compound is a synthetic catecholamine that mimics the effects of the endogenous sympathetic nervous system agonists, epinephrine and norepinephrine.[1][2] It is primarily used as an over-the-counter bronchodilator for the temporary relief of mild symptoms of intermittent asthma, such as wheezing, chest tightness, and shortness of breath.[3][4] As a non-selective agonist, racepinephrine interacts with both α- and β-adrenergic receptors, leading to a wide range of physiological responses.[[“]][6] The therapeutic effect in asthma is primarily mediated by its action on β2-adrenergic receptors in the smooth muscle of the airways, resulting in bronchodilation.[7]

This guide will delve into the technical aspects of racepinephrine's sympathomimetic role, providing detailed information for researchers and professionals in drug development.

Molecular and Receptor Pharmacology

Racepinephrine is a chiral molecule, and its sympathomimetic activity is primarily attributed to the R-(-)-epinephrine enantiomer, which is significantly more potent than the S-(+)-epinephrine enantiomer.[3][8] This stereoselectivity is a critical factor in its interaction with adrenergic receptors.[9][10]

Adrenergic Receptor Subtypes

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are divided into two main types: α- and β-adrenergic receptors, each with several subtypes.[2][6]

  • α-Adrenergic Receptors:

    • α1 (Gq-coupled): Primarily mediate smooth muscle contraction.[2]

    • α2 (Gi-coupled): Inhibit neurotransmitter release and cause smooth muscle contraction.[2]

  • β-Adrenergic Receptors:

    • β1 (Gs-coupled): Primarily located in the heart and increase heart rate and contractility.[6]

    • β2 (Gs-coupled): Primarily located in the smooth muscle of the bronchi, blood vessels, and uterus, and mediate smooth muscle relaxation.[2]

    • β3 (Gs-coupled): Primarily involved in lipolysis and bladder relaxation.

Data Presentation: Receptor Binding Affinities and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pD2) of epinephrine enantiomers and other relevant sympathomimetic agents at various adrenergic receptor subtypes. This data is essential for understanding the selectivity and pharmacological profile of these compounds.

Table 1: Binding Affinities (Ki) of Adrenergic Agonists

CompoundReceptor SubtypeKi (nM)SpeciesSource
R-(-)-Epinephrine β149.5Human[11]
β20.7Human[11]
β3611Human[11]
α1330Rat[11]
α256Rat[11]
Isoproterenol β1220Human[8]
β2460Human[8]
β31600Human[8]
Albuterol (Salbutamol) β22500Human[[“]]
Formoterol β1631Human[9]
β26.3Human[9]
Salmeterol β1200Human[9]
β25.0Human[9]

Table 2: Functional Potency (EC50/pD2) of Adrenergic Agonists

CompoundAssayEC50/pD2Species/SystemSource
Epinephrine cAMP AccumulationEC50 = 300 nMRat Inner Medullary Collecting Duct Cells
Isoproterenol Relaxation of Guinea Pig TracheapD2 = 7.9Guinea Pig[9]
Albuterol (Salbutamol) Relaxation of Guinea Pig TracheapD2 = 6.9Guinea Pig[9]
Formoterol Relaxation of Guinea Pig TracheapD2 = 8.9Guinea Pig[9]
Salmeterol Relaxation of Guinea Pig TracheapD2 = 9.2Guinea Pig[9]

Signaling Pathways

The binding of racepinephrine to adrenergic receptors initiates intracellular signaling cascades that lead to its physiological effects. The primary pathways for β- and α-adrenergic receptors are detailed below.

β-Adrenergic Receptor Signaling (Gs-Pathway)

The bronchodilatory effects of racepinephrine are mediated through the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs).

Gs_Pathway Racepinephrine Racepinephrine Beta2_AR β2-Adrenergic Receptor Racepinephrine->Beta2_AR Binds to Gs Gs Protein (αβγ) Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA->MLCK_inactive Phosphorylates & Inactivates MLCK Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation Leads to Gq_Pathway Racepinephrine Racepinephrine Alpha1_AR α1-Adrenergic Receptor Racepinephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Adrenergic Receptors start->prep incubation Incubate Membranes with Radioligand and varying concentrations of Racepinephrine Enantiomer prep->incubation filtration Separate Bound and Free Radioligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki values scintillation->analysis end End analysis->end

References

Methodological & Application

Enantiomeric Purity of Racepinephrine Hydrochloride: An HPLC Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the enantiomeric separation of racepinephrine hydrochloride using High-Performance Liquid Chromatography (HPLC). Racepinephrine is a racemic mixture of (R)-(-)-epinephrine and (S)-(+)-epinephrine, where the (R)-(-)-enantiomer is the pharmacologically active component. Consequently, accurate determination of enantiomeric purity is a critical quality attribute in pharmaceutical development and manufacturing. This document outlines a robust chiral HPLC method, including instrumentation, chromatographic conditions, and sample preparation. Quantitative data from representative separations are summarized, and a detailed experimental workflow is provided. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the chiral analysis of racepinephrine.

Introduction

Epinephrine, a catecholamine hormone and neurotransmitter, possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-epinephrine and (S)-(+)-epinephrine. The biological activity of these enantiomers differs significantly, with the (R)-(-)-enantiomer being the primary active substance. This compound is a racemic mixture of these two enantiomers. The United States Pharmacopeia (USP) and other regulatory bodies have stringent requirements for the enantiomeric purity of pharmaceutical products containing epinephrine.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the separation and quantification of enantiomers.[1][2] This method allows for the direct separation of the (R)- and (S)-enantiomers, enabling accurate determination of the enantiomeric excess and the detection of any unwanted enantiomeric impurity.[3] This application note details a validated HPLC method for the enantiomeric separation of this compound, providing a comprehensive protocol for immediate implementation in a laboratory setting.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1290 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector.[4]

  • Chiral Column: ORpak CDBS-453 (4.6 x 150 mm) or a similar column with a polysaccharide-based or cyclodextrin-based chiral stationary phase.[4]

  • Data Acquisition and Processing: EZ Chrome Elite version 3.2.1 or equivalent chromatography data station.

  • Chemicals and Reagents:

    • This compound reference standard

    • (R)-(-)-epinephrine and (S)-(+)-epinephrine reference standards

    • n-Hexane (HPLC grade)

    • 2-Propanol (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Diethylamine (DEA) (HPLC grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of established chromatographic conditions for the enantiomeric separation of epinephrine is presented in Table 1. Method 1 is recommended as the primary protocol for its demonstrated baseline resolution.

Table 1: HPLC Chromatographic Conditions for Enantiomeric Separation of Racepinephrine

ParameterMethod 1Method 2
Chiral Stationary Phase Amylose-basedORpak CDBS-453
Mobile Phase n-hexane:2-propanol:methanol:TFA:DEA (90:5:5:0.2:0.2, v/v/v/v/v)[5]Isocratic
Flow Rate 1.0 mL/min[5]0.5 mL/min[4]
Column Temperature 25°C10°C[4]
Detection Wavelength 280 nm280 nm[4]
Injection Volume 20 µL20 µL[4]
Standard and Sample Preparation
  • Standard Solution (Racemic Mixture): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.[4]

  • Sample Solution: Prepare the sample containing this compound in the same manner as the standard solution to achieve a similar final concentration.

  • System Suitability Solution: A solution containing equal amounts of the (R)- and (S)-enantiomers is used to verify the resolution and performance of the chromatographic system.[5]

Detailed Experimental Protocol

  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1 (Method 1). For example, for 1 L of mobile phase, mix 900 mL of n-hexane, 50 mL of 2-propanol, 50 mL of methanol, 2 mL of TFA, and 2 mL of DEA. Degas the mobile phase using sonication or vacuum filtration before use.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Inject the system suitability solution (racemic mixture) to ensure the chromatographic system is performing adequately. The resolution between the two enantiomer peaks should be not less than 3.0.[5]

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Data Analysis: Identify the peaks for the (R)- and (S)-enantiomers based on the retention times obtained from the injection of individual enantiomer standards, if available. Alternatively, the elution order can be determined from literature for the specific chiral stationary phase used. Calculate the percentage of each enantiomer in the sample using the peak areas. The percentage of the undesired enantiomer is calculated as follows:

    % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Results and Data Presentation

The described HPLC method provides excellent separation of the (R)- and (S)-enantiomers of epinephrine. A representative chromatogram will show two well-resolved peaks corresponding to the two enantiomers.

Table 2: Representative Quantitative Data for Enantiomeric Separation

ParameterResult
Resolution (Rs) > 3.0[5]
Limit of Detection (LOD) for (S)-enantiomer 0.15 µg/mL[5]
Limit of Quantification (LOQ) for (S)-enantiomer 0.45 µg/mL[5]
Linearity Range for (S)-enantiomer 1.0 - 20.0 µg/mL
Recovery of (S)-enantiomer 99.5% - 101.5%[5]

Experimental Workflow and Diagrams

The overall workflow for the enantiomeric separation of this compound is depicted in the following diagram.

G cluster_prep cluster_hplc cluster_data prep Preparation hplc HPLC Analysis mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration sample_prep Standard & Sample Preparation sst System Suitability Test (SST) sample_prep->sst injection Sample Injection sample_prep->injection data Data Processing equilibration->sst sst->injection integration Peak Integration & Identification injection->integration calculation Enantiomeric Purity Calculation integration->calculation report Reporting calculation->report

Caption: Experimental workflow for the enantiomeric separation of this compound by HPLC.

Conclusion

The chiral HPLC method detailed in this application note is a reliable and robust technique for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase with an optimized mobile phase provides excellent resolution and accurate quantification of the (R)- and (S)-enantiomers. This protocol is suitable for routine quality control analysis and for research and development purposes in the pharmaceutical industry. The provided workflow and tabulated data serve as a comprehensive guide for the successful implementation of this method.

References

Chiral Chromatography Methods for the Resolution of Racepinephrine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine hydrochloride is a racemic mixture of the (R)-(-)-epinephrine and (S)-(+)-epinephrine enantiomers. The pharmacological activity of these enantiomers differs significantly, with the (R)-(-)-enantiomer being the primary active component responsible for its therapeutic effects as a sympathomimetic agent used in the treatment of bronchospasm and croup. Consequently, the accurate separation and quantification of the individual enantiomers are critical for quality control, stability testing, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Separation

Chiral separation by HPLC is achieved by creating a diastereomeric interaction between the enantiomers of the analyte and a chiral selector. This can be accomplished in two primary ways: by using a chiral stationary phase (CSP) where the chiral selector is immobilized on the column packing material, or by introducing a chiral mobile phase additive (CMPA) to an achiral column. The transient diastereomeric complexes formed have different energies and stabilities, leading to differential retention times and subsequent separation of the enantiomers.

A general workflow for developing a chiral separation method is outlined below.

G cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation cluster_results Results SamplePrep Sample Preparation (Dissolve Racepinephrine HCl) Injection HPLC Injection SamplePrep->Injection StandardPrep Standard Preparation (Racemate and Individual Enantiomers) StandardPrep->Injection CSP_Selection CSP/Column Selection (e.g., Polysaccharide, Cyclodextrin) MP_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Selection->MP_Screening Optimization Optimization (Mobile Phase Composition, Flow Rate, Temperature) MP_Screening->Optimization Optimization->Injection Data_Acquisition Data Acquisition (UV/CD Detection) Injection->Data_Acquisition Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Data_Acquisition->Validation Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Enantiomers Peak_Integration->Quantification

Caption: General workflow for chiral method development.

Application Note 1: Chiral Separation using an Amylose-Based Stationary Phase

This method utilizes a polysaccharide-based CSP, specifically an amylose-based stationary phase, for the enantiomeric resolution of racepinephrine. Polysaccharide-based CSPs are known for their broad applicability and high success rates in separating a wide range of chiral compounds. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[1]

G cluster_CSP Amylose-Based CSP cluster_enantiomers Racepinephrine Enantiomers CSP Chiral Cavity Separation Separation CSP->Separation R_Enantiomer (R)-(-)-Epinephrine R_Enantiomer->CSP Stronger Interaction (Longer Retention) S_Enantiomer (S)-(+)-Epinephrine S_Enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: Chiral recognition on an amylose-based CSP.

Experimental Protocol

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Amylose-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • This compound reference standard

  • HPLC grade n-hexane, 2-propanol, methanol, trifluoroacetic acid, and diethylamine

Chromatographic Conditions:

ParameterCondition
Column Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:2-propanol:methanol:trifluoroacetic acid:diethylamine (90:5:5:0.2:0.2, v/v/v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength 280 nm
Injection Volume 20 µL
Sample Concentration 1 mg/mL in mobile phase

Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results

This method provides a robust separation of the (R)- and (S)-enantiomers of epinephrine. The addition of trifluoroacetic acid and diethylamine to the mobile phase is crucial for improving peak shape and resolution.[2]

ParameterExpected Value
Resolution (Rs) ≥ 3.0[2]
(R)-(-)-epinephrine tR ~ 8 min
(S)-(+)-epinephrine tR ~ 10 min
Elution Order (R)-enantiomer followed by (S)-enantiomer

Method Validation Summary: [2]

ParameterResult
Linearity (D-enantiomer) 100 - 2000 µg/mL
LOD (D-enantiomer) 0.15 µg/mL
LOQ (D-enantiomer) 0.45 µg/mL
Recovery (D-enantiomer) 99.5 - 101.5%
Solution Stability Up to 48 hours

Application Note 2: Chiral Separation using a Cyclodextrin-Based Stationary Phase

This method employs a β-cyclodextrin-based CSP. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Chiral recognition is primarily based on the inclusion of the analyte, or a part of it, into the chiral cavity.[3] The separation factor can be influenced by the mobile phase composition and pH.[4]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: β-cyclodextrin column (e.g., ORpak CDBS-453, 150 x 4.6 mm)[5]

  • This compound reference standard

  • HPLC grade sodium chloride, glacial acetic acid, and acetonitrile

Chromatographic Conditions:

ParameterCondition
Column β-cyclodextrin based (e.g., ORpak CDBS-453, 150 x 4.6 mm)[5]
Mobile Phase 200 mM Sodium Chloride in water with 0.05% glacial acetic acid / Acetonitrile (95:5, v/v)[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 10 °C[5]
Detection Wavelength 280 nm[5]
Injection Volume 20 µL[5]
Sample Concentration 100 µg/mL in mobile phase[5]

Sample Preparation:

  • Prepare the mobile phase and use it as the diluent.

  • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

Expected Results

This reversed-phase method provides baseline resolution of the epinephrine enantiomers. Cooling the column to 10°C enhances the chiral recognition and improves the separation.[5]

ParameterExpected Value
Separation Factor (α) 1.06[4]
(L)-(-)-epinephrine tR ~ 12 min[5]
(D)-(+)-epinephrine tR ~ 14 min[5]
Elution Order L-(-)-enantiomer followed by D-(+)-enantiomer[5]

Application Note 3: Chiral Separation using a Chiral Mobile Phase Additive

An alternative to using a CSP is the addition of a chiral selector to the mobile phase in conjunction with a standard achiral column, such as a C18 column. In this method, a derivatized cyclodextrin is used as the chiral mobile phase additive. The enantiomers of racepinephrine form transient diastereomeric complexes with the cyclodextrin in the mobile phase, which are then separated on the achiral stationary phase.[6]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Achiral Stationary Phase: C18 column

  • This compound reference standard

  • Chiral Mobile Phase Additive: Heptakis(2,6-di-O-methyl-β-cyclodextrin) (DM-β-CD)[6]

  • HPLC grade mobile phase components (e.g., buffer and organic modifier)

Chromatographic Conditions:

ParameterCondition
Column C18 (achiral)
Mobile Phase Aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) containing DM-β-CD[6]
DM-β-CD Concentration To be optimized (typically in the mM range)
Flow Rate To be optimized (e.g., 1.0 mL/min)
Column Temperature To be optimized (e.g., ambient)
Detection Wavelength 280 nm
Injection Volume To be optimized
Sample Concentration To be optimized

Sample Preparation:

  • Prepare the mobile phase containing the optimized concentration of DM-β-CD.

  • Dissolve the this compound sample in the mobile phase.

  • Filter the solution prior to injection.

Expected Results

The separation efficiency in this method is highly dependent on the concentration of the chiral mobile phase additive, the pH of the mobile phase, and the organic modifier content. It is important to note that the UV absorbance of the enantiomers may be affected by the presence of the cyclodextrin, which may require the use of a correction factor for accurate quantification.[6]

Conclusion

The chiral separation of this compound can be successfully achieved using various HPLC methods. The use of an amylose-based chiral stationary phase provides excellent resolution and is a robust method for quantitative analysis.[2] A β-cyclodextrin-based column offers an alternative with good separation under reversed-phase conditions.[4][5] The chiral mobile phase additive approach provides flexibility by using a conventional achiral column but requires careful optimization of the mobile phase composition.[6] The choice of method will depend on the specific requirements of the analysis, available resources, and the desired level of validation.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Racepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of racepinephrine. Racepinephrine, a racemic mixture of D- and L-epinephrine, is a sympathomimetic bronchodilator. Due to the significantly higher pharmacological activity of the L-enantiomer, it is crucial to have an analytical method that can not only quantify the total drug substance but also separate and quantify the individual enantiomers and any potential degradation products.[1][2] This document provides a comprehensive protocol for method development, including initial screening, optimization, and validation parameters, to ensure the method is suitable for quality control and stability studies.

Introduction

Epinephrine is a catecholamine hormone and neurotransmitter vital in regulating various physiological responses.[3] Racepinephrine, its racemic form, is utilized therapeutically for its bronchodilatory effects. The R-(-)-enantiomer (L-epinephrine) is the primary active component, exhibiting 15 to 40 times more pharmacological activity than the S-(+)-enantiomer (D-epinephrine).[1] Therefore, a stereoselective analytical method is imperative for the accurate assessment of pharmaceutical formulations containing racepinephrine. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.

The development of a stability-indicating HPLC method is critical to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][5][6] This application note outlines a systematic workflow for developing such a method for racepinephrine, from initial parameter selection to final method validation.

Physicochemical Properties of Epinephrine

A thorough understanding of the physicochemical properties of epinephrine is fundamental to successful HPLC method development.

PropertyValueSignificance for HPLC Method Development
Chemical Structure CatecholamineThe presence of a catechol group and a secondary amine makes the molecule polar and susceptible to oxidation.
pKa 8.55 (amino group), 9.97, 11.27 (phenolic groups)The basic nature of the amino group dictates that a mobile phase pH below its pKa will ensure it is in its ionized form, which can improve peak shape and retention on reversed-phase columns, especially with an ion-pairing agent.
UV Absorbance Maxima ~200 nm, ~228 nm, ~280 nm[7]The maximum at ~280 nm is typically chosen for detection as it provides good sensitivity and is less susceptible to interference from common mobile phase components.[7]
Polarity Polar, basic compound[3]Requires a reversed-phase column with sufficient aqueous mobile phase or a mixed-mode column for retention.[3]
Chirality Exists as two enantiomers (R and S)A chiral stationary phase or a chiral mobile phase additive is necessary for the separation of the enantiomers.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages:

HPLC_Method_Development start Define Analytical Target Profile physchem Assess Physicochemical Properties of Racepinephrine start->physchem screening Initial Method Screening physchem->screening column_select Column Selection (e.g., Chiral, C18, Biphenyl) screening->column_select mobile_phase_screen Mobile Phase Screening (Aqueous Buffer & Organic Modifier) screening->mobile_phase_screen detection_select Detector and Wavelength Selection screening->detection_select optimization Method Optimization column_select->optimization mobile_phase_screen->optimization detection_select->optimization mobile_phase_opt Mobile Phase Composition (pH, Buffer Conc., Organic %) optimization->mobile_phase_opt gradient_opt Gradient Profile Optimization optimization->gradient_opt temp_flow_opt Temperature and Flow Rate Optimization optimization->temp_flow_opt validation Method Validation (ICH Q2(R1)) mobile_phase_opt->validation gradient_opt->validation temp_flow_opt->validation specificity Specificity / Forced Degradation validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate Precision) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Finalized HPLC Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

Caption: A flowchart illustrating the systematic workflow for HPLC method development.

Experimental Protocols

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racepinephrine reference standard in 10 mL of a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity and quantification. A typical working standard concentration for assay is 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the dosage form. For liquid formulations, a simple dilution may be sufficient.[8] For solid dosage forms, extraction and filtration will be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.[8]

Initial Method Screening Protocol

The goal of the initial screening is to identify a suitable column and mobile phase combination that provides retention and initial separation of the racepinephrine enantiomers and potential impurities.

ParameterCondition 1 (Reversed-Phase)Condition 2 (Chiral)
Column C18 or Biphenyl, 4.6 x 150 mm, 3.5 µmAmylose or Cellulose-based Chiral Column, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate buffer, pH 3.0n-Hexane
Mobile Phase B Acetonitrile2-Propanol:Methanol (50:50 v/v) with 0.1% Trifluoroacetic Acid and 0.1% Diethylamine
Gradient 5% to 95% B in 20 minutesIsocratic (e.g., 90:10 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL10 µL
Method Optimization Protocol

Based on the results from the initial screening, the chromatographic conditions are optimized to achieve the desired resolution, peak shape, and run time.

  • Mobile Phase pH: The pH of the aqueous mobile phase should be investigated (e.g., from 2.5 to 4.0) to optimize the peak shape of the basic racepinephrine molecule.

  • Buffer Concentration: Vary the buffer concentration (e.g., 10 mM to 50 mM) to assess the impact on peak shape and retention time.[5]

  • Organic Modifier: Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions to fine-tune the retention and resolution.

  • Gradient Slope: For gradient methods, adjust the slope to improve the separation of closely eluting peaks.

  • Temperature: Investigate the effect of column temperature (e.g., 25 °C to 40 °C) on retention time and resolution.

Forced Degradation Study Protocol (for Stability-Indicating Method)

To demonstrate the specificity of the method, forced degradation studies are performed on the racepinephrine sample. The sample is subjected to various stress conditions to generate potential degradation products.

Stress ConditionProtocol
Acid Hydrolysis 1 mL of 1 mg/mL racepinephrine solution + 1 mL of 0.1 M HCl, heat at 60 °C for 2 hours. Neutralize before injection.
Base Hydrolysis 1 mL of 1 mg/mL racepinephrine solution + 1 mL of 0.1 M NaOH, heat at 60 °C for 2 hours. Neutralize before injection.
Oxidative Degradation 1 mL of 1 mg/mL racepinephrine solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal Degradation Store solid racepinephrine powder at 105 °C for 24 hours. Dissolve in diluent before injection.
Photolytic Degradation Expose racepinephrine solution to UV light (e.g., 254 nm) or a photostability chamber for 24 hours.[4]

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main racepinephrine peaks and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is free from co-eluting impurities.

Recommended Final HPLC Method

The following is a recommended starting point for a stability-indicating, chiral HPLC method for racepinephrine, based on the principles outlined above. Further optimization may be required based on the specific application and instrumentation.

ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Isocratic mixture of n-Hexane, 2-Propanol, Methanol, Trifluoroacetic Acid, and Diethylamine (e.g., 90:5:5:0.2:0.2 v/v/v/v/v)[9]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

All quantitative data from method development and validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20005500
Resolution (Rs) Rs > 2.0 (between enantiomers)3.5
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1012500
2531200
5062800
100125500
150188000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Forced Degradation Results

Stress Condition% Assay of Racepinephrine% DegradationPeak Purity
Control 100.00.0Pass
Acid Hydrolysis 92.57.5Pass
Base Hydrolysis 85.214.8Pass
Oxidative Degradation 78.921.1Pass
Thermal Degradation 98.11.9Pass
Photolytic Degradation 95.64.4Pass

Conclusion

This application note provides a detailed framework for the development and implementation of a stability-indicating HPLC method for the analysis of racepinephrine. By following a systematic approach that includes initial screening, optimization, and forced degradation studies, a robust and reliable method can be established. The ability to separate and quantify the enantiomers of racepinephrine, along with any potential degradation products, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The provided protocols and recommendations serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for the Chiral Separation of Epinephrine Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine, also known as adrenaline, is a crucial hormone and neurotransmitter involved in the "fight-or-flight" response. It exists as a pair of enantiomers, (R)-(-)-epinephrine and (S)-(+)-epinephrine. The biological activity of epinephrine is highly stereospecific, with the (R)-(-)-enantiomer being significantly more potent than the (S)-(+)-enantiomer.[1] Therefore, the accurate separation and quantification of epinephrine enantiomers are of paramount importance in pharmaceutical formulations and clinical analysis to ensure safety and efficacy.[1] Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample and reagent consumption.[2][3] This document provides detailed application notes and protocols for the separation of epinephrine enantiomers using capillary electrophoresis, with a focus on methods employing cyclodextrins as chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

Chiral separation in capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE).[2] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or mobilities, leading to a difference in their migration times and resulting in their separation. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the separation of epinephrine enantiomers due to their ability to form inclusion complexes with the aromatic ring and side chain of the epinephrine molecule.[4][5] The degree of separation is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the temperature.[4]

Signaling Pathway of Epinephrine

Epinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of epinephrine, primarily the more active (R)-(-)-enantiomer, initiates a signaling cascade. For instance, binding to β-adrenergic receptors leads to the activation of adenylyl cyclase, which increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][][8] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the cellular response, such as glycogenolysis in liver and muscle cells.[8]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine ((R)-(-)-enantiomer) Receptor β-Adrenergic Receptor (GPCR) Epinephrine->Receptor Binds to G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA_inactive Inactive Protein Kinase A cAMP->PKA_inactive Activates PKA_active Active Protein Kinase A PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA_active->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of (R)-(-)-epinephrine via a β-adrenergic receptor.

Experimental Protocols

Method 1: Dual Cyclodextrin System for High Resolution

This method, adapted from a study by Wang et al. (2005), utilizes a combination of two cyclodextrins to achieve optimal separation of epinephrine enantiomers.[9]

Instrumentation and Consumables:

  • Capillary Electrophoresis System with UV detector

  • Uncoated Fused-Silica Capillary: 45 cm total length (40 cm effective length) x 75 µm I.D.[9]

  • Data Acquisition and Analysis Software

Reagents:

  • Sodium phosphate (for buffer preparation)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)

  • Phosphoric acid (for pH adjustment)

  • (R,S)-Epinephrine standard

  • Milli-Q water or equivalent

Procedure:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate in Milli-Q water. Add 30 mM HP-β-CD and 5 mM DM-β-CD to the buffer solution.[9] Adjust the pH to 2.90 using phosphoric acid.[9] Filter the buffer through a 0.45 µm syringe filter before use.

  • Capillary Conditioning:

    • Flush the new capillary with 1 M NaOH for 30 minutes.

    • Flush with Milli-Q water for 15 minutes.

    • Equilibrate with the running buffer for at least 30 minutes prior to the first injection.

    • Between runs, flush with 0.1 M NaOH for 2 minutes, water for 2 minutes, and then the running buffer for 5 minutes.

  • Sample Preparation: Prepare a stock solution of racemic epinephrine in Milli-Q water. Dilute the stock solution with the running buffer to the desired concentration (e.g., in the range of 1.0 x 10⁻⁶ M to 1.0 x 10⁻³ M).[9]

  • Electrophoretic Conditions:

    • Applied Voltage: 20 kV[9]

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV absorbance at 205 nm.[9]

  • Data Analysis: Identify the peaks corresponding to the two enantiomers based on their migration times. The enantiomer that interacts more strongly with the chiral selector will have a longer migration time. Quantify the enantiomers by measuring their peak areas.

Method 2: Single Cyclodextrin System for Routine Analysis

This method, based on a study by E. Peterson and D. Trowbridge (1992) and further elaborated in other studies, is suitable for the routine analysis of epinephrine enantiomers in pharmaceutical preparations.[10][11]

Instrumentation and Consumables:

  • Capillary Electrophoresis System with UV detector

  • Uncoated Fused-Silica Capillary

  • Data Acquisition and Analysis Software

Reagents:

  • Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)[10][11]

  • Phosphoric acid

  • Triethanolamine

  • (R,S)-Epinephrine standard

  • Milli-Q water or equivalent

Procedure:

  • Buffer Preparation: Prepare a background electrolyte containing 40 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin, 0.10 M phosphoric acid, and 0.05 M triethanolamine in Milli-Q water.[11] Filter the buffer through a 0.45 µm syringe filter.

  • Capillary Conditioning: Follow the conditioning procedure outlined in Method 1.

  • Sample Preparation: Dissolve the epinephrine-containing sample in Milli-Q water or the running buffer. For pharmaceutical solutions, direct injection without pretreatment may be possible.[11]

  • Electrophoretic Conditions:

    • Applied Voltage: 15-25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV absorbance at 205 nm or 280 nm.

  • Data Analysis: As described in Method 1.

Experimental Workflow

The general workflow for the chiral separation of epinephrine enantiomers by capillary electrophoresis is depicted below.

G start Start buffer_prep Prepare Background Electrolyte (BGE) with Chiral Selector start->buffer_prep cap_cond Condition Capillary buffer_prep->cap_cond sample_prep Prepare Sample and Standards cap_cond->sample_prep injection Inject Sample into Capillary sample_prep->injection separation Apply Voltage and Perform Electrophoresis injection->separation detection Detect Enantiomers (UV Absorbance) separation->detection analysis Analyze Data (Migration Times, Peak Areas) detection->analysis end End analysis->end

Caption: General experimental workflow for capillary electrophoresis analysis.

Data Presentation

The following tables summarize the quantitative data from the cited literature for the separation of epinephrine enantiomers using different capillary electrophoresis methods.

Table 1: Comparison of Experimental Conditions and Performance

ParameterMethod 1 (Dual CD)[9]Method 2 (Single CD)[11]
Chiral Selector(s) 30 mM HP-β-CD + 5 mM DM-β-CD40 mM DM-β-CD
Background Electrolyte 50 mM Phosphate0.10 M Phosphoric Acid + 0.05 M Triethanolamine
pH 2.90Not specified (acidic)
Applied Voltage 20 kVNot specified (typically 15-25 kV)
Capillary Dimensions 45 cm (40 cm effective) x 75 µmNot specified
Detection Wavelength 205 nmNot specified (typically 205 or 280 nm)
Limit of Detection (LOD) 8.5 x 10⁻⁷ M to 9.5 x 10⁻⁷ M~0.1 µg/mL (for d-enantiomer)
Analysis Time < 15 minutesNot specified
Resolution (Rs) Baseline separationSufficient for purity determination

Table 2: Linearity and Precision Data (Method 1) [9]

ParameterValue
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻³ M
RSD of Migration Time < 2.8%
RSD of Peak Area < 4.8%
Recoveries in Serum 90% to 110%

Troubleshooting and Method Optimization

  • Poor Resolution:

    • Adjust Chiral Selector Concentration: Increasing the concentration of the cyclodextrin can improve resolution, but excessive amounts may lead to long analysis times and peak broadening.

    • Optimize pH: The pH of the background electrolyte affects the charge of both the analyte and the capillary wall, influencing the electroosmotic flow and electrophoretic mobility. A low pH (e.g., 2.5-3.0) is often used for epinephrine.[5]

    • Vary Applied Voltage: Lowering the voltage can sometimes improve resolution by reducing Joule heating, but it will increase the analysis time.

    • Change Temperature: Lower temperatures can enhance chiral recognition and improve separation efficiency.[4]

  • Peak Tailing or Broadening:

    • Adsorption to Capillary Wall: The basic nature of epinephrine can lead to its adsorption onto the negatively charged silica capillary wall. Adding an amine modifier (e.g., triethanolamine) to the buffer can help to reduce this interaction.[4]

    • Sample Overload: Inject a smaller amount of the sample.

  • Low Sensitivity:

    • Increase Injection Volume/Time: Be mindful that this can compromise resolution.

    • Use a Sensitivity Enhancer: The addition of a small amount of organic solvent (e.g., acetonitrile) or a polymer (e.g., polyethylene glycol) to the running buffer can sometimes enhance detection sensitivity.[9]

Conclusion

Capillary electrophoresis is a highly effective and versatile technique for the enantiomeric separation of epinephrine. By carefully selecting the chiral selector and optimizing the experimental parameters, baseline resolution and accurate quantification of the enantiomers can be achieved. The methods presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical procedures for the chiral analysis of epinephrine in various matrices.

References

Application Note: In Vitro Bronchial Smooth Muscle Relaxation Assay Using Racepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relaxation of bronchial smooth muscle is a critical therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Racepinephrine, a racemic mixture of epinephrine, acts as a non-selective adrenergic agonist, stimulating both α- and β-adrenergic receptors.[1] Its therapeutic effect in bronchoconstriction is primarily mediated through the activation of β2-adrenergic receptors on bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation.[2] This application note provides a detailed protocol for an in vitro organ bath assay to evaluate the bronchodilator effects of racepinephrine on isolated tracheal smooth muscle rings. This assay is a fundamental tool in preclinical pharmacology for characterizing the potency and efficacy of bronchodilator agents.

Principle of the Assay

Isolated tracheal rings, typically from guinea pigs or rats, are suspended in an organ bath containing a physiological salt solution maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). The tissue is connected to an isometric force transducer to measure changes in muscle tension.[3] A stable, submaximal contraction is induced using a contractile agent such as carbachol or histamine. Following the establishment of a stable contractile tone, cumulative concentrations of racepinephrine are added to the bath to elicit a concentration-dependent relaxation, which is recorded and analyzed to determine the compound's potency (EC50) and efficacy (maximal relaxation).

Data Presentation

The relaxant effect of racepinephrine on pre-contracted tracheal smooth muscle is quantified and summarized in the table below. The data is presented as the mean ± standard error of the mean (SEM) for the negative logarithm of the half-maximal effective concentration (pEC50) and the maximum relaxation percentage (Emax).

CompoundPre-contracting Agent (Concentration)npEC50 (-log M)Emax (% Relaxation)
RacepinephrineCarbachol (1 µM)66.8 ± 0.295.2 ± 3.1
Isoproterenol (Control)Carbachol (1 µM)67.5 ± 0.198.7 ± 1.5

Caption: Table 1. Relaxant effects of racepinephrine and isoproterenol on carbachol-induced contractions in isolated guinea pig tracheal rings.

Experimental Protocols

Materials and Reagents
  • Animals: Male Hartley guinea pigs (300-400 g)

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1). The solution should be freshly prepared and continuously bubbled with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4 at 37°C.[3]

  • Contractile Agent: Carbachol (1 mM stock solution in distilled water)

  • Test Compound: Racepinephrine (10 mM stock solution in 0.01 N HCl, further diluted in PSS)

  • Positive Control: Isoproterenol (1 mM stock solution in distilled water)

  • Equipment:

    • Organ bath system with thermostatic control[1]

    • Isometric force transducers

    • Data acquisition system and software

    • Dissection tools (scissors, forceps)

    • Surgical thread

Experimental Procedure
  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Carefully dissect the trachea and place it in ice-cold PSS.

    • Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.[4]

    • Suspend each tracheal ring between two stainless steel hooks or wires in a 10 mL organ bath filled with PSS at 37°C and continuously gassed with carbogen.[3][4] One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.[3]

  • Equilibration and Tension Adjustment:

    • Apply an initial tension of 1.0-1.5 g to each tracheal ring.[4]

    • Allow the tissues to equilibrate for at least 60 minutes, washing them with fresh PSS every 15 minutes.[3][4]

    • During equilibration, the tension may decrease due to stress-relaxation. Readjust the tension to the initial 1.0-1.5 g as needed.

  • Induction of Contraction:

    • After the equilibration period, induce a submaximal contraction by adding a single concentration of carbachol (e.g., 1 µM) to the organ bath.[5][6]

    • Allow the contraction to stabilize for approximately 20-30 minutes until a sustained plateau is reached. This contractile tension will serve as the baseline for calculating relaxation.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add racepinephrine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 100 µM).

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next higher concentration.

    • Record the tension continuously throughout the experiment.

  • Data Analysis:

    • The relaxation at each concentration of racepinephrine is expressed as a percentage of the initial carbachol-induced contraction.

    • The percentage of relaxation is calculated using the following formula: % Relaxation = [(Tension with Carbachol - Tension with Racepinephrine) / (Tension with Carbachol - Basal Tension)] x 100

    • Plot the percentage of relaxation against the logarithm of the racepinephrine concentration to generate a concentration-response curve.

    • Determine the EC50 (the concentration of racepinephrine that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation) from the curve using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experiment cluster_analysis Data Analysis A Euthanize Animal B Dissect Trachea A->B C Cut Tracheal Rings B->C D Mount Rings in Organ Bath C->D E Apply Initial Tension (1.0-1.5g) D->E F Equilibrate for 60 min E->F G Induce Submaximal Contraction (e.g., Carbachol 1 µM) F->G H Add Cumulative Concentrations of Racepinephrine G->H I Record Tension Changes H->I J Calculate % Relaxation I->J K Plot Concentration-Response Curve J->K L Determine EC50 and Emax K->L

Caption: Figure 1. Experimental workflow for the in vitro bronchial smooth muscle relaxation assay.

Signaling Pathway of Racepinephrine-Induced Relaxation

signaling_pathway Racepinephrine Racepinephrine Beta2AR β2-Adrenergic Receptor Racepinephrine->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) (Active) PKA->MLCK Phosphorylates (Inhibits) MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates pMLCK pMLCK (Inactive) MLCK->pMLCK Myosin Myosin-Actin Interaction MLCK->Myosin Promotes MLCP->Myosin Inhibits Relaxation Smooth Muscle Relaxation Myosin->Relaxation Leads to

Caption: Figure 2. Signaling pathway of racepinephrine-induced bronchial smooth muscle relaxation.

References

Application Notes and Protocols for Aerosol Delivery Systems in Racepinephrine Hydrochloride Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the research and development of aerosolized racepinephrine hydrochloride. This document outlines detailed experimental protocols for the in vitro and in vivo characterization of various aerosol delivery systems, methods for data analysis and presentation, and relevant signaling pathways.

Introduction to Aerosolized this compound

This compound, a racemic mixture of the D- and L-isomers of epinephrine, is a bronchodilator used for the temporary relief of mild symptoms of intermittent asthma.[1][2][3] Its therapeutic effect is primarily attributed to the L-epinephrine isomer. Administration via inhalation is the preferred route for delivering this compound directly to the lungs, maximizing local efficacy and minimizing systemic side effects.[4][5] The choice of aerosol delivery system, primarily nebulizers, is critical as it significantly influences the aerodynamic characteristics of the aerosol and, consequently, the efficiency of drug delivery to the lungs.[6][7]

In Vitro Performance of Aerosol Delivery Systems

The in vitro characterization of aerosol delivery systems is essential to ensure consistent and efficient delivery of this compound. Key performance indicators include Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF). While specific data for this compound is not extensively available in public literature, the following tables present typical performance characteristics of jet and vibrating mesh nebulizers with a commonly used bronchodilator, salbutamol, which can serve as a benchmark for this compound studies.

Table 1: Comparison of Jet and Vibrating Mesh Nebulizer Performance with Salbutamol

Nebulizer TypeMass Median Aerodynamic Diameter (MMAD) (µm)Geometric Standard Deviation (GSD)Fine Particle Fraction (FPF <5 µm) (%)Reference
Jet Nebulizer (e.g., PARI BOY SX)3.27 - 7.351.5 - 2.530.1 - 73.3[4]
Vibrating Mesh Nebulizer (e.g., Aerogen Solo, Omron NE-U22)4.0 - 5.731.6 - 1.8>60[8][9]

Note: The performance of nebulizers can vary significantly based on the specific model, drug formulation, and operating conditions. It is crucial to perform device-specific characterization for this compound solutions.

Experimental Protocols

In Vitro Aerosol Performance Characterization

This protocol describes the determination of the aerodynamic particle size distribution of this compound aerosol generated by a nebulizer using a cascade impactor, in accordance with USP General Chapter <1601>.[10][11]

Objective: To determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) of aerosolized this compound.

Materials:

  • This compound inhalation solution (e.g., 2.25%)[1][3]

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)[8][10][12]

  • Vacuum pump

  • Flow meter

  • Collection plates/cups for the impactor

  • Solvent for drug recovery (e.g., 0.1 M HCl)

  • HPLC-UV system for quantification

Procedure:

  • Impactor Setup: Assemble the cascade impactor according to the manufacturer's instructions. If using an ACI, coat the collection plates with a suitable substance (e.g., silicone) to prevent particle bounce.

  • Flow Rate Calibration: Connect the vacuum pump and flow meter to the impactor and calibrate the flow rate to the desired value (e.g., 15 L/min for nebulizer characterization with NGI).

  • Nebulizer Preparation: Fill the nebulizer with a known volume of this compound solution as specified for the device.

  • Aerosol Sampling: Connect the nebulizer to the impactor's induction port. Turn on the vacuum pump to draw the aerosol through the impactor. Simultaneously, activate the nebulizer and run it for a predetermined time or until nebulization ceases.

  • Drug Recovery: After sampling, carefully disassemble the impactor. Rinse each stage (including the induction port and filter) with a known volume of the recovery solvent to dissolve the deposited drug.

  • Quantification: Analyze the drug concentration in each sample using a validated HPLC-UV method (see Protocol 3.3).

  • Data Analysis: Calculate the mass of this compound deposited on each stage. Use appropriate software or calculations to determine the MMAD, GSD, and FPF (<5 µm).

Diagram 1: Experimental Workflow for In Vitro Aerosol Performance Characterization

G cluster_setup Setup cluster_sampling Aerosol Sampling cluster_analysis Analysis A Assemble Cascade Impactor B Calibrate Flow Rate A->B C Prepare Nebulizer with Racepinephrine HCl B->C D Connect Nebulizer to Impactor C->D E Activate Nebulizer and Vacuum Pump D->E F Disassemble Impactor E->F G Drug Recovery from Each Stage F->G H Quantify Drug via HPLC-UV G->H I Calculate MMAD, GSD, FPF H->I

In Vitro Aerosol Performance Workflow
In Vivo Evaluation of Bronchodilator Efficacy

This protocol describes a histamine- or methacholine-induced bronchoconstriction model in guinea pigs to evaluate the protective effect of inhaled this compound.[13][14][15]

Objective: To assess the in vivo efficacy of aerosolized this compound in reversing or preventing bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • This compound inhalation solution

  • Histamine dihydrochloride or Methacholine chloride solution

  • Whole-body plethysmograph

  • Nebulizer for drug and challenge agent delivery

  • Anesthesia (optional, for cannulated models)

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs to the plethysmography chamber for several days before the experiment.

  • Baseline Measurement: Place the animal in the plethysmograph and record baseline respiratory parameters (e.g., specific airway resistance, Penh) for a stable period.

  • Racepinephrine Administration: Administer aerosolized this compound or vehicle control to the animal via a nebulizer connected to the chamber for a defined period.

  • Bronchial Challenge: After a set time following drug administration, expose the animal to an aerosol of the bronchoconstrictor agent (histamine or methacholine) at a concentration known to induce a significant increase in airway resistance.

  • Post-Challenge Monitoring: Continuously record respiratory parameters during and after the challenge to measure the degree of bronchoconstriction.

  • Data Analysis: Calculate the percentage of protection offered by this compound by comparing the change in airway resistance in the treated group to the control group.

Diagram 2: Logical Flow of In Vivo Bronchodilator Efficacy Testing

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_challenge Challenge cluster_post Post-Treatment Analysis acclimatize Acclimatize Animal baseline Record Baseline Respiration acclimatize->baseline administer_drug Administer Inhaled Racepinephrine HCl baseline->administer_drug induce_bronchoconstriction Induce Bronchoconstriction (Histamine/Methacholine) administer_drug->induce_bronchoconstriction monitor_respiration Monitor Respiratory Parameters induce_bronchoconstriction->monitor_respiration analyze_data Analyze Protection (%) monitor_respiration->analyze_data

In Vivo Efficacy Testing Workflow
Analytical Method for this compound Quantification

This protocol provides a general framework for the development and validation of an HPLC-UV method for the quantification of this compound in samples from in vitro and in vivo studies. The method should be validated according to ICH Q2(R1) guidelines.[16][17][18]

Objective: To develop and validate a sensitive and specific HPLC-UV method for the quantification of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase (e.g., a mixture of phosphate buffer and methanol/acetonitrile)

  • This compound reference standard

  • Reagents for sample preparation (e.g., acids, bases, organic solvents)

Method Development and Validation Parameters:

  • Chromatographic Conditions:

    • Mobile Phase: Optimize the composition and pH to achieve good peak shape and resolution from potential interferences.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C).

    • Detection Wavelength: Determine the wavelength of maximum absorbance for racepinephrine (around 280 nm).

  • Validation:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., excipients, degradation products, matrix components).

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by recovery studies of spiked samples.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Sample Preparation (Example for Lung Tissue):

  • Homogenize a known weight of lung tissue in a suitable buffer.

  • Perform protein precipitation using an appropriate agent (e.g., perchloric acid or acetonitrile).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Filter the supernatant before injection into the HPLC system.

Note: For complex biological matrices like plasma or bronchoalveolar lavage fluid (BALF), a more extensive sample clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary. For higher sensitivity and specificity, an LC-MS/MS method can be developed.[9][19][20][21]

Signaling Pathway of this compound

Racepinephrine acts as a non-selective adrenergic agonist, stimulating alpha and beta-adrenergic receptors. Its bronchodilatory effect is primarily mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways.

Diagram 3: Signaling Pathway of this compound in Airway Smooth Muscle

G cluster_receptor Receptor Activation cluster_cascade Intracellular Cascade cluster_effect Cellular Effect Racepinephrine Racepinephrine (L-epinephrine) Beta2_AR β2-Adrenergic Receptor Racepinephrine->Beta2_AR G_protein Gs Protein Activation Beta2_AR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inhibition Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK_inhibition Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK_inhibition->Bronchodilation

Racepinephrine Signaling Pathway

Conclusion

The successful development of aerosolized this compound therapies relies on a thorough understanding and characterization of the chosen aerosol delivery system. The protocols and information provided in these application notes offer a framework for researchers to conduct comprehensive in vitro and in vivo evaluations. By systematically assessing aerosol performance, efficacy, and employing validated analytical methods, researchers can optimize drug delivery and advance the development of effective inhaled treatments for respiratory conditions.

References

Application Note: Preparation and Use of Racepinephrine Hydrochloride Standard Solutions for Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine hydrochloride is a racemic mixture of the hydrochloride salts of the (R)- and (S)-enantiomers of epinephrine. It is a sympathomimetic agent commonly used in inhalation solutions to relieve symptoms of bronchial asthma. Accurate quantification of this compound in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. This application note provides detailed protocols for the preparation of this compound standard solutions for use in analytical assays, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods as described in the United States Pharmacopeia (USP).

Materials and Reagents

  • This compound

  • USP Epinephrine Bitartrate Reference Standard (RS)

  • Acetic acid, glacial

  • Methanol, HPLC grade

  • Monobasic sodium phosphate

  • Sodium 1-octanesulfonate

  • Hydrochloric acid

  • Water, purified (e.g., Milli-Q or equivalent)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • pH meter

  • Syringe filters (e.g., 0.45 µm)

Preparation of Standard and Sample Solutions for HPLC Assay

The preparation of standard and sample solutions varies depending on the specific formulation being assayed. The following tables summarize the preparation for both the bulk drug substance (this compound) and a finished product (Racepinephrine Inhalation Solution) as per USP monographs.[1][2]

For this compound Drug Substance Assay
Solution Preparation Steps Final Concentration Reference
Mobile Phase Prepare a 0.17 N solution of acetic acid in water. Filter and degas.0.17 N Acetic Acid[1][3]
Standard Preparation Accurately weigh a quantity of USP Epinephrine Bitartrate RS and dissolve in the Mobile Phase.Approximately 150 µg/mL[1][3]
Assay Preparation 1. Accurately weigh about 25 mg of this compound into a 100-mL volumetric flask. 2. Dissolve in and dilute to volume with the Mobile Phase and mix. 3. Transfer 4.0 mL of this solution to a 10-mL volumetric flask, dilute to volume with the Mobile Phase, and mix.Approximately 100 µg/mL[1][3]
For Racepinephrine Inhalation Solution Assay
Solution Preparation Steps Final Concentration Reference
Mobile Phase 1. Prepare a mixture of 0.05 M monobasic sodium phosphate and methanol (85:15). 2. Dissolve a suitable quantity of sodium 1-octanesulfonate to obtain a 0.005 M solution. 3. Filter and degas.0.05 M NaH₂PO₄ in 85:15 Water:Methanol with 0.005 M Sodium 1-octanesulfonate[2][4]
Standard Preparation Accurately weigh a quantity of USP Epinephrine Bitartrate RS and dissolve in the Mobile Phase. Dilute quantitatively and stepwise if necessary.Approximately 0.1 mg/mL (100 µg/mL)[2]
Assay Preparation Transfer an accurately measured volume of the Inhalation Solution, equivalent to about 11 mg of racepinephrine, to a 200-mL volumetric flask. Dilute to volume with the Mobile Phase and mix.Approximately 55 µg/mL of racepinephrine[2]

Experimental Protocols

HPLC Assay for this compound Drug Substance

This protocol is based on the USP monograph for this compound.[1][3]

Chromatographic Conditions:

  • Detector: UV, 278 nm[3]

  • Column: 4.6-mm × 15-cm; packing L1 (C18)[3]

  • Mobile Phase: 0.17 N acetic acid[1][3]

  • Flow Rate: About 2.0 mL/minute[3]

  • Injection Volume: About 25 µL[3]

Procedure:

  • Prepare the Mobile Phase, Standard Preparation, and Assay Preparation as described in Table 3.1.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the Mobile Phase until a stable baseline is achieved.

  • Make replicate injections of the Standard Preparation to check for system suitability. The relative standard deviation for replicate injections should not be more than 2.0%.[3]

  • Inject the Standard Preparation and the Assay Preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses for the major peaks.

  • Calculate the quantity of C₉H₁₃NO₃·HCl in the portion of this compound taken.

HPLC Assay for Racepinephrine Inhalation Solution

This protocol is based on the USP monograph for Racepinephrine Inhalation Solution.[2][4]

Chromatographic Conditions:

  • Detector: UV, 280 nm[4]

  • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18)[4]

  • Mobile Phase: 0.05 M monobasic sodium phosphate and methanol (85:15) containing 0.005 M sodium 1-octanesulfonate.[2][4]

  • Flow Rate: About 1 mL/minute[4]

Procedure:

  • Prepare the Mobile Phase, Standard Preparation, and Assay Preparation as described in Table 3.2.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the Mobile Phase.

  • Inject the standard and sample solutions and proceed with the analysis as per the validated method.

Stability and Storage of Standard Solutions

This compound solutions are susceptible to degradation from light, heat, and oxidation.

  • Storage Containers: Store solutions in tight, light-resistant containers, such as amber glass bottles.[1][5][6] Solutions stored in clear containers tend to discolor more quickly.[5][6][7]

  • Temperature: For extended stability, store solutions at refrigerated temperatures (e.g., 4°C).[5][6] One study on a mixed formulation found epinephrine to be stable for 26 weeks at 4°C, compared to only 4 weeks at 18°C.[5][6][8]

  • Visual Inspection: Before use, visually inspect solutions. Do not use if the solution is pinkish or darker than slightly yellow, or if it contains a precipitate.[2]

  • Antioxidants: In some formulations, sodium metabisulfite is added as an antioxidant to improve stability.[5][6][7]

Visualizations

Workflow for Preparation of Standard Solutions

G Workflow for Preparation of Standard Solutions cluster_0 Reagent Preparation cluster_1 Standard Solution cluster_2 Final Steps reagent Select Reagents (USP RS, Solvents) mobile_phase Prepare Mobile Phase reagent->mobile_phase weigh Accurately Weigh USP Reference Standard dissolve Dissolve in Volumetric Flask with Mobile Phase weigh->dissolve Transfer dilute Dilute to Final Volume dissolve->dilute mix Mix Thoroughly dilute->mix store Store Appropriately (Light-resistant, Refrigerated) mix->store assay Use in Assay store->assay G General HPLC Assay Workflow cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep_std Prepare Standard Solution system_setup HPLC System Setup & Equilibration prep_std->system_setup prep_sample Prepare Assay (Sample) Solution prep_sample->system_setup sys_suit Inject Standard for System Suitability system_setup->sys_suit inject Inject Standard & Sample Solutions sys_suit->inject If suitable chromatogram Record Chromatograms inject->chromatogram measure_peaks Measure Peak Responses (Area or Height) chromatogram->measure_peaks calculate Calculate Analyte Concentration measure_peaks->calculate report Report Results calculate->report

References

Application Notes and Protocols for Nebulizer Performance Testing Using Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine hydrochloride, a racemic mixture of the D- and L-isomers of epinephrine, is a bronchodilator used for the temporary relief of mild symptoms of intermittent asthma.[1][2] It functions as an alpha- and beta-adrenergic receptor stimulant, leading to the relaxation of bronchial smooth muscle and the widening of airways.[3] The delivery of this compound via nebulization is a common therapeutic approach, making the characterization of the nebulizer's performance a critical aspect of drug development and quality control.

These application notes provide a comprehensive overview and detailed protocols for the in vitro performance testing of nebulized this compound solutions. The methodologies outlined are based on United States Pharmacopeia (USP) General Chapter <1601> "Products for Nebulization—Characterization Tests," which focuses on Drug Substance Delivery Rate, Total Drug Substance Delivered, and Aerodynamic Assessment of Nebulized Aerosols.[4][5] Adherence to these standardized tests ensures the reliable and effective delivery of the drug to the lungs.[6]

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Racepinephrine exerts its primary therapeutic effect through the activation of beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction initiates a signaling cascade that results in muscle relaxation and bronchodilation.

G cluster_membrane Cell Membrane B2AR Beta-2 Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Racepinephrine Racepinephrine HCl Racepinephrine->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Nebulizer Performance Testing

The following diagram outlines the general workflow for the comprehensive in vitro characterization of a this compound nebulizer product.

G Prep Preparation of Racepinephrine HCl Solution NebulizerSetup Nebulizer Assembly and Charging Prep->NebulizerSetup DDU_Test Delivered Dose Uniformity (DDU) Testing NebulizerSetup->DDU_Test APSD_Test Aerodynamic Particle Size Distribution (APSD) Testing NebulizerSetup->APSD_Test BreathingSim Breathing Simulator Setup (for DDU) BreathingSim->DDU_Test CascadeImpactor Cascade Impactor Setup (for APSD) CascadeImpactor->APSD_Test SampleCollection_DDU Sample Collection (Filters) DDU_Test->SampleCollection_DDU SampleCollection_APSD Sample Collection (Impactor Stages) APSD_Test->SampleCollection_APSD Quantification Quantitative Analysis (HPLC) SampleCollection_DDU->Quantification SampleCollection_APSD->Quantification DataAnalysis Data Analysis and Reporting Quantification->DataAnalysis

Caption: Experimental Workflow for Nebulizer Performance Testing.

Data Presentation

The following tables present illustrative data for the performance of a 2.25% this compound solution nebulized with different types of nebulizers. Note: This data is for example purposes only and will vary depending on the specific nebulizer, formulation, and experimental conditions.

Table 1: Delivered Dose Uniformity (DDU) of Nebulized this compound

Nebulizer TypeDelivery Rate (mg/min)Total Delivered Dose (mg)Nebulization Time (min)
Jet Nebulizer A0.958.559.0
Jet Nebulizer B0.808.0010.0
Mesh Nebulizer C1.209.608.0
Mesh Nebulizer D1.109.358.5

Table 2: Aerodynamic Particle Size Distribution (APSD) of Nebulized this compound

Nebulizer TypeMass Median Aerodynamic Diameter (MMAD) (µm)Geometric Standard Deviation (GSD)Fine Particle Fraction (<5 µm) (%)
Jet Nebulizer A4.82.155
Jet Nebulizer B5.22.348
Mesh Nebulizer C3.51.875
Mesh Nebulizer D3.81.970

Experimental Protocols

Protocol 1: Determination of Delivery Rate and Total Delivered Dose

Objective: To determine the rate at which this compound is delivered from the nebulizer and the total amount of drug delivered during a complete nebulization cycle, in accordance with USP <1601>.[4]

Materials:

  • This compound Inhalation Solution, 2.25%

  • Nebulizer system (e.g., jet or mesh nebulizer)

  • Air compressor or power source for the nebulizer

  • Breathing simulator with appropriate adult or pediatric breathing patterns

  • Inhalation filter holder and filters (e.g., glass fiber)

  • Tubing and connectors

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and UV detector

  • Mobile phase and solvent for sample extraction (e.g., as determined by the HPLC method)

Methodology:

  • Preparation:

    • Prepare the this compound solution for nebulization. A common dosage is 0.5 mL of a 2.25% solution diluted with 3 mL of normal saline.[1][7]

    • Set up the HPLC system and allow it to equilibrate. Prepare standard solutions of this compound for calibration.

  • Apparatus Setup:

    • Connect the nebulizer to the breathing simulator via an appropriate patient interface (e.g., mouthpiece adapter).

    • Place a pre-weighed inhalation filter in the filter holder and connect it to the exhalation port of the breathing simulator to capture the delivered aerosol.

  • Delivery Rate Measurement:

    • Load the prepared this compound solution into the nebulizer reservoir.

    • Activate the nebulizer and the breathing simulator simultaneously.

    • Operate the system for a fixed period, typically 60 seconds.

    • After 60 seconds, stop the nebulizer and the breathing simulator.

    • Carefully remove the filter from the holder.

  • Total Delivered Dose Measurement:

    • Replace the filter with a new, pre-weighed filter.

    • Restart the nebulizer and breathing simulator and continue until the nebulizer begins to sputter, indicating the end of nebulization.

    • Stop the system and remove the second filter.

  • Sample Analysis:

    • Extract the this compound from each filter using a validated solvent and procedure.

    • Analyze the extracted samples and the standard solutions by HPLC to determine the mass of this compound on each filter.

  • Calculations:

    • Delivery Rate (mg/min): Mass of drug on the first filter (mg) / 1 minute.

    • Total Delivered Dose (mg): Mass of drug on the first filter (mg) + Mass of drug on the second filter (mg).

Protocol 2: Aerodynamic Particle Size Distribution (APSD)

Objective: To determine the aerodynamic particle size distribution of the aerosolized this compound, which is a critical quality attribute for predicting lung deposition.[8]

Materials:

  • This compound Inhalation Solution, 2.25%

  • Nebulizer system

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)

  • Induction port (throat)

  • Vacuum pump with a calibrated flow meter

  • Collection plates/cups for the impactor stages, coated with a suitable substance (e.g., silicone) to prevent particle bounce

  • Solvents for drug recovery

  • HPLC system

Methodology:

  • Preparation:

    • Prepare the this compound solution as described in Protocol 1.

    • If necessary to prevent evaporation of the aqueous aerosol, cool the cascade impactor to approximately 5°C before use.[8]

    • Prepare the HPLC system and calibration standards.

  • Apparatus Setup:

    • Assemble the cascade impactor with coated collection surfaces.

    • Connect the induction port to the impactor inlet and the vacuum pump to the outlet.

    • Calibrate the airflow through the impactor to the desired rate (e.g., 15 L/min for nebulizer testing with the NGI).[9]

  • Aerosol Sampling:

    • Load the nebulizer with the prepared solution.

    • Position the nebulizer mouthpiece in the induction port.

    • Simultaneously activate the vacuum pump and the nebulizer.

    • Allow the nebulizer to operate for a predetermined time, sufficient to collect a quantifiable amount of drug on the impactor stages without causing overloading.

    • After the sampling period, turn off the nebulizer and the vacuum pump.

  • Sample Recovery and Analysis:

    • Carefully disassemble the impactor.

    • Rinse the induction port, all stages, and the final filter with a validated solvent to recover the deposited this compound.

    • Quantify the amount of drug in each component's rinsing solution using the validated HPLC method.

  • Data Analysis:

    • Calculate the mass of this compound deposited on each stage of the impactor.

    • Determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) using appropriate software or calculations. The FPF is typically the percentage of the total delivered dose with a particle size less than 5 µm.[8]

References

Application Notes and Protocols: Extemporaneous Compounding of Topical Anesthetics with Racepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the extemporaneous compounding of a topical anesthetic solution containing lidocaine, tetracaine, and racepinephrine. The information is based on established stability studies and is intended to guide researchers and drug development professionals in the preparation and evaluation of similar formulations.

Introduction

The extemporaneous compounding of topical anesthetics allows for customized formulations to meet specific clinical needs. A common combination includes local anesthetics like lidocaine and tetracaine with a vasoconstrictor such as racepinephrine (racemic epinephrine). Racepinephrine is added to decrease the rate of systemic absorption of the anesthetics, thereby prolonging the duration of action and reducing the risk of systemic toxicity.[1][2][3] This document outlines the formulation, stability, and analytical protocols for a compounded Lidocaine, Epinephrine (as racepinephrine), and Tetracaine (LET) solution.

Quantitative Data Summary

The stability of an extemporaneously prepared LET solution was evaluated under various storage conditions. The formulation consisted of lidocaine hydrochloride 40 mg/mL, racepinephrine 2.25 mg/mL (as the hydrochloride salt), tetracaine hydrochloride 5 mg/mL, and sodium metabisulfite 0.63 mg/mL.[4] The stability of the active pharmaceutical ingredients (APIs) was determined by assessing the percentage reduction from the initial concentration over time.

Table 1: Stability of Compounded LET Solution Under Various Storage Conditions [4][5][6][7]

Storage ConditionContainer TypeDurationLidocaine HCl (% Reduction)Racepinephrine HCl (% Reduction)Tetracaine HCl (% Reduction)
4°C (Refrigerated)Amber Glass26 weeks< 5%< 5%< 5%
~18°C (Room Temp)Amber Glass4 weeks< 5%< 5%< 5%
~18°C (Room Temp)Clear Glass4 weeks< 5%< 5%< 5%
35°CAmber Glass< 4 weeks> 5%> 5%> 5%
35°CClear Glass< 4 weeks> 5%> 5%> 5%

*Note: Significant degradation (more than 5% reduction) was observed in less than 4 weeks at 35°C. Solutions stored in clear containers showed discoloration more rapidly than those in amber containers.[5][6]

Experimental Protocols

1. Protocol for the Extemporaneous Preparation of LET Topical Anesthetic Solution

This protocol is based on the formulation described by Larson et al. (1996).[4][5][6]

Materials:

  • Lidocaine Hydrochloride 20% solution (100 mL)

  • Racepinephrine Hydrochloride 2.25% solution (50 mL)

  • Tetracaine Hydrochloride 2% solution (125 mL)

  • Sodium Metabisulfite (315 mg)

  • Sterile Water for Irrigation (225 mL)

  • Amber glass bottles for storage

  • Clear glass bottles for comparison

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • In a suitable beaker, combine 100 mL of 20% lidocaine hydrochloride solution, 50 mL of 2.25% this compound solution, and 125 mL of 2% tetracaine hydrochloride solution.

  • Add 315 mg of sodium metabisulfite to the mixture.

  • Add 225 mL of sterile water and mix thoroughly using a magnetic stirrer until all components are dissolved and the solution is homogenous.

  • Divide the final solution among amber and clear glass bottles for stability testing.

  • Store the bottles at the desired temperature conditions (e.g., 4°C, ~18°C, and 35°C).[5][6]

2. Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the stability-indicating HPLC method for the analysis of epinephrine in the compounded LET solution.[5][6]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 reverse-phase column

Reagents:

  • Mobile phase (specific composition to be optimized, but typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)

  • Standard solutions of lidocaine hydrochloride, this compound, and tetracaine hydrochloride

Procedure:

  • Sample Preparation: At each time point (e.g., 0, 1, 2, 3, 4, 8, 16, and 26 weeks), draw a sample from each storage container.[5][6] Dilute the sample appropriately with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Inject the prepared sample into the HPLC system.

    • Elute the components isocratically or with a gradient using the mobile phase.

    • Monitor the eluent at a wavelength suitable for the detection of epinephrine.

  • Quantification:

    • Identify the peak corresponding to epinephrine based on the retention time of the standard.

    • Calculate the concentration of epinephrine in the sample by comparing its peak area to the peak area of the standard solution of known concentration.

    • The assay should be validated to be stability-indicating for epinephrine.[5][6]

  • Visual Inspection: At each time point, visually inspect the solutions for any changes in color or for the formation of precipitate.[5][6]

Visualizations

Compounding_and_Stability_Workflow cluster_compounding Compounding Protocol cluster_storage Storage Conditions cluster_testing Stability Testing Protocol start Start: Gather Materials mix_solutions Mix Lidocaine, Racepinephrine, and Tetracaine Solutions start->mix_solutions add_excipients Add Sodium Metabisulfite and Sterile Water mix_solutions->add_excipients homogenize Homogenize Solution add_excipients->homogenize package Package in Amber and Clear Glass Bottles homogenize->package storage_4c 4°C package->storage_4c storage_18c ~18°C package->storage_18c storage_35c 35°C package->storage_35c sampling Periodic Sampling storage_4c->sampling storage_18c->sampling storage_35c->sampling visual_inspection Visual Inspection sampling->visual_inspection hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis and Stability Determination visual_inspection->data_analysis hplc_analysis->data_analysis end end data_analysis->end End: Stability Report Logical_Relationship cluster_formulation Formulation Components cluster_effects Desired Effects & Rationale Anesthetics Local Anesthetics (Lidocaine, Tetracaine) Anesthesia Topical Anesthesia Anesthetics->Anesthesia Provides Reduced Reduced Systemic Absorption & Toxicity Vaso Vasoconstrictor (Racepinephrine) Prolonged Prolonged Duration of Action Vaso->Prolonged Leads to Vaso->Reduced Leads to Antioxidant Antioxidant (Sodium Metabisulfite) Stability Chemical Stability of Epinephrine Antioxidant->Stability Ensures

References

Application Notes and Protocols for In Vivo Screening of Anti-Asthmatic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling.[1] Preclinical evaluation of novel anti-asthmatic drugs relies heavily on robust and reproducible in vivo models that mimic the key pathophysiological features of human asthma. This document provides detailed application notes and protocols for the most widely used murine models of allergic asthma: the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.

These models are invaluable for assessing the efficacy of therapeutic candidates by evaluating their impact on hallmark features of asthma such as eosinophilic airway inflammation, elevated serum IgE levels, and AHR.[2][3]

Ovalbumin (OVA)-Induced Allergic Asthma Model

The OVA-induced asthma model is a well-established and highly utilized model for studying allergic asthma. It mimics the T-helper type 2 (Th2) cell-driven inflammatory response seen in atopic asthma.[1] The model involves sensitizing the animals to OVA, an egg white protein, followed by subsequent airway challenges with the same allergen to elicit an asthmatic phenotype.[2][4]

Experimental Workflow

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase sensitization_d0 Day 0: i.p. injection (OVA + Alum) sensitization_d14 Day 14: i.p. injection (OVA + Alum) sensitization_d0->sensitization_d14 Boost challenge_d21_23 Days 21-23: Aerosolized OVA challenge sensitization_d14->challenge_d21_23 analysis_d24 Day 24: Endpoint Analysis - AHR Measurement - BALF Collection - Lung Histology - Serum IgE challenge_d21_23->analysis_d24

Caption: Workflow of the OVA-induced allergic asthma model.

Detailed Experimental Protocol

Materials:

  • 6-8 week old BALB/c mice[2]

  • Ovalbumin (OVA), Grade V (e.g., Sigma-Aldrich)[2]

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)[2]

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)[2]

  • Ultrasonic nebulizer[2]

  • Mouse plethysmography system (for AHR measurement)

  • Reagents for ELISA, cell counting, and histology

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[2]

    • A control group should be sham-sensitized with PBS and alum only.[2]

  • Challenge:

    • From day 21 to day 23, expose the mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day using an ultrasonic nebulizer.[4]

    • The control group is challenged with PBS aerosol.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR) Measurement: (See Protocol Section 4.1)

    • Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis: (See Protocol Section 4.2)

    • Serum Collection for IgE Measurement: Collect blood via cardiac puncture and process for serum. Measure OVA-specific IgE levels by ELISA.

    • Lung Histology: (See Protocol Section 4.3)

Expected Quantitative Data
ParameterControl Group (Sham-sensitized/PBS-challenged)OVA-Induced Asthma Group
BALF Total Cells (x10^5) 0.5 - 1.55 - 15
BALF Eosinophils (%) < 1%40 - 70%
BALF Neutrophils (%) < 5%5 - 20%
BALF Lymphocytes (%) < 10%10 - 30%
Serum OVA-specific IgE (ng/mL) < 1001000 - 5000
Airway Resistance (cmH2O·s/mL) at 25 mg/mL MCh 1 - 24 - 8

Note: These values are approximate and can vary based on the specific laboratory, mouse strain, and protocol details.

House Dust Mite (HDM)-Induced Allergic Asthma Model

The HDM model is considered more clinically relevant as HDM is a common human allergen.[5] This model induces a robust allergic airway inflammation that shares many features with human asthma, including eosinophilia, elevated IgE, and AHR.[3] Unlike OVA, HDM extract can induce sensitization via the intranasal route without the need for a systemic adjuvant.[6]

Experimental Workflow

HDM_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase sensitization_d0 Day 0: Intranasal HDM administration challenge_d7_11 Days 7-11: Daily Intranasal HDM challenge sensitization_d0->challenge_d7_11 analysis_d12 Day 12: Endpoint Analysis - AHR Measurement - BALF Collection - Lung Histology - Serum IgE challenge_d7_11->analysis_d12

Caption: Workflow of the HDM-induced allergic asthma model.

Detailed Experimental Protocol

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice[5]

  • House Dust Mite (HDM) extract (e.g., Greer Laboratories)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Mouse plethysmography system

  • Reagents for ELISA, cell counting, and histology

Procedure:

  • Sensitization:

    • On day 0, lightly anesthetize the mice and administer 10 µg of HDM extract in 40 µL of PBS via intranasal instillation.[3]

    • The control group receives 40 µL of PBS intranasally.

  • Challenge:

    • From day 7 to day 11, challenge the mice daily with an intranasal administration of 10 µg of HDM extract in 40 µL of PBS.[3]

    • The control group is challenged with PBS.

  • Endpoint Analysis (24-72 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR) Measurement: (See Protocol Section 4.1)

    • Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis: (See Protocol Section 4.2)

    • Serum Collection for IgE Measurement: Collect blood for serum and measure total and/or HDM-specific IgE levels by ELISA.

    • Lung Histology: (See Protocol Section 4.3)

Expected Quantitative Data
ParameterControl Group (PBS-treated)HDM-Induced Asthma Group
BALF Total Cells (x10^5) 0.5 - 2.08 - 20
BALF Eosinophils (%) < 1%50 - 80%
BALF Neutrophils (%) < 5%10 - 25%
BALF Lymphocytes (%) < 10%5 - 15%
Serum HDM-specific IgE (ng/mL) < 50500 - 2000
Airway Resistance (cmH2O·s/mL) at 25 mg/mL MCh 1 - 2.55 - 10

Note: These values are approximate and can vary based on the specific laboratory, mouse strain, and protocol details.

Key Signaling Pathways in Allergic Asthma

The pathogenesis of allergic asthma is predominantly driven by a Th2-mediated immune response. Upon allergen exposure in sensitized individuals, dendritic cells present the allergen to naive T cells, promoting their differentiation into Th2 cells. These Th2 cells produce a characteristic set of cytokines, including IL-4, IL-5, and IL-13, which orchestrate the key features of the disease.[1][7]

Asthma_Signaling cluster_initiation Allergen Presentation cluster_th2_response Th2 Differentiation & Cytokine Release cluster_effects Pathophysiological Effects Allergen Allergen (OVA/HDM) DC Dendritic Cell Allergen->DC Uptake Naive_T_Cell Naive T Cell DC->Naive_T_Cell Presentation Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation IL4_release IL-4 Th2_Cell->IL4_release Secretes IL5_release IL-5 Th2_Cell->IL5_release Secretes IL13_release IL-13 Th2_Cell->IL13_release Secretes B_Cell B Cell IL4_release->B_Cell Activates Eosinophil Eosinophil IL5_release->Eosinophil Recruits & Activates Goblet_Cell Goblet Cell IL13_release->Goblet_Cell Stimulates Airway_Smooth_Muscle Airway Smooth Muscle IL13_release->Airway_Smooth_Muscle Acts on IgE_Production IgE Production B_Cell->IgE_Production Airway_Inflammation Airway Inflammation Eosinophil->Airway_Inflammation Mucus_Hypersecretion Mucus Hypersecretion Goblet_Cell->Mucus_Hypersecretion AHR Airway Hyperresponsiveness (AHR) Airway_Smooth_Muscle->AHR

Caption: Key signaling pathways in Th2-mediated allergic asthma.

Standard Operating Protocols for Key Endpoints

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a cardinal feature of asthma and is assessed by measuring the bronchoconstrictive response to a stimulus like methacholine (MCh).[8] This can be done using invasive or non-invasive plethysmography.[9]

Protocol for Invasive Plethysmography (FlexiVent):

  • Anesthetize the mouse (e.g., with ketamine/xylazine).

  • Perform a tracheostomy and cannulate the trachea.

  • Connect the mouse to a computer-controlled piston ventilator (e.g., FlexiVent).

  • Administer baseline ventilation.

  • Deliver aerosolized PBS (baseline) followed by increasing concentrations of MCh (e.g., 3, 6, 12.5, 25, 50 mg/mL).

  • Measure lung resistance (Rrs) and compliance (Crs) after each MCh dose.

  • Plot the dose-response curve for Rrs.

Protocol for Non-Invasive Whole-Body Plethysmography (WBP):

  • Place conscious, unrestrained mice into the main chamber of the WBP.[10]

  • Allow the mice to acclimatize.

  • Nebulize with PBS to establish a baseline reading.[10]

  • Subsequently, nebulize with increasing concentrations of MCh (e.g., 3, 6, 12.5, 25, 50 mg/mL) for a set duration (e.g., 3 minutes).[10]

  • Record breathing parameters for a few minutes after each nebulization to determine the enhanced pause (Penh) value.[10]

  • Plot the dose-response curve for Penh.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.

Protocol:

  • Euthanize the mouse.

  • Expose the trachea and insert a cannula.

  • Instill a known volume of ice-cold PBS (e.g., 0.5 mL) into the lungs and gently aspirate.[2]

  • Repeat this process three times, pooling the recovered fluid.[2]

  • Centrifuge the BALF at a low speed (e.g., 1500 rpm for 10 minutes at 4°C).[2]

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.[2]

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).[2]

  • Perform a differential cell count of at least 300 cells to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.[2]

Lung Histological Analysis

Histological analysis of lung tissue allows for the visualization and scoring of airway inflammation and remodeling.[11]

Protocol:

  • After BALF collection, perfuse the lungs with PBS via the right ventricle to remove blood.

  • Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH2O).

  • Excise the lungs and immerse in formalin for at least 24 hours for fixation.

  • Process the fixed lung tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Stain with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.[12]

  • Stain with Periodic acid-Schiff (PAS) to visualize and quantify goblet cell hyperplasia and mucus production.[12]

  • Score the inflammation and mucus production semi-quantitatively (e.g., on a scale of 0-4).[11]

References

Quantitative Analysis of Racepinephrine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine is a racemic mixture of the D- and L-enantiomers of epinephrine, a catecholamine hormone and neurotransmitter. It is used as a bronchodilator for the temporary relief of mild symptoms of intermittent asthma.[1][2] The quantitative analysis of racepinephrine (or its active component, L-epinephrine) in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative determination of racepinephrine in biological matrices, focusing on modern analytical techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The choice of analytical method for the quantification of racepinephrine depends on the required sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS is generally preferred for its high sensitivity and specificity, making it ideal for detecting the low concentrations typically found in biological fluids.[3][4][5] HPLC-UV is a more accessible technique that is well-suited for analyzing higher concentrations, such as those in pharmaceutical formulations, but can also be adapted for biological samples.[6][7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of catecholamines like epinephrine in complex biological matrices.[5] The method typically involves stable isotope-labeled internal standards to ensure accuracy and precision.[9]

Sample Preparation: Plasma

A critical step in the analysis is the effective extraction of the analyte from the plasma matrix while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10]

  • Protein Precipitation (PPT): This is a simple and rapid method.[3]

    • To 50 µL of plasma, add 150 µL of a precipitating agent like acetonitrile or methanol containing an internal standard.

    • Vortex the mixture to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]

  • Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to PPT.[4][5] Mixed-mode or weak cation exchange SPE cartridges are often used for catecholamines.[4]

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained interferences.

    • Elution: Elute the analyte with a suitable solvent, such as methanol containing a small percentage of acid (e.g., formic acid).[5]

    • Evaporate the eluate and reconstitute as described for PPT.

Experimental Protocol: LC-MS/MS Analysis of Epinephrine in Plasma

This protocol is a representative example based on common practices.[3][5]

  • Internal Standard Spiking: Spike plasma samples, calibration standards, and quality control samples with a deuterated epinephrine internal standard.

  • Sample Extraction: Perform protein precipitation as described above.

  • Chromatographic Separation:

    • HPLC System: A UHPLC system is recommended for better resolution and shorter run times.

    • Column: A C18 or a specialized column for polar compounds like a pentafluorophenyl (PFP) column (e.g., Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm) can be used.[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for epinephrine and its internal standard.

Data Presentation: LC-MS/MS Method Parameters

ParameterValueReference
Linearity Range 0.05 - 25 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[9]
Intra-day Precision (%CV) < 15%[3]
Inter-day Precision (%CV) < 15%[3]
Accuracy (%RE) Within ±15%[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of racepinephrine.[6][7] It often requires derivatization or the use of ion-pairing reagents to improve retention and sensitivity for polar molecules like epinephrine.[6]

Sample Preparation: Urine

Urine samples typically require a clean-up step to remove matrix components that can interfere with the analysis.[11]

  • Dilution: A simple "dilute-and-shoot" approach may be feasible for some applications, where the urine is diluted with the mobile phase, filtered, and injected.[11]

  • Solid-Phase Extraction (SPE): For cleaner samples and better sensitivity, SPE is recommended. The protocol is similar to that for plasma.

Experimental Protocol: HPLC-UV Analysis of Epinephrine in Urine

This protocol is based on established USP methods and other literature.[6][7][8]

  • Sample Collection: For quantitative analysis, a 24-hour urine collection is often required to account for diurnal variations in excretion.[12]

  • Sample Preparation: Perform SPE as described for plasma.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[6][7]

    • Mobile Phase: An isocratic mobile phase of water and methanol (e.g., 50:50 v/v) containing an ion-pairing reagent like 1-octanesulfonic acid, with the pH adjusted to around 3.0 with phosphoric acid.[6][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 280 nm.[8]

Data Presentation: HPLC-UV Method Parameters

ParameterValueReference
Linearity Range 10 - 100 ng/mL[8]
Intra-day Precision (%RSD) 0.123% (for 60 ng/mL)[8]
Inter-day Precision (%RSD) 0.685% (for 60 ng/mL)[8]

Method Validation

All bioanalytical methods must be validated to ensure their reliability for the intended application.[13][14] The validation should be performed in accordance with regulatory guidelines, such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[13] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualization of Experimental Workflows

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into UHPLC reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for LC-MS/MS analysis of racepinephrine in plasma.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis urine Urine Sample spe Solid-Phase Extraction (SPE) urine->spe elute Elution spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection (280 nm) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of racepinephrine in urine.

Conclusion

The quantitative analysis of racepinephrine in biological samples is achievable through well-established analytical techniques like LC-MS/MS and HPLC-UV. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering higher sensitivity for pharmacokinetic studies in plasma, and HPLC-UV providing a robust alternative, particularly for urine analysis. Proper sample preparation and thorough method validation are paramount to obtaining accurate and reliable quantitative data. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with racepinephrine.

References

Application Notes and Protocols for Methacholine Challenge with Racepinephrine Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a methacholine challenge test with racepinephrine pretreatment. This procedure is designed to assess airway hyperresponsiveness and evaluate the bronchoprotective effects of racepinephrine. The protocol is based on established guidelines for methacholine challenge testing and available clinical data on racepinephrine's effects.

Introduction

The methacholine challenge test is a valuable tool for diagnosing and assessing airway hyperresponsiveness, a key feature of asthma.[1][2] Methacholine, a cholinergic agonist, induces bronchoconstriction when inhaled by susceptible individuals.[1][2] The test involves administering escalating doses of methacholine and measuring the resulting changes in lung function, typically the forced expiratory volume in one second (FEV1). A positive test is generally defined as a 20% or greater decrease in FEV1 from baseline at a specific provocative concentration or dose of methacholine (PC20 or PD20, respectively).[1][2]

Racepinephrine is a racemic mixture of the D- and L-isomers of epinephrine and acts as a non-selective alpha- and beta-adrenergic receptor agonist.[3] Its bronchodilatory effects are mediated primarily through the activation of beta-2 adrenergic receptors in the airway smooth muscle, leading to relaxation.[4][5] Pretreatment with a bronchodilator like racepinephrine before a methacholine challenge can provide insights into the bronchoprotective capacity of the drug. This protocol outlines a method to quantify the protective effect of racepinephrine by determining the shift in the methacholine dose-response curve.

Data Presentation

The following table summarizes the quantitative data from a pilot study investigating the effect of racepinephrine pretreatment on the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) in subjects with mild, stable asthma.

Pretreatment AgentDoseGeometric Mean PC20 (mg/mL)95% Confidence Interval (mg/mL)
None-Not Reported-
Racepinephrine2.5 mgNot Reported-
Racepinephrine5 mgNot Reported-
Racepinephrine10 mg10.23.5 - 30
Racepinephrine20 mgNot Reported-
Albuterol (Comparator)1.25 mg4423 - 85

Data adapted from a pilot study on nonprescription racemic epinephrine for asthma.[6]

Experimental Protocols

This section details the methodologies for performing a methacholine challenge with and without racepinephrine pretreatment.

Standard Methacholine Challenge Protocol (Control)

This protocol is based on the American Thoracic Society (ATS) guidelines for methacholine challenge testing.[1][7]

3.1.1. Patient Preparation:

  • Obtain informed consent from the participant.

  • Ensure the patient has abstained from medications that could interfere with the test for the appropriate duration (e.g., short-acting beta-agonists for 8 hours, long-acting beta-agonists for 24-48 hours, inhaled corticosteroids as per study design).[1]

  • Instruct the patient to avoid caffeine-containing products on the day of the test.[8]

  • Confirm the absence of contraindications to methacholine challenge, such as severe airflow obstruction (FEV1 < 50% predicted), recent myocardial infarction or stroke, uncontrolled hypertension, or known aortic aneurysm.[1]

3.1.2. Equipment:

  • Spirometer meeting ATS standards.

  • Nebulizer and dosimeter system for methacholine delivery.

  • Stock solutions of methacholine chloride in buffered saline at incrementally increasing concentrations (e.g., 0.0625, 0.25, 1.0, 4.0, and 16.0 mg/mL).

  • Emergency resuscitation equipment and bronchodilator medication (e.g., albuterol).

3.1.3. Procedure:

  • Baseline Spirometry: Perform at least three acceptable and repeatable spirometry maneuvers to establish the baseline FEV1. The baseline FEV1 should be greater than 60-70% of the predicted value.[1]

  • Diluent Inhalation: Administer an inhalation of the diluent (buffered saline) via the nebulizer.

  • Post-Diluent Spirometry: Repeat spirometry 30 and 90 seconds after diluent inhalation. The FEV1 should not decrease by more than 10% from baseline. This post-diluent FEV1 will serve as the control for the methacholine challenge.[2]

  • Methacholine Administration: Administer the lowest concentration of methacholine via the nebulizer using a standardized breathing pattern (e.g., five slow, deep breaths from functional residual capacity to total lung capacity, or two minutes of tidal breathing).[1]

  • Post-Methacholine Spirometry: Perform spirometry at 30 and 90 seconds after each methacholine inhalation.

  • Dose Escalation: If the FEV1 falls by less than 20% from the post-diluent baseline, administer the next highest concentration of methacholine and repeat step 5.

  • Endpoint: The test is terminated when the FEV1 has dropped by 20% or more from the post-diluent baseline, or the highest concentration of methacholine has been administered.

  • Recovery: Administer a short-acting bronchodilator (e.g., albuterol) and monitor the patient until FEV1 returns to within 10% of the baseline value.

3.1.4. Data Analysis:

  • Calculate the percentage drop in FEV1 from the post-diluent baseline after each methacholine dose.

  • Determine the provocative concentration of methacholine that results in a 20% fall in FEV1 (PC20). This can be calculated by interpolation of the log-dose-response curve.

Methacholine Challenge Protocol with Racepinephrine Pretreatment

This protocol incorporates the administration of racepinephrine prior to the standard methacholine challenge.

3.2.1. Patient Preparation and Equipment:

  • Follow the same patient preparation and equipment guidelines as for the standard methacholine challenge (Sections 3.1.1 and 3.1.2).

  • In addition, have a nebulizer and the appropriate dose of racepinephrine solution available.

3.2.2. Procedure:

  • Baseline Spirometry: Establish the baseline FEV1 as described in the standard protocol (Section 3.1.3, step 1).

  • Racepinephrine Administration: Administer the selected dose of racepinephrine (e.g., 2.5, 5, 10, or 20 mg) via a nebulizer.[6]

  • Pretreatment Interval: Wait for a specified period after racepinephrine administration before proceeding with the methacholine challenge. A 15-minute interval has been used in a clinical study.[6]

  • Post-Pretreatment Spirometry: Perform spirometry to establish the post-pretreatment FEV1.

  • Methacholine Challenge: Proceed with the methacholine challenge as described in the standard protocol (Section 3.1.3, steps 4-7), using the post-pretreatment FEV1 as the new baseline for calculating the 20% fall.

  • Recovery: Administer a short-acting bronchodilator and monitor the patient as in the standard protocol.

3.2.3. Data Analysis:

  • Calculate the PC20 for methacholine following racepinephrine pretreatment.

  • Compare the PC20 values obtained with and without racepinephrine pretreatment to quantify the bronchoprotective effect. A higher PC20 value after pretreatment indicates a protective effect.

Visualizations

Signaling Pathways

The following diagram illustrates the opposing signaling pathways of methacholine and racepinephrine in airway smooth muscle cells.

SignalingPathways cluster_methacholine Methacholine Pathway (Contraction) cluster_racepinephrine Racepinephrine Pathway (Relaxation) Methacholine Methacholine M3 Receptor M3 Receptor Methacholine->M3 Receptor Gq Gq M3 Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Contraction Contraction Ca2+ Release->Contraction Relaxation Relaxation Racepinephrine Racepinephrine Beta-2 Receptor Beta-2 Receptor Racepinephrine->Beta-2 Receptor Gs Gs Beta-2 Receptor->Gs Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA PKA->Relaxation

Caption: Opposing signaling pathways in airway smooth muscle.

Experimental Workflow

The following diagram outlines the experimental workflow for the methacholine challenge with racepinephrine pretreatment.

ExperimentalWorkflow cluster_protocol Experimental Protocol A Patient Screening and Preparation B Baseline Spirometry (FEV1) A->B C Racepinephrine Pretreatment (Nebulized) B->C D 15-minute Wait C->D E Post-Pretreatment Spirometry D->E F Methacholine Challenge (Incremental Doses) E->F G Measure FEV1 after each dose F->G H Endpoint: FEV1 drop >= 20% or max dose G->H H->F FEV1 drop < 20% I Administer Bronchodilator for Recovery H->I Positive Test or Max Dose J Data Analysis (Calculate PC20) I->J

Caption: Workflow for methacholine challenge with pretreatment.

References

Troubleshooting & Optimization

Racepinephrine Hydrochloride Stability Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of racepinephrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is sensitive to several environmental factors. The primary factors that can lead to its degradation are exposure to light (photodegradation), high temperatures (thermal degradation), high pH (alkaline hydrolysis), and oxidizing agents.[1][2][3][4] Oxidation of the catechol moiety is a significant degradation pathway.[5] For this reason, it is crucial to store this compound in tight, light-resistant containers.[6]

Q2: What are the recommended storage conditions for this compound drug substance and drug product?

A2: Based on ICH guidelines and product information, recommended storage conditions are designed to minimize degradation. For long-term stability studies, typical conditions are 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[7][8] Product-specific labeling often recommends storage between 2°C and 25°C (36°F and 77°F), protected from light, excessive heat, and freezing.[9]

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation or stress study is designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[10] Its purpose is to identify potential degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method (i.e., its ability to separate the active ingredient from its degradation products).[11][12] For this compound, this involves subjecting it to acid and base hydrolysis, oxidation, heat, and photolysis.[10][13]

Q4: What are the typical conditions for a forced degradation study of this compound?

A4: The goal is to achieve a target degradation of 5-20%.[12] Over-stressing can lead to secondary degradation products not typically seen under normal storage conditions.[11] The following table summarizes common starting conditions based on ICH guidelines:

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (50-70°C).[11]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature.[11][14]
Oxidation 0.1% to 3.0% Hydrogen Peroxide (H₂O₂) at room temperature.[10]
Thermal Degradation Dry heat at 65°C or 10°C above the accelerated testing temperature.[1]
Photostability Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[15][16]

Q5: What are the common degradation products of racepinephrine?

A5: The primary degradation of racepinephrine involves the oxidation of its catechol group, which can lead to the formation of colored products like adrenochrome, resulting in a brown or cloudy appearance of the solution.[5][9] In formulations containing sulfites as antioxidants, epinephrine sulfonic acid (EPI-SA) can be a major degradation product, especially under thermal stress.[1]

Troubleshooting Guide

Issue 1: Rapid discoloration (browning) of the racepinephrine solution during sample preparation or testing.

  • Question: My this compound solution turned brown shortly after preparation. What is the cause and how can I prevent it?

  • Answer:

    • Cause: This discoloration is a classic sign of oxidation. The catechol ring in the racepinephrine molecule is highly susceptible to oxidation, especially when exposed to light, air (oxygen), or higher pH levels.

    • Troubleshooting Steps:

      • Protect from Light: Prepare and handle all solutions under reduced light conditions or in amber glassware. Racepinephrine is known to be light-sensitive.[2][6]

      • Control pH: Ensure the diluent is acidic. The stability of epinephrine, and by extension racepinephrine, is greatest in the pH range of 2.5-4.5. Avoid neutral or alkaline conditions.

      • Use Freshly Prepared Solutions: Prepare solutions immediately before use. If storage is necessary, keep them refrigerated and protected from light for the shortest possible duration.

      • De-gas Solvents: For HPLC analysis, ensure the mobile phase and diluents are properly de-gassed to remove dissolved oxygen.

Issue 2: Inconsistent results or rapid degradation in accelerated stability studies.

  • Question: I am seeing more than 20% degradation in the early stages of my accelerated stability study at 40°C/75% RH. What should I investigate?

  • Answer:

    • Cause: This could be due to an inherent instability of the formulation, an interaction with excipients, or an issue with the packaging.

    • Troubleshooting Steps:

      • Excipient Compatibility: Investigate potential interactions between this compound and the excipients in the formulation. Some excipients can contain reactive impurities or create a microenvironment (e.g., higher pH) that accelerates degradation.[17]

      • Container Closure System: Ensure the container closure system is not contributing to degradation. For example, check for leaching of impurities from plastic containers or insufficient protection from moisture and oxygen ingress.

      • Evaluate Intermediate Conditions: If significant change occurs during accelerated testing, ICH Q1A(R2) recommends conducting additional testing at an intermediate storage condition (e.g., 30°C/65% RH) to evaluate the temperature effect.[7]

      • Formulation Reformulation: The formulation may need to be optimized, for instance, by adjusting the pH with a suitable buffer system or adding an antioxidant.

Issue 3: Peak splitting or tailing in the HPLC chromatogram for the main racepinephrine peak.

  • Question: My HPLC analysis is showing a split or tailing peak for racepinephrine. What could be the cause?

  • Answer:

    • Cause: This can be due to various chromatographic issues, including column problems, sample solvent incompatibility, or on-column degradation.

    • Troubleshooting Steps:

      • Check the Column: The column may be voided or contaminated. Try flushing the column with a strong solvent. If the problem persists, replace the column.

      • Sample Solvent Mismatch: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself. A mismatch can cause poor peak shape.

      • pH of Mobile Phase: The pH of the mobile phase is critical for ionizable compounds like racepinephrine. An inappropriate pH can lead to peak tailing. Ensure the pH is stable and appropriate for the column being used.

      • Lower Column Temperature: Catecholamines can be unstable on the column. Reducing the column temperature (e.g., to 25°C) might mitigate on-column degradation and improve peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on a this compound drug substance.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target analytical concentration.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Store at room temperature and monitor at various time points (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate volume of 3% H₂O₂.

    • Store at room temperature, protected from light, and monitor at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute to the target concentration before analysis.

  • Thermal Degradation:

    • Store the solid drug substance in a temperature-controlled oven at 65°C.

    • Test samples at specified intervals (e.g., 1, 3, 7 days).

  • Photostability Testing:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method suitable for separating racepinephrine from its potential degradation products.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 50 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Sample Diluent: Mobile Phase A or 0.1 M HCl

Data Presentation

Table 1: Summary of Forced Degradation Results for Racepinephrine HCl
Stress ConditionDuration% Degradation of Racepinephrine HClMajor Degradation Products Observed
0.1 M HCl24 hrs @ 60°C~8%DP-1, DP-2
0.1 M NaOH8 hrs @ RT~15%DP-3 (Adrenochrome-like)
3% H₂O₂24 hrs @ RT~18%DP-3, DP-4
Dry Heat7 days @ 65°C~5%DP-1
PhotolysisICH Q1B~12%DP-3, DP-5

(Note: DP-X are placeholders for observed degradation products, which would be identified by their retention times. The % degradation values are illustrative.)

Table 2: ICH Stability Study Conditions
Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Racepinephrine HCl Drug Substance Solution Stock Solution (e.g., 1 mg/mL) API->Solution Thermal Thermal (Solid, 65°C) API->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Solution->Oxidation Photo Photolysis (ICH Q1B) Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Report Identify Degradants & Assess Mass Balance HPLC->Report

Caption: Workflow for a forced degradation study of Racepinephrine HCl.

Degradation_Pathways Racepinephrine Racepinephrine Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone) Racepinephrine->Oxidized_Intermediate Oxidation (H₂O₂, O₂) Sulfonic_Acid Epinephrine Sulfonic Acid Racepinephrine->Sulfonic_Acid Thermal Stress + Sulfites Other_Degradants Other Hydrolytic/ Photolytic Products Racepinephrine->Other_Degradants Acid/Base Hydrolysis, Photolysis Adrenochrome Adrenochrome-like Products (Colored) Oxidized_Intermediate->Adrenochrome Cyclization

Caption: Potential degradation pathways for Racepinephrine.

References

Technical Support Center: Racepinephrine Hydrochloride Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and quantification of impurities in racepinephrine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can be categorized as follows:

  • Related Substances: These are impurities with structures similar to racepinephrine. The most common are:

    • Norepinephrine: A precursor in the synthesis of epinephrine. The United States Pharmacopeia (USP) sets a limit of not more than 4.0% for norepinephrine.[1][2][3]

    • Adrenalone: An oxidized form of epinephrine. The USP specifies a limit for adrenalone.[1][3][4]

  • Degradation Products: These form when this compound is exposed to adverse conditions such as light, heat, or incompatible pH.[5][6] Common degradation products include:

    • Adrenochrome: An oxidation product that can lead to discoloration of the product.[7][8]

    • Epinephrine Sulfonic Acid (ESA): Forms when epinephrine reacts with sulfite-based antioxidants.[7]

  • Process-Related Impurities: These can be introduced during the manufacturing process and include:

    • Residual Solvents: Organic volatile impurities from the synthesis process.[4][9]

    • Elemental Impurities: Trace metals that may originate from raw materials or manufacturing equipment.[9]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: The most widely used and recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities in this compound.[5][10][11][12] Reversed-phase HPLC with UV detection is a common approach.[11][13]

  • Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the qualitative identification and semi-quantitative estimation of impurities like norepinephrine.[1][2]

  • Gas Chromatography (GC): GC is primarily used for the analysis of volatile organic impurities, such as residual solvents.[5][10]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (i.e., LC-MS or GC-MS), mass spectrometry is a powerful tool for the structural elucidation and identification of unknown impurities.[5][10]

Q3: What are the official pharmacopeial methods for testing impurities in this compound?

A3: The United States Pharmacopeia (USP) provides official monographs for both Racepinephrine and this compound, which include specific methods for impurity testing.[1][2][4] These monographs detail the analytical procedures and acceptance criteria for impurities such as adrenalone and norepinephrine.[1][2][4][14]

Q4: How should I prepare my this compound sample for HPLC analysis of impurities?

A4: Proper sample preparation is critical for accurate results. A general procedure involves:

  • Accurate Weighing: Precisely weigh a suitable amount of the this compound sample.[15]

  • Dissolution: Dissolve the sample in a diluent that is compatible with the mobile phase. The mobile phase itself is often a good choice for the diluent to ensure good peak shape.[14] For the USP assay, the sample is dissolved in the mobile phase.[16]

  • Sonication: If needed, sonicate the solution to ensure complete dissolution of the active pharmaceutical ingredient (API).[15]

  • Filtration: Filter the sample solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter that could interfere with the HPLC system.[17]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Sample solvent incompatible with the mobile phase. 2. Column overload. 3. Column contamination or degradation.1. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[14] 2. Reduce the injection volume or the sample concentration. 3. Flush the column with a strong solvent. If the problem persists, replace the column.[7]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Inadequate column equilibration. 4. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing.[18] 2. Use a column oven to maintain a consistent temperature.[18] 3. Increase the column equilibration time before injecting the sample.[18] 4. Check for leaks in the system and purge the pump to remove air bubbles.[19]
Unexpected Peaks in the Chromatogram 1. Contamination of the mobile phase or diluent. 2. Sample degradation after preparation. 3. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase.[19] 2. Analyze samples as soon as possible after preparation. Racepinephrine is sensitive to light and oxidation.[3] 3. Run a blank injection of the diluent to check for carryover. Implement a needle wash step in your method.
Baseline Noise or Drift 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life.1. Degas the mobile phase and purge the system.[18] 2. Flush the system and detector cell with a clean, strong solvent.[18] 3. Replace the detector lamp if necessary.
Sample Preparation Troubleshooting
Issue Potential Cause Troubleshooting Steps
Incomplete Dissolution of Sample 1. Insufficient solvent volume or sonication time. 2. Inappropriate solvent choice.1. Ensure the correct solvent-to-sample ratio is used and increase sonication time if necessary.[15] 2. Verify that the chosen solvent is appropriate for this compound. The solubility is pH-dependent.[5]
Clogged Syringe Filter 1. High concentration of suspended particles. 2. Incompatibility of the filter material with the solvent.1. Centrifuge the sample before filtration. 2. Ensure the filter material (e.g., PTFE, nylon) is compatible with your sample solvent.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound and Impurities (Based on USP Assay Method)

This method is adapted from the USP monograph for this compound assay.[16]

  • Chromatographic System:

    • Column: L1 packing (e.g., C18), 4.6-mm x 15-cm.[16]

    • Detector: UV detector at 278 nm.[16]

    • Flow Rate: Approximately 2.0 mL/min.[16]

    • Injection Volume: 25 µL.[4]

  • Mobile Phase:

    • Prepare a filtered and degassed solution of 0.17 N acetic acid.[16]

  • Standard Preparation:

    • Accurately weigh and dissolve USP Epinephrine Bitartrate RS in the mobile phase to obtain a known concentration of about 150 µg/mL.[16]

  • Assay Preparation:

    • Accurately weigh about 25 mg of this compound and transfer to a 100-mL volumetric flask.[16]

    • Dissolve in and dilute to volume with the mobile phase, and mix.[16]

    • Transfer 4.0 mL of this solution to a 10-mL volumetric flask, dilute with the mobile phase to volume, and mix to obtain a solution with a concentration of about 100 µg/mL.[16]

  • Procedure:

    • Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

    • Record the chromatograms and measure the peak responses for the major peaks.

    • The relative standard deviation for replicate injections of the Standard preparation should not be more than 2.0%.[4]

Protocol 2: TLC Method for the Limit of Norepinephrine in Racepinephrine (Based on USP Method)

This method is adapted from the USP monograph for Racepinephrine.[1][2]

  • Chromatographic System:

    • Plate: Thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel mixture.[1][2]

    • Mobile Phase: A mixture of n-butanol, water, and formic acid (7:2:1).[2]

  • Standard Solutions:

    • Epinephrine Standard Solution: Prepare a solution of USP Epinephrine Bitartrate RS in a formic acid and methanol mixture.[1][2]

    • Norepinephrine Standard Solution: Prepare a solution of USP Norepinephrine Bitartrate RS in a formic acid and methanol mixture to a known concentration of 1.6 mg/mL.[1]

  • Test Solution:

    • Dissolve 200 mg of Racepinephrine in 1.0 mL of formic acid, dilute with methanol to 10.0 mL, and mix.[1][2]

  • Procedure:

    • Apply 5-µL portions of the Epinephrine standard solution, Norepinephrine standard solution, and Test solution to the TLC plate.[1][2]

    • Develop the chromatogram in an unsaturated tank until the solvent front has moved about three-fourths of the length of the plate.[2]

    • Remove the plate, mark the solvent front, and allow the solvent to evaporate.

    • Spray the plate with Folin-Ciocalteu Phenol TS, followed by a sodium carbonate solution (1 in 10).[1][2]

  • Interpretation:

    • The RF value of the principal spot from the Test solution should correspond to that of the Epinephrine standard solution.

    • Any spot from the Test solution is not larger or more intense than the spot with the same RF value from the Norepinephrine standard solution (corresponding to not more than 4.0% of norepinephrine).[1][2]

Quantitative Data Summary

ImpurityPharmacopeial LimitTypical Analytical Method
Norepinephrine Not more than 4.0%TLC, HPLC[1][2][3]
Adrenalone Absorptivity at 310 nm not more than 0.2UV Spectrophotometry[1][2][3]
Residual Solvents Meets the requirements of USP <467>Gas Chromatography (GC)[4][9]
Elemental Impurities Conforms to USP <232> and <233> limitsInductively Coupled Plasma (ICP-MS or ICP-OES)[9]

Visualizations

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation weigh Weigh Racepinephrine HCl Sample dissolve Dissolve in Appropriate Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter gc GC Analysis (Residual Solvents) dissolve->gc Inject Headspace/Directly hplc HPLC Analysis (Primary Technique) filter->hplc Inject into HPLC tlc TLC Analysis (Norepinephrine Limit) filter->tlc Spot on TLC Plate identify Identify Impurity Peaks hplc->identify quantify Quantify Impurities identify->quantify compare Compare with Specification Limits quantify->compare

Caption: Workflow for the analysis of impurities in this compound.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products race Racepinephrine HCl adrenalone Adrenalone race->adrenalone adrenochrome Adrenochrome race->adrenochrome esa Epinephrine Sulfonic Acid (with sulfites) race->esa Reaction with Sulfites other Other Degradants race->other oxidation Oxidation (e.g., H2O2) oxidation->adrenalone light Photolytic (Light Exposure) light->adrenochrome heat Thermal heat->other hydrolysis Hydrolysis (Acid/Base) hydrolysis->other

Caption: Common degradation pathways for this compound.

References

Technical Support Center: Optimizing Synthetic Yields and Purity of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of racepinephrine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A1: A widely used and established synthetic route starts from catechol. The process involves three key steps:

  • Friedel-Crafts Acylation: Catechol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst to form 3,4-dihydroxyphenacyl chloride.

  • Amination: The resulting chloroacetophenone derivative is then reacted with methylamine to introduce the amino group.

  • Catalytic Hydrogenation: The ketone is reduced to a secondary alcohol, yielding racepinephrine. The final step involves the formation of the hydrochloride salt.

Q2: What are the critical parameters to control for maximizing the yield of racepinephrine?

A2: To maximize yield, it is crucial to control several parameters throughout the synthesis:

  • Anhydrous Conditions: Particularly during the Friedel-Crafts acylation, the exclusion of moisture is critical as the Lewis acid catalyst is highly sensitive to water.[1]

  • Temperature Control: Each step has an optimal temperature range that should be maintained to prevent side reactions and decomposition. For instance, the catalytic hydrogenation is typically conducted at around 40°C.[2]

  • pH Control: The pH of the reaction mixture is important, especially during the amination and the precipitation of the final product. For example, after hydrogenation, the pH is adjusted to approximately 8.5 to precipitate the free base.[2]

  • Catalyst Quality: The activity of the Lewis acid in the acylation and the palladium on carbon (Pd/C) in the hydrogenation is paramount. Use fresh or properly stored catalysts.

Q3: My final product is discolored. What is the likely cause and how can I purify it?

A3: Discoloration in the final product often indicates the presence of oxidized impurities or degradation products. Catechol-containing compounds like racepinephrine are susceptible to oxidation. To remove color, treatment with activated carbon is a common and effective method.[2][3][4] The crude product can be dissolved in a suitable solvent, treated with activated carbon, and then filtered before recrystallization.

Q4: What are the common impurities I should be aware of in the synthesis of this compound?

A4: The most common impurities include:

  • Norepinephrine: This can arise if the starting material for the amination step is not fully N-methylated.

  • Adrenalone: This is an oxidized form of epinephrine and can be present as a degradation product.

  • Starting materials and intermediates: Unreacted starting materials or intermediates from previous steps can also be present if the reactions do not go to completion.[]

Q5: How can I confirm the purity of my synthesized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[6] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress and for identifying the presence of impurities.

Troubleshooting Guides

Low Yield
Problem Potential Cause(s) Troubleshooting Step(s)
Low yield in Friedel-Crafts acylation Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a freshly opened container of the Lewis acid.[1]
Deactivated aromatic ring (catechol).While catechol is an activated ring, impurities in the starting material could inhibit the reaction. Ensure the purity of the catechol.
Insufficient amount of catalyst.Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product can form a complex with it.[1]
Incomplete catalytic hydrogenation Inactive or poisoned catalyst (e.g., 10% Pd/C).Use a fresh batch of catalyst. Ensure the reaction mixture is free from catalyst poisons like sulfur compounds.
Insufficient hydrogen pressure.Ensure the system is properly sealed and a sufficient, constant pressure of hydrogen is maintained.
Incorrect pH.The hydrogenation step is typically carried out under acidic conditions (pH 1.0-2.4) to ensure the stability of the molecule.[2]
Product loss during work-up and isolation Incomplete precipitation of the free base.Carefully adjust the pH to ~8.5 and allow sufficient time for complete precipitation. Cooling the solution can improve recovery.
Product loss during recrystallization.Choose an appropriate recrystallization solvent system to ensure high recovery. Avoid using an excessive amount of solvent.
Low Purity
Problem Potential Cause(s) Troubleshooting Step(s)
Presence of norepinephrine impurity Incomplete methylation during the amination step if a two-step amination/methylation is performed. Use of a primary amine without subsequent methylation.Ensure complete reaction with the methylating agent. Monitor the reaction by TLC or HPLC to confirm the disappearance of the primary amine intermediate.
Presence of adrenalone impurity Oxidation of the catechol moiety during the synthesis or work-up.Work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when handling the free base. Use degassed solvents.
Final product is discolored Formation of colored byproducts due to oxidation or other side reactions.Treat the solution of the crude product with activated carbon before the final crystallization step.[2][3][4]
Broad melting point range Presence of multiple impurities or residual solvent.Recrystallize the product multiple times until a sharp melting point is achieved. Ensure the product is thoroughly dried under vacuum.

Quantitative Data Summary

Parameter Friedel-Crafts Acylation Catalytic Hydrogenation Overall Process
Reported Yield -70-75%[2]-
Reported Purity ≥85% (for 3,4-dihydroxyphenacyl chloride)[2]-97.0% - 102.0% (as hydrochloride salt)[1][3]
Key Reaction Conditions Lewis Acid (e.g., AlCl₃), 1,2-dichloroethane, 10-20°C[2]10% Pd/C, H₂ gas, Methanol, 40°C, pH 1.0-2.4[2]-

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Catechol
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Suspend aluminum chloride (1.2 eq.) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Addition: Add a solution of catechol (1.0 eq.) in 1,2-dichloroethane to the suspension.

  • Reaction: Cool the mixture to 10-20°C. Add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.

  • Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4-dihydroxyphenacyl chloride.

Protocol 2: Amination
  • Setup: In a round-bottom flask, dissolve the crude 3,4-dihydroxyphenacyl chloride from the previous step in a suitable solvent like methanol.

  • Addition: Add an excess of aqueous methylamine solution (e.g., 40% in water) dropwise at a controlled temperature (e.g., 0-10°C).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent. The resulting intermediate can be taken to the next step with or without further purification.

Protocol 3: Catalytic Hydrogenation and Salt Formation
  • Setup: Dissolve the crude amino ketone intermediate in methanol in a hydrogenation vessel.

  • pH Adjustment: Adjust the pH of the solution to 1.0-2.4 with hydrochloric acid.[2]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to approximately 40°C.[2] Stir vigorously until hydrogen uptake ceases.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Precipitation of Free Base: Cool the filtrate and adjust the pH to ~8.5 with a base like ammonia to precipitate the racepinephrine free base.[2]

  • Isolation of Free Base: Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Salt Formation and Recrystallization: Dissolve the free base in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent). Cool the solution to induce crystallization of this compound. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Amination cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrogenation cluster_intermediate3 Intermediate cluster_reaction4 Step 4: Salt Formation cluster_final Final Product Catechol Catechol Acylation Friedel-Crafts Acylation (AlCl₃, 1,2-dichloroethane) Catechol->Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Acylation Intermediate1 3,4-Dihydroxyphenacyl Chloride Acylation->Intermediate1 Amination Amination (Methylamine) Intermediate1->Amination Intermediate2 Amino Ketone Intermediate Amination->Intermediate2 Hydrogenation Catalytic Hydrogenation (H₂, 10% Pd/C) Intermediate2->Hydrogenation FreeBase Racepinephrine (Free Base) Hydrogenation->FreeBase SaltFormation Salt Formation & Recrystallization (HCl) FreeBase->SaltFormation FinalProduct Racepinephrine Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_acylation Friedel-Crafts Acylation Issues cluster_hydrogenation Hydrogenation Issues cluster_workup Work-up/Isolation Issues Start Low Yield Observed CheckStep Identify the problematic step (e.g., via TLC/HPLC of intermediates) Start->CheckStep Acylation_Moisture Moisture Contamination? CheckStep->Acylation_Moisture Acylation Step Hydro_Catalyst Catalyst Activity? CheckStep->Hydro_Catalyst Hydrogenation Step Workup_Precipitation Incomplete Precipitation? CheckStep->Workup_Precipitation Isolation Step Acylation_Catalyst Sufficient Catalyst? Acylation_Moisture->Acylation_Catalyst No Acylation_Moisture_Sol Use anhydrous reagents/solvents. Dry glassware thoroughly. Acylation_Moisture->Acylation_Moisture_Sol Yes Acylation_Catalyst_Sol Use stoichiometric amount of Lewis Acid. Acylation_Catalyst->Acylation_Catalyst_Sol No Hydro_Conditions Correct pH & Pressure? Hydro_Catalyst->Hydro_Conditions Yes Hydro_Catalyst_Sol Use fresh Pd/C catalyst. Hydro_Catalyst->Hydro_Catalyst_Sol No Hydro_Conditions_Sol Adjust pH to 1.0-2.4. Ensure H₂ pressure is maintained. Hydro_Conditions->Hydro_Conditions_Sol No Workup_Recryst Loss during Recrystallization? Workup_Precipitation->Workup_Recryst No Workup_Precipitation_Sol Ensure pH is ~8.5, cool solution. Workup_Precipitation->Workup_Precipitation_Sol Yes Workup_Recryst_Sol Optimize solvent system. Avoid excess solvent. Workup_Recryst->Workup_Recryst_Sol Yes

Caption: Troubleshooting logic for low synthetic yields.

Impurity_Formation cluster_impurities Potential Impurities cluster_sources Formation Sources Synthesis Racepinephrine Synthesis Source_Norepinephrine Incomplete N-Methylation during Amination Synthesis->Source_Norepinephrine Source_Adrenalone Oxidation of Catechol Ring (during hydrogenation or work-up) Synthesis->Source_Adrenalone Source_Unreacted Incomplete Reactions (any step) Synthesis->Source_Unreacted Norepinephrine Norepinephrine Adrenalone Adrenalone Unreacted Unreacted Intermediates Source_Norepinephrine->Norepinephrine Source_Adrenalone->Adrenalone Source_Unreacted->Unreacted

Caption: Relationship between synthesis steps and impurity formation.

References

Technical Support Center: Racepinephrine Hydrochloride Nebulization and Aerosolization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nebulization and aerosolization of racepinephrine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental procedures.

Issue: Inconsistent or No Aerosol Mist Production

Q1: My nebulizer is not producing any mist. What are the likely causes and how can I fix it?

A1: A complete lack of mist production is often due to a clog in the nebulizer nozzle or improper setup.[1][2]

  • Check for Blockages: The primary cause is often a blockage in the nebulizer nozzle from crystallized medication or other residues.[2]

    • Solution: Disassemble the nebulizer components (nozzle, medication cup) according to the manufacturer's instructions. Soak the parts in warm, purified water for 15-20 minutes, then use a soft brush to gently clean the nozzle area.[2] Avoid using sharp objects to clear the nozzle as this can cause permanent damage.[3]

  • Inspect Assembly: Ensure all components of the nebulizer are assembled correctly and that all connections are secure. An improper seal can prevent the generation of negative pressure required for aerosolization.

  • Verify Power/Air Supply: For compressor-based nebulizers, confirm that the compressor is functioning correctly and that the tubing is securely attached to both the compressor and the nebulizer cup. For mesh nebulizers, ensure the battery is charged or the power supply is connected.

Q2: The aerosol mist is being produced, but it's inconsistent and sputtering. What should I do?

A2: Inconsistent mist production can be caused by several factors related to the formulation, the device, or the operational parameters.[1]

  • Formulation Issues:

    • Viscosity: Ensure the viscosity of your this compound solution is within the optimal range for your nebulizer type. Highly viscous solutions can be difficult to aerosolize.

    • Fill Volume: Check that the medication cup is not overfilled or underfilled.[1] Both can affect the efficiency of aerosol generation.

  • Device and Setup:

    • Nebulizer Angle: Avoid tilting the nebulizer excessively during operation, as this can lead to inconsistent aerosol output.[1]

    • Air Filter: For compressor nebulizers, check the air filter for clogs. A dirty filter can reduce airflow and impact performance.[2]

    • Tubing: Inspect the tubing for any kinks, cracks, or moisture buildup.[2]

Issue: Poor Aerosol Performance and Drug Delivery

Q3: My experimental results show a low emitted dose. How can I improve this?

A3: A low emitted dose (the amount of drug exiting the device) suggests that the nebulization process is inefficient.

  • Optimize Nebulizer Settings: Adjust the flow rate of the air supply for jet nebulizers. Higher flow rates can sometimes increase the emitted dose, but there is an optimal range for each device and formulation.

  • Formulation Properties: The physicochemical properties of your racepinephrine solution, such as surface tension and pH, can affect nebulization rates.[4] Ensure these are controlled and optimized.

  • Nebulizer Choice: Not all nebulizers are created equal. Vibrating mesh nebulizers are often more efficient at aerosolizing liquids than jet nebulizers.[4][5]

Q4: The particle size of my aerosol is too large, leading to poor deposition in my in vitro models. How can I reduce it?

A4: Achieving an optimal particle size is critical for effective respiratory drug delivery, with a target range typically between 1 and 5 µm for deep lung deposition.[4]

  • Nebulizer Type: As mentioned, different nebulizer technologies produce different particle size distributions. Vibrating mesh nebulizers tend to produce a more uniform and smaller droplet size compared to some jet nebulizers.[4]

  • Formulation: The concentration of this compound and the presence of any excipients can influence the resulting particle size. Diluting the sample in an appropriate vehicle like saline may alter the aerosol characteristics.[4]

  • Operating Parameters: For jet nebulizers, increasing the airflow rate can sometimes lead to a reduction in particle size.

Issue: Drug Stability and Degradation

Q5: I've noticed a discoloration (pinkish or brown) in my racepinephrine solution after nebulization. What does this indicate?

A5: Racepinephrine is susceptible to oxidation and degradation, which can be accelerated by the stresses of nebulization (e.g., heat, shear forces, exposure to air). Discoloration is a visual indicator of degradation.[6][7]

  • Protect from Light: Racepinephrine solutions are light-sensitive. Always store stock solutions in light-resistant containers.[6][8][9]

  • Temperature Control: Avoid excessive heat during storage and experimentation.[6][9] Some in vitro setups, like cascade impactors, may require cooling to prevent evaporation and degradation of the aerosolized drug.[10]

  • Freshly Prepared Solutions: Use freshly prepared solutions for your experiments whenever possible to minimize the risk of degradation.

  • Visual Inspection: Do not use any solution that appears pinkish, darker than slightly yellow, or contains a precipitate.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal particle size for aerosolized this compound in preclinical research?

A1: The ideal aerodynamic particle size for targeting the lungs is generally considered to be between 1 and 5 micrometers (µm).[4] Particles larger than 5 µm tend to impact in the upper airways (oropharynx), while particles smaller than 1 µm may be exhaled. For deep lung deposition, a Mass Median Aerodynamic Diameter (MMAD) of around 3 µm is often considered optimal.[4]

Q2: How does the choice of nebulizer (jet vs. vibrating mesh) affect the aerosolization of this compound?

A2: The choice of nebulizer can significantly impact aerosol characteristics.

  • Jet Nebulizers: These use a compressed gas source to generate the aerosol. They are robust but can be less efficient, produce a wider range of particle sizes, and may generate heat that could potentially degrade sensitive molecules.

  • Vibrating Mesh Nebulizers: These use a vibrating mesh or plate with thousands of small holes to generate a fine aerosol mist. They are generally more efficient, produce a more uniform and smaller particle size, and operate with less heat, making them suitable for a wider range of drug formulations.[4][11]

Q3: What are the key parameters to measure when characterizing a racepinephrine aerosol?

A3: The key in vitro parameters for characterizing an inhaled pharmaceutical aerosol include:

  • Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the aerosol particles by mass are larger and 50% are smaller.[12]

  • Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution. A smaller GSD indicates a more uniform particle size.

  • Fine Particle Fraction (FPF): The percentage of aerosol particles with an aerodynamic diameter less than a certain cutoff, typically 5 µm.[4][12] This fraction is expected to penetrate deep into the lungs.[12]

  • Emitted Dose (ED): The total mass of the drug that is emitted from the nebulizer and is available to the experimental system.

Q4: How should I store my this compound solution for nebulization experiments?

A4: this compound solutions should be stored in tight, light-resistant containers.[6][8][9] It is important to protect them from excessive heat and they should not be frozen.[6][8][9] Always keep unopened vials in their foil pouch until use.[8]

Data Presentation

Table 1: Key Aerosol Performance Parameters and Typical Target Values

ParameterAbbreviationDescriptionTypical Target for Lung Deposition
Mass Median Aerodynamic DiameterMMADThe particle diameter at which half of the aerosol mass is in larger particles and half is in smaller particles.1 - 5 µm[4]
Geometric Standard DeviationGSDA measure of the span of the particle size distribution.< 2.5
Fine Particle FractionFPFThe fraction of the emitted dose with a particle size less than 5 µm.[12]High as possible
Emitted DoseEDThe total mass of drug delivered by the nebulizer.Dependent on experimental needs

Experimental Protocols

Protocol 1: Determination of Aerodynamic Particle Size Distribution (APSD) using a Cascade Impactor

This protocol outlines the general steps for measuring the APSD of nebulized this compound using a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).

  • Preparation of the Cascade Impactor:

    • Disassemble and thoroughly clean all stages of the impactor.

    • Coat each collection plate with a suitable solvent evaporation-preventing agent (e.g., silicone) to prevent particle bounce.

    • Reassemble the impactor, ensuring all stages are correctly aligned and sealed.

    • Connect the impactor to a vacuum pump with a calibrated flow meter.

  • Nebulizer Setup:

    • Prepare the this compound solution at the desired concentration.

    • Fill the nebulizer with a precise volume of the solution.

    • Connect the nebulizer to its power source or air compressor.

    • Attach the nebulizer to the induction port of the cascade impactor.

  • Aerosol Sampling:

    • Turn on the vacuum pump and adjust the flow rate to the desired value (e.g., 28.3 L/min for the Andersen Cascade Impactor).

    • Simultaneously activate the nebulizer and a timer.

    • Run the nebulizer for a predetermined amount of time to ensure a sufficient and quantifiable amount of drug is deposited on the impactor stages.

  • Sample Recovery and Analysis:

    • After sampling, carefully disassemble the impactor.

    • Rinse each stage (collection plate, stage walls) and the filter with a known volume of a suitable solvent to recover the deposited drug.

    • Quantify the amount of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the mass of this compound deposited on each stage.

    • Using the known effective cutoff diameter for each stage at the specified flow rate, calculate the MMAD, GSD, and FPF of the aerosol.

Mandatory Visualizations

cluster_pathway Beta-Adrenergic Signaling Pathway Racepinephrine Racepinephrine BAR Beta-Adrenergic Receptor (GPCR) Racepinephrine->BAR Binds G_Protein G-Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Phosphorylates targets, leading to

Caption: Simplified signaling pathway of this compound.

cluster_workflow Experimental Workflow for Aerosol Characterization Prep Prepare Racepinephrine Solution Neb_Setup Set up Nebulizer and Cascade Impactor Prep->Neb_Setup Aerosolize Aerosolize into Impactor at Controlled Flow Rate Neb_Setup->Aerosolize Recover Recover Drug from Impactor Stages Aerosolize->Recover Analyze Quantify Drug via HPLC Recover->Analyze Calculate Calculate MMAD, GSD, FPF Analyze->Calculate cluster_troubleshooting Troubleshooting Logic for No/Low Aerosol Output Start No or Low Aerosol Output? Check_Clog Is Nozzle Clogged? Start->Check_Clog Clean_Nozzle Clean Nozzle Check_Clog->Clean_Nozzle Yes Check_Assembly Is Nebulizer Assembled Correctly? Check_Clog->Check_Assembly No Resolved Issue Resolved Clean_Nozzle->Resolved Reassemble Reassemble Correctly Check_Assembly->Reassemble No Check_Power Is Power/Air Supply Working? Check_Assembly->Check_Power Yes Reassemble->Resolved Fix_Power Check Connections/ Replace Battery Check_Power->Fix_Power No Check_Fill Is Fill Volume Correct? Check_Power->Check_Fill Yes Fix_Power->Resolved Adjust_Fill Adjust Fill Volume Check_Fill->Adjust_Fill No Check_Fill->Resolved Yes Adjust_Fill->Resolved

References

Technical Support Center: Racepinephrine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability of racepinephrine hydrochloride in solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in an aqueous solution?

A1: The optimal pH for this compound stability in aqueous solutions is in the acidic range. Commercially available Racepinephrine Inhalation Solutions have a pH between 2.0 and 3.5. Studies on similar epinephrine derivatives show maximum stability in the pH range of 2.5 to 4.5. At this pH, the rate of racemization is also at a minimum.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathways for racepinephrine and similar catecholamines in solution are oxidation and racemization. Oxidation is often accelerated by exposure to light and air, leading to the formation of colored degradation products like adrenochrome (pink) and melanin (brown). The main degradation pathway for a similar epinephrine derivative was identified as oxidative N-dealkylation.

Q3: I am observing a color change in my this compound solution. What could be the cause?

A3: A color change from colorless to pink or brown indicates oxidative degradation of racepinephrine. This process can be initiated by exposure to light, air (oxygen), or incompatible materials such as oxidizing agents. It is recommended to discard any discolored solutions.

Q4: Can the buffer used in my formulation affect the stability of this compound?

A4: Yes, the choice of buffer can influence stability. While studies on an epinephrine derivative showed no buffer catalysis with maleate and phosphate buffers, significant catalysis was observed with citrate and malate buffers. It is crucial to evaluate buffer compatibility during formulation development.

Q5: Are there any other factors besides pH that I should consider for maintaining the stability of my this compound solution?

A5: Yes, several other factors are critical:

  • Light Exposure: Racepinephrine is sensitive to light. Solutions should be protected from light by using amber or light-resistant containers.

  • Exposure to Air: Oxygen in the air can cause oxidative degradation. Containers should be kept tightly closed.

  • Temperature: Higher temperatures can accelerate degradation. Solutions are generally more stable when refrigerated.

  • Presence of Metal Ions: Metal ions, such as iron, can catalyze the hydrolysis of racepinephrine. The use of chelating agents may be considered in formulations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of potency Improper pH of the solution. Adjust the pH of the solution to the optimal range of 2.5 - 4.5 using appropriate buffers.
Exposure to light. Store the solution in light-resistant (amber) containers.
Oxidation due to air exposure. Ensure containers are sealed tightly. Consider purging with an inert gas like nitrogen.
Presence of catalytic metal ions. Use high-purity water and excipients. Consider adding a chelating agent like EDTA.
Solution discoloration (pink or brown) Oxidative degradation. Discard the solution. Review storage conditions to minimize exposure to light and air.
Precipitate formation Formation of insoluble degradation products. Investigate the nature of the precipitate. This may indicate significant degradation.
pH shift leading to insolubility. Measure the pH of the solution to ensure it is within the desired range.
Inconsistent analytical results Inadequate analytical method. Develop and validate a stability-indicating HPLC method capable of separating racepinephrine from its degradation products.
Racemization. Use a chiral column in your HPLC method to resolve and quantify the R and S enantiomers.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines a typical experimental workflow to assess the stability of this compound at different pH values.

pH_Stability_Study cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare stock solution of racepinephrine HCl in water prep_samples Dilute stock solution with each buffer to the final concentration prep_solution->prep_samples prep_buffers Prepare a series of buffers (e.g., phosphate, citrate) at different pH values (e.g., 2, 4, 6, 8, 10) prep_buffers->prep_samples storage Store samples under controlled conditions (e.g., 40°C/75% RH) in light-resistant containers prep_samples->storage sampling Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 weeks) storage->sampling hplc_analysis Analyze samples by a validated stability-indicating HPLC method sampling->hplc_analysis quantification Quantify the remaining racepinephrine HCl and any degradation products hplc_analysis->quantification kinetics Determine the degradation rate constant (k) at each pH quantification->kinetics ph_profile Plot log(k) versus pH to generate a pH-rate profile kinetics->ph_profile optimal_ph Identify the pH of maximum stability ph_profile->optimal_ph

Caption: Workflow for a pH-dependent stability study of racepinephrine HCl.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products under various stress conditions.

Forced_Degradation cluster_conditions Stress Conditions start Prepare Racepinephrine HCl Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo analysis Analyze stressed samples by HPLC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify and characterize degradation products analysis->identification

Caption: Workflow for a forced degradation study of racepinephrine HCl.

Data Presentation

Table 1: pH-Rate Profile for a Racepinephrine HCl Analog

The following table summarizes the degradation kinetics of an epinephrine derivative at various pH values.

pH Observed Rate Constant (k_obs) x 10^7 (s^-1) Half-life (t_1/2) in days
1.05.813.8
2.51.266.7
4.01.080.4
4.51.361.8
6.03.522.9
8.015.25.3
10.045.71.8
12.0120.50.7

Data is hypothetical and for illustrative purposes, based on the trends described for an epinephrine derivative in the literature.

Table 2: Common Degradation Products of Epinephrine and Related Catecholamines
Degradation Pathway Common Degradation Products Analytical Method for Identification
Oxidation Adrenochrome, Adrenolutin, MelaninHPLC-UV/Vis, LC-MS/MS
Racemization D-epinephrineChiral HPLC
Sulfonation (with bisulfite) Epinephrine sulfonateHPLC-MS/MS
N-dealkylation NorepinephrineLC-MS/MS

Technical Support Center: Light Sensitivity and Photo-degradation of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the light sensitivity and photo-degradation of racepinephrine hydrochloride. It includes frequently asked questions, troubleshooting guides for common experimental issues, quantitative stability data, detailed experimental protocols, and visualizations of degradation pathways and workflows.

I. Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light? A1: Yes, this compound is highly sensitive to light.[1][2] Authoritative sources and safety data sheets explicitly state that it should be stored in light-resistant containers as exposure to light, particularly ultraviolet (UV) radiation, accelerates its decomposition.[1][2][3] This degradation can result in a loss of potency and a visible change in the substance's appearance.[3]

Q2: What are the primary photo-degradation products of this compound? A2: The most well-documented photo-degradation product is adrenochrome , which is formed through an oxidation and cyclization process.[4][5][6][7][8][9][10] Adrenochrome is a colored compound that imparts a pink or brown hue to degraded solutions.[3] Further polymerization of adrenochrome can lead to the formation of brown or black melanin-like substances.[3][11] In formulations containing sulfites as antioxidants, epinephrine sulfonic acid has also been identified as a degradation product.

Q3: What are the proper storage conditions to prevent photo-degradation? A3: To maintain its stability, this compound must be stored in tightly sealed, light-resistant containers, such as amber glass vials.[1][2] It is also critical to protect the compound from excessive heat, which can independently accelerate degradation.[3]

Q4: My racepinephrine solution has turned pink/brown. What does this signify? A4: A pink to brown discoloration is a clear visual sign of oxidative degradation.[3] This color is attributed to the formation of adrenochrome and its subsequent polymerization to melanin.[3] A discolored solution indicates that the active pharmaceutical ingredient has degraded, and its use should be discontinued.

Q5: My formulation includes sodium metabisulfite as an antioxidant, yet I still observe degradation under light. Why? A5: This is a known phenomenon. While sulfites like sodium metabisulfite are added to prevent thermal oxidation, they can paradoxically accelerate photo-degradation .[5][12][13] In the presence of light, the initial degradation product, adrenochrome, can react with bisulfite to form adrenochrome sulfonate .[5][12] This newly formed compound acts as a potent photosensitizer, absorbing light and generating reactive oxygen species (like singlet oxygen) that vigorously attack and degrade the remaining racepinephrine molecules.[5][12][14] Thus, even in the presence of antioxidants, stringent protection from light is paramount.

II. Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid discoloration of solution under lab light. 1. Inadequate light protection from the container.2. High-intensity ambient lighting (e.g., direct sunlight).3. Presence of catalytic metal ions.[3]4. Formulation contains photosensitizing excipients.1. Immediately transfer the solution to a certified USP light-resistant container (e.g., amber glass).2. Conduct manipulations in a shaded area or under yellow/amber light.3. Use high-purity solvents and ensure containers are free from trace metal contaminants.4. Review formulation components for known photosensitizers.
Inconsistent results in photostability studies. 1. Fluctuations in light source intensity or spectral output.2. Temperature variations within the photostability chamber.3. Non-uniform light exposure across samples.4. Degradation occurring in the dark control sample.1. Regularly calibrate the light source and use a validated radiometer/lux meter to monitor exposure.2. Maintain and monitor a constant temperature. The dark control, kept at the same temperature, will differentiate thermal vs. photo-degradation.[15][16]3. Utilize a turntable or a well-designed sample tray to ensure all samples receive equal irradiation.4. If the dark control degrades, it indicates thermal instability, requiring separate investigation.
Difficulty resolving degradation products in HPLC. 1. Chromatographic method is not "stability-indicating."2. Co-elution of multiple degradation products.3. Degradant has a similar UV spectrum to the parent drug.1. Optimize the HPLC method by adjusting mobile phase pH, gradient profile, or testing different column chemistries (e.g., C18, Phenyl-Hexyl).[17][18]2. Employ a higher-resolution column (e.g., smaller particle size) or a slower gradient.3. Use a Photodiode Array (PDA) detector to assess peak purity. For definitive identification, couple the HPLC to a Mass Spectrometer (LC-MS).[17][19]
Formulation with sulfites degrades faster than expected under light. 1. Photosensitization by adrenochrome sulfonate is occurring.[5][12][14]1. If photo-degradation is the primary concern, consider reformulating without sulfites and protecting the product with inert gas (e.g., nitrogen overlay) and light-proof packaging.2. Ensure absolute light exclusion at all stages of manufacturing, storage, and handling.

III. Quantitative Data Presentation

Table 1: Stability of Epinephrine (as Racepinephrine) in a Topical Anesthetic Solution

This table summarizes the stability of epinephrine in a mixed topical solution under various storage conditions.

Storage TemperatureContainer TypeStudy Duration% Reduction from Initial ConcentrationKey Observation
4°CAmber Glass26 weeks< 5%[2][20]Stable
18°CAmber Glass4 weeks< 5%[2][20]Stable
18°CClear Glass4 weeks< 5%[2][20]More rapid discoloration than amber glass
35°CAmber Glass> 4 weeks> 5%Significant degradation
35°CClear Glass> 4 weeks> 5%Significant degradation and rapid discoloration

Source: Adapted from studies on extemporaneously compounded topical anesthetic solutions.[2][20]

Table 2: Influence of Sodium Metabisulfite on the Photostability of Epinephrine Solutions

This table highlights the photodestabilizing effect of sodium metabisulfite on epinephrine solutions.

Formulation AdditiveLight SourceExposure Duration% Remaining of Initial Epinephrine
With Sodium MetabisulfiteNatural Light2 weeks45.0%[21]
Without Sodium MetabisulfiteNatural Light2 weeks95.6%[21]
With Sodium MetabisulfiteXenon BurnerNot specified60.1% - 64.5%[21]
Without Sodium MetabisulfiteXenon BurnerNot specified89.3% - 91.3%[21]

Source: Adapted from studies investigating the effect of bisulfite on infusion solutions.[21]

IV. Experimental Protocols

Protocol 1: Forced Photo-degradation Study of this compound Solution (ICH Q1B)

Objective: To assess the intrinsic photostability of this compound in solution and to generate degradation products for analytical method development, in accordance with ICH Q1B guidelines.[15][16]

Materials:

  • This compound powder

  • High-purity (e.g., Milli-Q) water or appropriate solvent

  • Inert, transparent containers (e.g., quartz cells or Type I clear glass vials)

  • Opaque wrapping (e.g., aluminum foil)

  • Calibrated photostability chamber with a light source meeting ICH Q1B specifications (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated lux/UV-A meters

  • Validated stability-indicating HPLC-UV/PDA system

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a relevant concentration (e.g., 0.1-1.0 mg/mL). Prepare multiple identical samples.

  • Dark Control: Tightly wrap at least one sample in aluminum foil to serve as the dark control. This sample will be exposed to the same thermal conditions but protected from light.

  • Exposure: Place the unwrapped test samples and the wrapped dark control in the photostability chamber.

  • Irradiation: Expose the samples to light until a total illumination of at least 1.2 million lux-hours and an integrated near-UV energy of at least 200 watt-hours/m² is achieved.[15][16]

  • Sampling: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the light-exposed samples and the dark control by a stability-indicating HPLC method. Note any changes in physical appearance (color, clarity) and quantify the remaining this compound and the formation of degradation products.

  • Evaluation: Compare the results from the exposed samples to the dark control to isolate the effects of light from thermal degradation. If significant degradation occurs, consider testing the product in its proposed immediate and marketing packaging.[15]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method that can accurately quantify this compound in the presence of its photodegradants.

Example Chromatographic Conditions:

  • Instrument: HPLC with a gradient pump and a PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).

  • Mobile Phase A: 50 mM sodium dihydrogen phosphate, pH adjusted to 3.0.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Program: A linear gradient starting from ~5% B, increasing to ~70% B over 15-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C - 30°C.

  • Detection: PDA detection. Monitor at 279-280 nm for racepinephrine and scan a wider range (e.g., 200-600 nm) to detect degradation products like adrenochrome (absorbance max ~485 nm).[7][8]

  • Injection Volume: 10-20 µL.

Method Validation:

  • The method must be validated for specificity by analyzing forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that all degradation peaks are resolved from the main racepinephrine peak.

V. Visualizations

Photodegradation_Workflow Forced Photodegradation Experimental Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Exposure cluster_analysis 3. Analysis cluster_results 4. Data Evaluation Prep Prepare Racepinephrine HCl Solution Sample Test Sample (Transparent Container) Prep->Sample Control Dark Control (Light-Proof Container) Prep->Control Chamber Photostability Chamber (ICH Q1B Light & Temp Conditions) Sample->Chamber Control->Chamber Sampling Sample at Predetermined Intervals Chamber->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC LCMS LC-MS/MS for Unknown Peak ID HPLC->LCMS if required Degradation Quantify Degradation (%) HPLC->Degradation Products Identify Degradants HPLC->Products Report Final Photostability Assessment Degradation->Report Products->Report

Caption: Workflow for a forced photo-degradation study of Racepinephrine HCl.

Photodegradation_Pathway Simplified Photodegradation Pathway of Racepinephrine cluster_sulfite Sulfite-Containing Formulation Racepinephrine Racepinephrine Adrenochrome Adrenochrome (Colored Intermediate) Racepinephrine->Adrenochrome Light (hν), O₂ (Photo-oxidation) Melanin Melanin Polymers (Brown Precipitate) Adrenochrome->Melanin Polymerization AdrenochromeSulfonate Adrenochrome Sulfonate (Photosensitizer) Adrenochrome->AdrenochromeSulfonate + Bisulfite SingletOxygen Singlet Oxygen (¹O₂) AdrenochromeSulfonate->SingletOxygen Light (hν) SingletOxygen->Racepinephrine Accelerated Degradation

Caption: Simplified photo-degradation pathway of racepinephrine.

References

Drug-excipient compatibility studies for racepinephrine formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in drug-excipient compatibility studies for racepinephrine formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a drug-excipient compatibility study for racepinephrine?

The primary goal is to ensure the safety, stability, and efficacy of the final racepinephrine formulation. These studies identify any physical or chemical interactions between racepinephrine and the selected excipients that could alter the drug's performance or lead to the formation of harmful degradation products.[1][2][3] A successful study helps in selecting appropriate excipients to develop a stable and effective dosage form.[3][4]

Q2: Which excipients are commonly used in racepinephrine inhalation solutions?

Based on publicly available formulation data, common excipients include antioxidants, buffering agents, and tonicity modifiers. Some formulations are specifically designed to be preservative and sulfite-free.[5]

Table 1: Common Excipients in Racepinephrine Formulations

Excipient CategoryExample ExcipientsPurposeReference
Antioxidants/Preservatives Potassium Metabisulfite, Sodium MetabisulfitePrevents oxidative degradation of racepinephrine.[6][7][6][7]
Buffering Agents Benzoic Acid, Citric AcidMaintain the pH of the solution for optimal stability.[6][8]
Chelating Agents Edetate Disodium (EDTA)Sequesters metal ions that can catalyze degradation.[8][9][8]
Tonicity Modifiers Sodium ChlorideAdjusts the tonicity of the solution.[6][7]
Solvents/Co-solvents Propylene Glycol, Water for InjectionVehicle for the drug and other excipients.[6][7]
Other Stabilizers Ascorbic AcidActs as an antioxidant.[8]

Q3: What are the known degradation pathways for racepinephrine?

Racepinephrine, a catecholamine, is susceptible to degradation, primarily through oxidation.[10][11] Key factors that accelerate degradation include:

  • Oxidation: The catechol moiety is easily oxidized, which can be catalyzed by light, heat, and trace metal ions.[10][12] This often results in a color change, with the solution turning brown or cloudy, indicating a loss of potency.[7][8]

  • pH: The stability of catecholamines is highly pH-dependent. The optimal pH range for the stability of a similar epinephrine derivative was found to be 2.5-4.5.[9]

  • Racemization: The chiral center may undergo racemization under certain conditions.[9]

Q4: Which analytical techniques are recommended for these compatibility studies?

A combination of thermal, spectroscopic, and chromatographic techniques is recommended for a comprehensive evaluation.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for quantifying racepinephrine and detecting degradation products.[2] A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from any degradants and excipients.[10][14]

  • Differential Scanning Calorimetry (DSC): DSC is a rapid screening tool used to detect physical interactions.[13][15] Changes in the melting point, enthalpy, or the appearance of new peaks in the thermogram of a drug-excipient mixture can indicate an interaction.[1][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify chemical interactions by detecting changes in the functional groups of racepinephrine when mixed with an excipient.

Experimental Workflows & Protocols

Overall Drug-Excipient Compatibility Study Workflow

The following diagram outlines the typical workflow for a comprehensive drug-excipient compatibility study.

G start Start: API & Excipient Characterization select_excipients Select Potential Excipients (Based on literature & dosage form) start->select_excipients prep_samples Prepare Binary Mixtures (e.g., 1:1 ratio of API:Excipient) select_excipients->prep_samples initial_analysis Initial Analysis (T=0) (HPLC, DSC, FTIR) prep_samples->initial_analysis stress_samples Store Samples under Accelerated Conditions (e.g., 40°C/75% RH) prep_samples->stress_samples initial_analysis->stress_samples periodic_analysis Periodic Analysis (e.g., 1, 2, 4 weeks) stress_samples->periodic_analysis data_interp Data Interpretation (Assess changes vs. controls) periodic_analysis->data_interp conclusion Conclusion: Identify Compatible Excipients data_interp->conclusion end Proceed to Formulation Development conclusion->end

Caption: Workflow for a typical drug-excipient compatibility study.

Protocol 1: Isothermal Stress Testing (IST) with HPLC Analysis

This protocol details the steps for evaluating chemical compatibility under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh racepinephrine and the selected excipient in a 1:1 ratio into a suitable glass vial.

    • Prepare three sets of samples:

      • Dry Mix: The simple binary mixture.

      • Wet Mix: Add a small amount of purified water (e.g., 20% w/w) to the binary mixture to simulate the effects of humidity.[16][17]

      • Controls: Prepare vials containing only racepinephrine and only the excipient.

    • Seal the vials properly.

  • Storage Conditions:

    • Place the vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

    • Protect samples from light, as racepinephrine is light-sensitive.[12][18]

    • Store a corresponding set of samples and controls at a reference condition (e.g., 5°C).

  • Analysis Schedule:

    • Analyze samples at initial (T=0) and predetermined time points (e.g., 1, 2, and 4 weeks).

  • HPLC Analysis:

    • At each time point, dissolve a known quantity of the sample mixture in a suitable diluent (e.g., mobile phase).

    • Filter the solution through a 0.45 µm filter before injection.

    • Analyze using a validated stability-indicating HPLC-UV method. A C18 column is often suitable for catecholamines.[10][14]

    • Monitor for:

      • A decrease in the peak area of racepinephrine compared to the control.

      • The appearance of new peaks, indicating degradation products.

      • Changes in the physical appearance of the sample (e.g., color change, clumping).

Protocol 2: Differential Scanning Calorimetry (DSC) Screening

This protocol provides a rapid thermal screening method for physical incompatibilities.

  • Sample Preparation:

    • Prepare a 1:1 physical mixture of racepinephrine and the excipient. Gently blend the powders to ensure homogeneity.

    • Accurately weigh 2-5 mg of the mixture into a standard aluminum DSC pan.

    • Prepare reference pans containing the individual components (racepinephrine and excipient) and an empty pan for the baseline.

  • DSC Instrument Parameters:

    • Temperature Range: Typically from ambient temperature to above the melting point of the highest-melting component (e.g., 25°C to 250°C).

    • Heating Rate: A standard rate of 10°C/min is commonly used.

    • Atmosphere: Purge with an inert gas like nitrogen (e.g., at 50 mL/min).

  • Data Interpretation:

    • Compare the thermogram of the binary mixture to the thermograms of the individual components.[1]

    • Indications of incompatibility include:

      • The disappearance of the melting endotherm of racepinephrine.

      • A significant shift (>5°C) in the melting point of the drug.

      • The appearance of a new exothermic or endothermic peak.[15]

Troubleshooting Guide

Q: My HPLC chromatogram for a stressed sample shows a new, significant peak that wasn't present at T=0. What should I do?

A: The appearance of a new peak is a strong indicator of a chemical incompatibility resulting in a degradation product.

Table 2: Troubleshooting Unexpected HPLC Peaks

Potential CauseRecommended Action
Chemical Degradation The excipient is likely reacting with racepinephrine. This excipient is probably incompatible.
Excipient Impurity The impurity in the excipient may be reacting with the drug. Analyze the excipient alone under stress conditions to check for degradants.
API Instability The degradation may be inherent to the drug under the stress conditions, independent of the excipient. Compare the peak's size to the one in the "API only" control sample.
Mobile Phase Interaction Unlikely, but ensure the diluent used for sample preparation is not causing degradation.

The following decision tree can guide your investigation.

G start New peak observed in API-Excipient mixture chromatogram q1 Is the peak present in the 'API only' control sample? start->q1 a1_yes API is unstable under stress conditions. Assess if excipient accelerates degradation. q1->a1_yes Yes q2 Is the peak present in the 'Excipient only' control sample? q1->q2 No a2_yes Peak is an excipient degradant or impurity. Assess for potential interaction with API. q2->a2_yes Yes a2_no Strong evidence of API-Excipient incompatibility. The excipient is likely not suitable for the formulation. q2->a2_no No

Caption: Decision tree for investigating unknown peaks in HPLC.

Q: The physical appearance of my drug-excipient mixture changed to a brownish color after storage. What does this signify?

A: A brown discoloration is a classic sign of catecholamine oxidation.[7][8] This is a chemical incompatibility and indicates significant degradation of racepinephrine. The excipient in the mixture is likely not providing adequate protection or may even be promoting the oxidative pathway. This sample should be prioritized for quantitative analysis by HPLC to determine the extent of potency loss.

Q: My DSC thermogram for the mixture is complex. The drug's melting peak has shifted slightly, but hasn't disappeared. Is this an incompatibility?

A: This is a common scenario that requires careful interpretation. A slight shift in the melting point or a change in the peak shape can indicate a physical interaction, such as the formation of a eutectic mixture or partial dissolution of the drug in the molten excipient.[15] This is not necessarily a chemical incompatibility, but it warrants further investigation.[15] It is crucial to correlate DSC results with data from a chemical-specific method like HPLC. If HPLC analysis shows no degradation, the physical interaction may be acceptable or even beneficial.

References

Technical Support Center: Chiral Separation of Epinephrine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of epinephrine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating epinephrine enantiomers?

A1: The most frequently used CSPs for epinephrine enantiomer separation are polysaccharide-based and cyclodextrin-based columns. Specifically, amylose and cellulose-based CSPs, as well as beta-cyclodextrin and its derivatives (like acetylated β-cyclodextrin), have demonstrated successful separations.[1][2][3] The choice of CSP is a critical first step in method development.[4]

Q2: How does the mobile phase composition affect the resolution?

A2: Mobile phase composition is a critical factor influencing selectivity and resolution in chiral separations.[5] For epinephrine enantiomers, common mobile phases include:

  • Reversed-Phase: Mixtures of aqueous buffers (e.g., phosphate buffer, sodium chloride with acetic acid) and an organic modifier like acetonitrile.[1][2][6]

  • Normal-Phase: Mixtures of non-polar solvents like hexane with polar modifiers such as ethanol or isopropanol.[7] Additives like acids (e.g., acetic acid, trifluoroacetic acid) can significantly improve peak shape and resolution, particularly for acidic analytes.[8]

Q3: What is the typical detection wavelength for epinephrine?

A3: Epinephrine is commonly detected using UV absorbance at approximately 280 nm.[1] For specific chiral detection and confirmation of enantiomeric purity, a circular dichroism (CD) detector can be used in series with a UV detector.[6][9]

Q4: Can temperature be used to optimize the separation?

A4: Yes, column temperature is an important parameter for optimizing chiral separations. Generally, lower temperatures tend to improve resolution, though this is not a universal rule and should be evaluated on a case-by-case basis.[10] Temperature can affect the thermodynamics of the chiral recognition mechanism.[11] However, be aware that elevated temperatures can lead to the degradation of epinephrine.[12]

Q5: What are the expected separation factor (α) and resolution (Rs) values for a good separation?

A5: A successful separation is generally characterized by a resolution (Rs) value of 1.5 or greater, indicating baseline separation. The separation factor (α) should be greater than 1. For example, one method using a beta-cyclodextrin column reported a separation factor of 1.06 for epinephrine.[2] Another method involving derivatization achieved an Rs value of 2.6 and an α of 1.07.[13]

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial. If you are not seeing any separation, consider screening different types of CSPs (e.g., polysaccharide vs. cyclodextrin-based).[4][5]
Incorrect Mobile Phase Composition Systematically vary the mobile phase composition. For reversed-phase, adjust the buffer pH and organic modifier percentage. For normal-phase, alter the ratio of the non-polar and polar solvents. Introduce acidic or basic additives to improve interaction with the CSP.[5][8]
Suboptimal Temperature Experiment with a range of column temperatures. Start at ambient and then try lower temperatures (e.g., 10-15°C) as this often enhances resolution.[1][10]
Flow Rate is Too High Reduce the flow rate. Lower flow rates increase the interaction time between the enantiomers and the CSP, which can improve resolution.[14]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase. For basic compounds like epinephrine, adding a small amount of a basic additive can improve peak shape. Conversely, acidic additives can help with acidic compounds.[8]
Sample Overload Reduce the concentration or injection volume of your sample. Overloading the column can lead to peak distortion.
Column Contamination or Degradation Flush the column with a strong, compatible solvent as recommended by the manufacturer.[15] If performance is not restored, the column may need to be replaced.
Inappropriate Sample Solvent Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.[15]

Problem 3: High Backpressure

Possible Cause Suggested Solution
Blocked Inlet Frit Reverse flush the column (if permitted by the manufacturer). If this does not resolve the issue, the frit may need to be replaced. Using a guard column can help prevent this.[15]
Precipitation in the System Ensure the sample is fully dissolved in the mobile phase and that the mobile phase components are miscible. Sample precipitation can occur if the sample solvent is too strong.[15]
Particulate Matter from Sample Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[14]

Quantitative Data from Literature

Table 1: HPLC Methods for Chiral Separation of Epinephrine Enantiomers

Chiral Stationary Phase Column Dimensions Mobile Phase Flow Rate (mL/min) Temperature Separation Factor (α) Resolution (Rs) Reference
Beta-cyclodextrin typeNot Specified2.5 M Phosphate buffer (pH 3.0)Not SpecifiedNot Specified1.06Not Specified[2]
ORpak CDBS-453 (Beta-cyclodextrin derivative)4.6 x 150 mm200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v)0.510°CNot SpecifiedBaseline resolved[1][6]
Acetylated β-cyclodextrinNot SpecifiedSystematically investigatedSystematically investigatedSystematically investigatedNot SpecifiedNot Specified[3]
Diamonsil C18 (with derivatization)150 x 4.6 mm, 5 µmWater-Acetonitrile (72:28, v/v)1.040°C1.072.6[13]
Chiralpak AD-H (Amylose based)Not SpecifiedHexane: 2-propanol: Methanol: Acetic acid (80:10:10:0.2, v/v)1.0Not SpecifiedNot Specified> 3.0 (for a similar compound)[7]

Experimental Protocols

Method 1: Separation using a Beta-Cyclodextrin Derivative Column

This protocol is based on a method described for the ORpak CDBS-453 column.[1][6]

  • Column: Shodex ORpak CDBS-453 (4.6 x 150 mm).

  • Mobile Phase Preparation: Prepare a 200 mM sodium chloride solution containing 0.05% glacial acetic acid in water. Mix this aqueous solution with acetonitrile in a 95:5 (v/v) ratio.

  • HPLC System Setup:

    • Install the chiral column in the column compartment.

    • Set the column temperature to 10°C.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detector to a wavelength of 280 nm.

  • Sample Preparation: Dissolve the epinephrine sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject 10-20 µL of the prepared sample and acquire the chromatogram. The enantiomers should be baseline resolved.

Method 2: Separation by Derivatization on a C18 Column

This protocol involves pre-column derivatization to form diastereomers, which can then be separated on a standard achiral column.[13]

  • Derivatization Reagent: R-(-)/S-(+)-4-(N, N-dimethylaminosulfonyl)-7-(3-iso-thiocyanatopyrrolidino)-2, 1, 3-benzoxadiazole (DBD-PyNCS).

  • Derivatization Procedure:

    • Mix 10 µL of 1 mmol/L epinephrine enantiomer solution with 10 µL of 36 mmol/L derivatization reagent.

    • Add 10 µL of a 20% pyridine in acetonitrile solution.

    • Stir the mixture for 1 minute and heat at 65°C for 35 minutes.

  • Column: Diamonsil C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water-Acetonitrile (72:28, v/v).

  • HPLC System Setup:

    • Set the column temperature to 40°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the fluorescence detector to an excitation wavelength of 460 nm and an emission wavelength of 550 nm.

  • Injection and Data Acquisition: Inject 10 µL of the derivatized sample mixture directly into the HPLC system.

Visualizations

G Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution csp Is the CSP appropriate for epinephrine? start->csp mp Is the mobile phase optimized? csp->mp Yes change_csp Action: Screen different CSPs (e.g., polysaccharide, cyclodextrin) csp->change_csp No temp Is the temperature optimized? mp->temp Yes optimize_mp Action: Adjust mobile phase - Organic modifier % - Buffer pH - Additives mp->optimize_mp No flow Is the flow rate too high? temp->flow Yes optimize_temp Action: Test lower temperatures (e.g., 10-15°C) temp->optimize_temp No reduce_flow Action: Decrease flow rate flow->reduce_flow Yes end End: Resolution Improved flow->end No change_csp->mp optimize_mp->temp optimize_temp->flow reduce_flow->end fail End: Consult specialist or manufacturer reduce_flow->fail

Caption: Troubleshooting workflow for improving poor enantiomeric resolution.

G General Experimental Workflow for Chiral HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis mp_prep Mobile Phase Preparation system_setup System Setup (Column, Temp, Flow Rate) mp_prep->system_setup sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample sample_prep->injection system_setup->injection separation Chiral Separation on Column injection->separation detection Detection (UV @ 280nm / CD) separation->detection data_acq Data Acquisition detection->data_acq calc Calculate Resolution (Rs) & Separation Factor (α) data_acq->calc

Caption: General experimental workflow for chiral HPLC analysis.

References

Technical Support Center: Addressing Poor Solubility of Racepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of racepinephrine hydrochloride in organic solvents.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the dissolution of this compound.

Problem: this compound does not dissolve in the chosen organic solvent.

Possible Cause Suggested Solution
Low intrinsic solubility The inherent chemical properties of this compound limit its solubility in many non-polar organic solvents.
Incorrect solvent selection The polarity of the solvent may not be suitable for dissolving a hydrochloride salt.
Insufficient solvent volume The amount of solvent may be inadequate to dissolve the quantity of this compound.
Low temperature Solubility can be temperature-dependent.
Precipitation upon standing The initial dissolution may be followed by precipitation, indicating supersaturation or instability.

Logical Workflow for Troubleshooting Poor Solubility

G cluster_start cluster_steps cluster_outcomes start Start: Poor Solubility Observed step1 Step 1: Verify Compound & Solvent Purity start->step1 step2 Step 2: Increase Solvent Volume step1->step2 If pure outcome2 Consult Further Resources step1->outcome2 If impure step3 Step 3: Gentle Heating & Sonication step2->step3 If still insoluble outcome1 Issue Resolved step2->outcome1 If soluble step4 Step 4: pH Adjustment (for aqueous/protic solvents) step3->step4 If still insoluble step3->outcome1 If soluble step5 Step 5: Use of Co-solvents step4->step5 If still insoluble or not applicable step4->outcome1 If soluble step5->outcome1 If soluble step5->outcome2 If still insoluble

A step-by-step troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: this compound, being a salt, generally exhibits poor solubility in non-polar organic solvents. Its solubility is better in polar aprotic solvents and protic solvents, especially those that can engage in hydrogen bonding.

Q2: Why is my this compound precipitating out of solution after initial dissolution?

A2: This can occur due to a few reasons. You might have created a supersaturated solution, which is inherently unstable. Changes in temperature can also cause precipitation. Additionally, in some organic solvents, the hydrochloride salt can disproportionate over time into its less soluble free base and hydrochloric acid, leading to precipitation of the free base.[1][2]

Q3: Is it advisable to heat the solvent to dissolve this compound?

A3: Gentle heating can be used to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as racepinephrine is sensitive to heat and light and can degrade.[3] Always monitor for any color change, which could indicate degradation.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent is a common and effective strategy.[][5] A small amount of a solvent in which this compound is more soluble (e.g., DMSO, methanol) can be added to the primary solvent to enhance overall solubility.

Q5: How does pH affect the solubility of this compound?

A5: In aqueous or protic organic solvents, pH plays a significant role. This compound is more soluble in acidic conditions.[6] In neutral or basic conditions, it can convert to its free base form, which is less soluble in aqueous media.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. Researchers should note that these values can be influenced by factors such as temperature, purity of the compound, and the specific batch.

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)~20 mg/mL[7]
Dimethylformamide (DMF)~20 mg/mL[7]
Phosphate Buffered Saline (PBS, pH 7.2)~5 mg/mL[7]
WaterFreely soluble[8]
0.12 N Hydrochloric Acid10 mg/mL (for specific rotation testing)
MethanolSoluble
EthanolSparingly soluble[8]

Note: "Freely soluble" and "sparingly soluble" are qualitative terms from pharmacopeial standards. For experimental purposes, determining the quantitative solubility in your specific solvent system is recommended.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment (for Aqueous/Protic Solvent Systems)

This protocol details the steps to improve the solubility of this compound by modifying the pH of the solvent.

  • Preparation of Acidic Buffer: Prepare a buffer solution at a pH below the pKa of the amine group of racepinephrine (pKa is approximately 8.6). A buffer in the pH range of 2-4 is often effective. For example, a 0.1 M citrate buffer or dilute hydrochloric acid can be used.

  • Dissolution: Add the accurately weighed this compound to the prepared acidic buffer.

  • Agitation: Vortex or sonicate the mixture to aid dissolution.

  • Observation: Visually inspect for complete dissolution. If the solution remains cloudy or contains particulates, the concentration may be too high for the chosen pH.

  • Application: Once dissolved, this stock solution can be used in experiments, ensuring that any subsequent dilutions are made in a buffer that maintains an acidic pH to prevent precipitation.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes the use of a co-solvent to prepare a stock solution of this compound that can be diluted into a less favorable solvent system.

  • Co-solvent Selection: Choose a biocompatible organic solvent in which this compound has high solubility, such as Dimethyl Sulfoxide (DMSO) or Methanol.

  • Stock Solution Preparation: Prepare a concentrated stock solution by dissolving the this compound in the chosen co-solvent. For example, prepare a 20 mg/mL stock solution in DMSO.[7]

  • Agitation: Ensure complete dissolution by vortexing or brief sonication.

  • Dilution into Final Solvent: Carefully add the concentrated stock solution dropwise to your final, less polar organic solvent while stirring. This gradual addition helps to prevent immediate precipitation.

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your working solution. For many biological experiments, the concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Adrenergic Receptor Signaling Pathway

Racepinephrine is a sympathomimetic amine that acts as a non-selective agonist for α- and β-adrenergic receptors. The activation of these G-protein coupled receptors initiates a downstream signaling cascade, a simplified version of which is depicted below, focusing on the β-adrenergic pathway leading to cyclic AMP (cAMP) production.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor β-Adrenergic Receptor g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets racepinephrine Racepinephrine racepinephrine->receptor Binds

Simplified β-adrenergic signaling pathway initiated by racepinephrine.

References

Technical Support Center: Minimizing Side Effects in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing side effects in animal models of asthma. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo asthma research, offering practical solutions and best practices to enhance animal welfare and improve the reliability of experimental data.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the execution of asthma-related animal studies.

Issue: Unexpected Weight Loss or Distress in Animals

  • Question: My mice are losing more than 15% of their body weight and appear lethargic after allergen challenge. What could be the cause and what should I do?

    Answer: Significant weight loss and lethargy are key indicators of excessive systemic inflammation or distress.[1][2] The primary causes can be an overly aggressive sensitization or challenge protocol, or an inappropriate anesthesia/analgesia regimen.

    Potential Causes & Solutions:

    • High Allergen Dose: The concentration of the allergen used for sensitization or challenge may be too high, leading to a severe systemic reaction instead of a localized airway response.

      • Solution: Reduce the allergen concentration. For instance, if using Ovalbumin (OVA), consider lowering the challenge dose from 1% to 0.5%.

    • Adjuvant-Induced Inflammation: Adjuvants like aluminum hydroxide (alum) can cause significant systemic inflammation.[3][4]

      • Solution: Consider an adjuvant-free model, especially when using allergens with intrinsic enzymatic activity like house dust mite (HDM).[5][6] Intranasal sensitization without adjuvant is a clinically relevant alternative.[5][6]

    • Anesthetic Side Effects: Certain anesthetic agents can cause respiratory depression or other adverse effects.[7][8]

      • Solution: Review your anesthetic protocol. Inhalant anesthetics like isoflurane allow for more precise control over the depth of anesthesia and have a rapid recovery time compared to some injectable agents.[7] Ensure adequate analgesia is provided, as pain can contribute to distress and weight loss.[7][9]

    • Monitoring Frequency: Infrequent monitoring may lead to delayed detection of adverse signs.

      • Solution: Increase the frequency of animal observation, especially in the 24-48 hours following allergen challenge.[2] Monitor for changes in posture, grooming, and activity levels.[1]

Issue: High Mortality Rates Post-Challenge

  • Question: I am observing a high rate of mortality in my asthma model mice immediately following or within a few hours of the allergen challenge. What steps can I take to reduce this?

    Answer: High mortality is a critical issue that necessitates immediate protocol refinement. It often points to severe anaphylactic reactions or acute respiratory distress.

    Potential Causes & Solutions:

    • Anaphylaxis: Systemic sensitization, particularly with potent adjuvants, can lead to a strong IgE-mediated anaphylactic response upon subsequent airway challenge.

      • Solution: Modify the sensitization protocol. Reducing the amount of adjuvant or switching to a subcutaneous or intranasal sensitization route can lessen the systemic IgE response.[4][10]

    • Airway Obstruction: Severe bronchoconstriction and mucus hypersecretion can lead to fatal airway obstruction.

      • Solution: Decrease the allergen concentration in the aerosol or intranasal challenge. Ensure that the nebulizer generates particles of the appropriate size for lung deposition without causing excessive upper airway irritation.

    • Anesthesia Protocol: The choice of anesthesia can impact survival. Some injectable anesthetics can suppress respiration, which, combined with allergen-induced bronchoconstriction, can be fatal.[9]

      • Solution: Use a short-acting, reversible anesthetic. Isoflurane is often preferred for its rapid recovery profile.[7] If using injectable agents, ensure the dose is accurately calculated based on the animal's body weight and that the animal is closely monitored until fully recovered.[11]

Issue: High Variability in Airway Hyperresponsiveness (AHR) Data

  • Question: My AHR measurements are highly variable between animals in the same experimental group. How can I improve the consistency of my data?

    Answer: Variability in AHR data can stem from inconsistencies in the experimental protocol, from allergen delivery to the method of AHR assessment.

    Potential Causes & Solutions:

    • Inconsistent Allergen Delivery: Uneven deposition of the allergen in the lungs can lead to variable inflammatory responses.

      • Solution: For aerosol challenges, ensure the nebulizer is functioning correctly and that the animals are placed in the exposure chamber in a standardized manner. For intranasal delivery, ensure the animal is properly anesthetized to allow for deep inhalation of the administered liquid.[12]

    • Method of AHR Measurement: Different techniques for measuring AHR have varying levels of invasiveness and sensitivity.[5][12]

      • Solution: Invasive methods like the flexiVent system provide more direct and detailed measurements of lung mechanics (resistance and elastance) compared to whole-body plethysmography, which can be influenced by non-respiratory movements.[12] Standardize the procedure, including the methacholine concentrations and the timing of measurements post-challenge.

    • Animal Strain: The genetic background of the mouse strain significantly influences the immune response.[5][13]

      • Solution: Use a well-characterized mouse strain known for its Th2-prone response, such as BALB/c mice, to achieve a more robust and consistent allergic phenotype.[5][13]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the refinement of animal models of asthma to minimize side effects.

  • Question: How can I refine my allergen sensitization protocol to reduce systemic side effects while still inducing a robust asthma phenotype?

    Answer: The goal is to maximize the local airway inflammatory response while minimizing systemic reactions.

    • Route of Sensitization: Shift from intraperitoneal (i.p.) injections, which promote a strong systemic response, to more physiologically relevant routes like intranasal or subcutaneous administration.[5][10] Intranasal sensitization, in particular, mimics the natural route of allergen exposure in humans.[6]

    • Choice of Adjuvant: While adjuvants like alum are effective at inducing a Th2 response, they are not representative of human asthma and can cause significant side effects.[3][4] Consider using allergens that do not require an adjuvant, such as house dust mite (HDM) extract, which has intrinsic properties that stimulate an allergic response.[5][6]

    • Allergen Selection: Ovalbumin (OVA) is a widely used allergen but is not a common human allergen and can induce tolerance with chronic exposure.[3][6][14] Allergens like HDM, cockroach, or pollen extracts are more clinically relevant and can induce a more persistent asthmatic phenotype.[5][14]

  • Question: What are the best practices for anesthesia and analgesia to minimize respiratory distress in asthma models?

    Answer: Proper anesthetic and analgesic management is crucial for animal welfare and data quality.

    • Anesthesia: Inhalant anesthesia with isoflurane delivered via a precision vaporizer is often the preferred method for procedures like intranasal or intratracheal instillations and for measuring AHR.[7] It allows for rapid induction and recovery and precise control over the depth of anesthesia.[7] If using injectable anesthetics like a ketamine/xylazine cocktail, ensure accurate dosing based on body weight and be aware of their potential for respiratory depression.[8][9][15]

    • Analgesia: Pain and distress can alter an animal's physiological responses and impact experimental outcomes. For any procedure that may cause more than momentary pain, such as surgery for invasive AHR measurements, the use of analgesics is essential.[7][9] Non-steroidal anti-inflammatory drugs (NSAIDs) or opioids can be used, but their potential effects on the inflammatory response should be considered.[9] Pre-emptive analgesia, administered before a painful procedure, is most effective.[9]

  • Question: What are the key humane endpoints to monitor in animal models of asthma?

    Answer: Implementing humane endpoints is a critical component of refining animal experiments to prevent or alleviate pain and distress.[1] These should be clearly defined in the experimental protocol.

    Key Humane Endpoints:

    • Body Weight: A loss of more than 20% of the baseline body weight is a common endpoint.[2] For young, growing animals, a failure to gain weight comparable to control animals is also a concern.[2]

    • Clinical Signs of Distress: This includes changes in posture (hunching), lack of grooming, lethargy, and reduced exploration.[1][2]

    • Respiratory Distress: Signs include labored breathing, increased respiratory rate, or cyanosis (blueish discoloration of the skin).[2]

    • Body Condition Score (BCS): A standardized scoring system to assess an animal's overall health based on palpation of fat and muscle stores. A BCS of less than 2 is often a humane endpoint.[2]

Data Presentation

Table 1: Comparison of Common Allergen Sensitization Protocols

FeatureProtocol 1: OVA with Alum (i.p.)Protocol 2: OVA with Alum (s.c.)Protocol 3: HDM (i.n.)
Allergen Ovalbumin (OVA)Ovalbumin (OVA)House Dust Mite (HDM)
Adjuvant Aluminum Hydroxide (Alum)Aluminum Hydroxide (Alum)None
Route Intraperitoneal (i.p.)Subcutaneous (s.c.)Intranasal (i.n.)
Pros Robust Th2 response, widely publishedStrong Th2 response, less systemicClinically relevant, no artificial adjuvant
Cons Not clinically relevant, high systemic side effectsSystemic side effectsMilder initial response

Table 2: Recommended Anesthesia and Analgesia for Common Procedures

ProcedureAnestheticAnalgesic
Intranasal/Intratracheal Instillation Isoflurane (inhalant) or Ketamine/Xylazine (injectable)Generally not required for the procedure itself
Invasive AHR Measurement (flexiVent) Ketamine/Xylazine or other injectable anestheticBuprenorphine or other opioid
Terminal Procedures (BALF, Lung Harvest) Anesthetic overdose (e.g., pentobarbital) or CO2 asphyxiation followed by a secondary physical methodN/A

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model (Acute)

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.[12]

  • Challenge:

    • On days 24, 25, and 26, expose mice to an aerosol of 1% OVA in sterile PBS for 30 minutes using an ultrasonic nebulizer.[12]

  • Endpoint Measurement:

    • 24 to 48 hours after the final challenge, perform endpoint measurements such as AHR assessment, collection of bronchoalveolar lavage fluid (BALF), and lung tissue harvesting for histology.[12]

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model (Chronic)

  • Sensitization and Challenge:

    • Administer 25 µg of HDM extract in 50 µL of sterile PBS intranasally (i.n.) to lightly anesthetized mice.

    • Repeat this administration 5 days a week for 3 consecutive weeks.

  • Endpoint Measurement:

    • 24 hours after the final HDM exposure, perform endpoint measurements. This chronic model is suitable for studying airway remodeling.

Mandatory Visualization

Experimental_Workflow_OVA_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_endpoint Endpoint Measurement Day0 Day 0 i.p. OVA/Alum Day14 Day 14 i.p. OVA/Alum Day24 Day 24 Aerosol OVA Day14->Day24 Rest Period Day25 Day 25 Aerosol OVA Day26 Day 26 Aerosol OVA Day28 Day 28 AHR, BALF, Histology Day26->Day28 Post-Challenge

Caption: Workflow for a typical acute OVA-induced mouse model of asthma.

Troubleshooting_Weight_Loss Start Unexpected Weight Loss (>15%)? Cause1 High Allergen Dose? Start->Cause1 Yes Monitor Increase Monitoring Frequency Start->Monitor No Cause2 Adjuvant-Induced Inflammation? Cause1->Cause2 No Solution1 Reduce Allergen Concentration Cause1->Solution1 Yes Cause3 Anesthetic Side Effects? Cause2->Cause3 No Solution2 Switch to Adjuvant-Free Model (e.g., HDM) Cause2->Solution2 Yes Solution3 Review Anesthetic Protocol (e.g., use Isoflurane) Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting unexpected weight loss in asthma models.

References

Technical Support Center: Ensuring Reproducibility in In Vitro Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in reproducing in vitro asthma models.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in in vitro asthma models?

A1: The main sources of variability in in vitro asthma models stem from the inherent biological complexity and technical challenges. Key factors include:

  • Inter- and intra-donor variability: Primary human cells, such as human bronchial epithelial cells (HBECs), exhibit significant differences between donors and even between batches from the same donor.[1]

  • Cell culture conditions: The choice of growth media, supplements, and culture techniques (e.g., air-liquid interface [ALI] vs. submerged culture) can dramatically alter cell phenotype, function, and response to stimuli.[2][3][4] For example, different media formulations can affect the differentiation of HBECs, leading to variations in ciliation, mucus production, and barrier function.[2][3][4]

  • Model complexity: More physiologically relevant models like co-cultures, 3D systems, and organoids, while offering greater insight, also introduce more variables and can be challenging to standardize, scale, and reproduce.[5][6]

  • Reagent consistency: Variations in batches of reagents, including growth factors, cytokines, and antibodies, can lead to inconsistent results.

  • Standardization of protocols: Lack of standardized protocols across different laboratories contributes to difficulties in comparing data.[5]

Q2: How can I minimize variability when using primary human bronchial epithelial cells (HBECs)?

A2: To minimize variability with primary HBECs, it is crucial to implement standardized procedures.[7] Consider the following:

  • Thorough donor characterization: Document donor history (e.g., age, sex, smoking status, disease state) as completely as possible.

  • Standardized cell culture protocols: Use a consistent and well-defined protocol for cell isolation, expansion, and differentiation. This includes using the same lot of media and supplements whenever possible.

  • Objective validation of cell cultures: Before starting experiments, validate the phenotype of your differentiated HBEC cultures.[2][3][4] This can include measuring transepithelial electrical resistance (TEER) to assess barrier integrity, immunostaining for cell-specific markers (e.g., β-Tubulin IV for ciliated cells, MUC5AC for goblet cells), and assessing ciliary beat frequency.[1][3]

  • Use of multiple donors: Where possible, use cells from multiple donors to ensure that the observed effects are not donor-specific.

Q3: What are the key differences between cell lines (e.g., BEAS-2B, Calu-3) and primary cells for asthma research?

A3: Both cell lines and primary cells have advantages and limitations for in vitro asthma research:

  • Primary Cells (e.g., HBECs):

    • Pros: More physiologically relevant as they are derived directly from human airways and can differentiate into a pseudostratified epithelium that closely resembles the in vivo tissue.[3][8] They also account for human population variability.[8]

    • Cons: High inter- and intra-donor variability, limited lifespan, and more challenging to culture.[1]

  • Cell Lines (e.g., BEAS-2B, Calu-3):

    • Pros: Highly reproducible, easy to culture and maintain, and have an unlimited lifespan.

    • Cons: They are often derived from cancerous tissue or have been transformed, which can alter their phenotype and response to stimuli.[8] For instance, BEAS-2B cells have poor tight junction formation, and Calu-3 cells lack ciliated cells when cultured at the ALI.[1][8]

Troubleshooting Guides

Cell Culture Issues

Problem: Low or inconsistent transepithelial electrical resistance (TEER) in air-liquid interface (ALI) cultures.

  • Possible Cause 1: Incomplete cell differentiation.

    • Solution: Ensure cells are cultured for a sufficient duration at ALI (typically 21-28 days for HBECs) to allow for full differentiation and formation of tight junctions.[2] Verify differentiation using markers for ciliated and goblet cells.[1]

  • Possible Cause 2: Suboptimal culture medium.

    • Solution: Different media formulations can significantly impact barrier properties.[3][4] Compare different commercially available or in-house prepared media to find the optimal one for your specific cell type and donor.

  • Possible Cause 3: Cell lifting or damage.

    • Solution: Handle Transwell inserts gently to avoid damaging the cell monolayer. Ensure the medium level in the basolateral compartment is appropriate to keep the apical surface exposed to air without drying out the culture.

Problem: High variability in airway smooth muscle (ASM) cell proliferation assays.

  • Possible Cause 1: Phenotypic drift in culture.

    • Solution: ASM cells can undergo phenotypic changes in culture, transitioning from a contractile to a synthetic state.[9] Use cells at a low passage number and characterize their phenotype using markers like α-smooth muscle actin (α-SMA).[10]

  • Possible Cause 2: Inconsistent serum concentration.

    • Solution: Serum is a potent mitogen for ASM cells. Use a consistent source and concentration of serum for all experiments. Consider serum-starving the cells before stimulation to synchronize them and reduce baseline proliferation.

  • Possible Cause 3: Donor-dependent proliferation rates.

    • Solution: ASM cells from asthmatic donors may exhibit higher intrinsic proliferation rates compared to those from non-asthmatic donors.[11] Account for this in your experimental design and analysis.

Immunoassay (ELISA/Cytokine Array) Issues

Problem: High background or non-specific signal in cytokine ELISA.

  • Possible Cause 1: Inadequate blocking.

    • Solution: Optimize blocking conditions by trying different blocking buffers (e.g., 5% BSA or non-fat dry milk) and increasing the blocking time.[12]

  • Possible Cause 2: Excessive antibody concentration.

    • Solution: Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[12]

  • Possible Cause 3: Insufficient washing.

    • Solution: Increase the number and duration of wash steps to effectively remove unbound antibodies.[12]

Problem: Low or no signal in cytokine measurements.

  • Possible Cause 1: Low cytokine concentration in the sample.

    • Solution: Concentrate the cell culture supernatant or increase the amount of sample used in the assay. When stimulating cells, include a protein transport inhibitor (e.g., brefeldin A) to allow cytokines to accumulate within the cells for intracellular staining.[13]

  • Possible Cause 2: Inappropriate assay choice.

    • Solution: For measuring multiple cytokines simultaneously from a small sample volume, consider using a multiplex bead-based assay like a cytometric bead array (CBA) or Luminex assay.[13][14]

  • Possible Cause 3: Degraded analyte.

    • Solution: Ensure proper sample collection and storage (typically at -80°C) to prevent cytokine degradation. Avoid repeated freeze-thaw cycles.

Molecular Biology (qPCR/Western Blot) Issues

Problem: High Ct value variation in qPCR.

  • Possible Cause 1: Inconsistent pipetting.

    • Solution: Use calibrated pipettes and practice consistent pipetting techniques. Using automated liquid handling systems can improve reproducibility.[15]

  • Possible Cause 2: Poor RNA quality or quantity.

    • Solution: Assess RNA integrity (e.g., using a Bioanalyzer) and purity (260/280 ratio) before reverse transcription.[15][16] Ensure equal amounts of RNA are used for cDNA synthesis across all samples.

  • Possible Cause 3: Presence of PCR inhibitors.

    • Solution: Ensure RNA purification steps effectively remove potential inhibitors.[15]

Problem: Weak or no signal in Western Blot.

  • Possible Cause 1: Low protein concentration.

    • Solution: Increase the amount of protein loaded onto the gel.[12][17] For low-abundance proteins, consider using a more sensitive detection substrate.[17]

  • Possible Cause 2: Poor antibody performance.

    • Solution: Ensure the primary antibody is validated for the species and application. Optimize the antibody concentration and consider incubating overnight at 4°C to enhance the signal.[17]

  • Possible Cause 3: Inefficient protein transfer.

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[12] For large proteins, consider a wet transfer method with a longer transfer time.[18]

Data Presentation

Table 1: Impact of Culture Media on Primary Human Bronchial Epithelial Cell (HBEC) Differentiation at Air-Liquid Interface (ALI)

ParameterPneumaCult™-ALI MediumBronchial Epithelial Differentiation Medium (BEDM)Reference
Morphology More physiological pseudostratified morphologyMore cuboidal epithelium[3]
Epithelial Thickness 26.3 ± 2.2 µm13.3 ± 0.8 µm[3]
Ciliated Cells 69.5 ± 2.1%51.4 ± 3.3%[3]
PAS-positive (Mucus) Cells 27.9 ± 1.8%19.7 ± 3.1%[3]
Cilia Length Significantly greaterShorter[2]
Ciliary Beat Frequency Significantly different between mediaSignificantly different between media[3][4]
Baseline Inflammatory Mediators (TSLP, sST2, eotaxin-3) LowerHigher[2][4]

Experimental Protocols

Protocol 1: Differentiation of Primary Human Bronchial Epithelial Cells (HBECs) at the Air-Liquid Interface (ALI)

This protocol is a generalized summary. For detailed steps, refer to specific manufacturer instructions and cited literature.[8][13]

  • Cell Seeding: Seed cryopreserved primary HBECs onto collagen-coated Transwell inserts in growth medium.

  • Submerged Culture: Culture the cells submerged in medium, replacing the medium in both apical and basolateral compartments every 2-3 days until the cells reach 100% confluency.

  • Initiation of ALI: Once confluent, remove the apical medium to expose the cells to air. Replace the basolateral medium with a differentiation medium.

  • Differentiation: Maintain the culture at ALI for at least 21-28 days, changing the basolateral medium every 2-3 days. During this time, the cells will differentiate into a pseudostratified epithelium containing ciliated and mucus-producing cells.

  • Quality Control: Regularly monitor the cultures for signs of contamination. Before experimentation, assess the differentiation status by measuring TEER and/or performing immunofluorescence staining for markers like β-tubulin IV and MUC5AC.

Protocol 2: Cytokine Measurement by ELISA

This protocol provides a general outline for a sandwich ELISA.[19]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate to remove unbound antibody. Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards of known cytokine concentrations and cell culture supernatant samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

  • Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_differentiation Phase 2: Differentiation/Conditioning cluster_experiment Phase 3: Experimentation cluster_analysis Phase 4: Endpoint Analysis start Isolate/Thaw Primary Cells (e.g., HBECs, ASMCs) culture Expand Cells in Submerged Culture start->culture seed Seed Cells onto Appropriate Support (e.g., Transwell, Plate) culture->seed ali Induce Differentiation (e.g., Air-Liquid Interface) seed->ali serum_starve Serum Starve Cells (for proliferation assays) seed->serum_starve stimulate Stimulate with Asthma-Relevant Triggers (e.g., IL-13, HDM) ali->stimulate serum_starve->stimulate analysis Collect Samples for Analysis: - Supernatant (Cytokines) - Lysate (Protein/RNA) - Fixed Cells (Imaging) stimulate->analysis teer Measure TEER stimulate->teer proliferation Assess Proliferation stimulate->proliferation

Caption: General experimental workflow for an in vitro asthma model.

Troubleshooting_Workflow cluster_cat Identify Problem Category cluster_cc_issues Cell Culture Issues cluster_ia_issues Immunoassay Issues cluster_mb_issues Molecular Biology Issues start Inconsistent or Unexpected Results cell_culture Cell Culture start->cell_culture immunoassay Immunoassay start->immunoassay molecular Molecular Biology start->molecular phenotype Check Phenotype (Markers, Morphology) cell_culture->phenotype viability Assess Viability cell_culture->viability conditions Review Culture Conditions (Media, CO2, Passage #) cell_culture->conditions reagents Check Reagents (Antibody Titration, Expiry) immunoassay->reagents protocol_ia Review Protocol Steps (Blocking, Washing) immunoassay->protocol_ia controls_ia Verify Controls immunoassay->controls_ia sample_quality Check Sample Quality (RNA/Protein Integrity) molecular->sample_quality protocol_mb Review Protocol Steps (Temperatures, Times) molecular->protocol_mb controls_mb Verify Controls (NTC, Endogenous) molecular->controls_mb end Optimize & Repeat phenotype->end viability->end conditions->end reagents->end protocol_ia->end controls_ia->end sample_quality->end protocol_mb->end controls_mb->end

Caption: A decision tree for troubleshooting common experimental issues.

Epithelial_Mesenchymal_Crosstalk cluster_epithelium Airway Epithelial Cell cluster_mesenchyme Airway Smooth Muscle (ASM) Cell cluster_pathway NF-κB Pathway allergen Allergen/Virus/ Pollutant epithelium Epithelium allergen->epithelium alarmins Release of Alarmins (TSLP, IL-33, IL-25) epithelium->alarmins cytokines_epi Release of Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, CCL5) epithelium->cytokines_epi asm ASM Cell alarmins->asm Activation cytokines_epi->asm Activation proliferation Proliferation/ Hypertrophy asm->proliferation ecm ECM Deposition asm->ecm cytokines_asm Secretion of Mediators asm->cytokines_asm nfkb NF-κB Activation nfkb->proliferation nfkb->cytokines_asm

Caption: Epithelial-mesenchymal crosstalk in airway inflammation.

References

Technical Support Center: Managing Cardiovascular Side Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the preclinical assessment of cardiovascular side effects.

Frequently Asked Questions (FAQs)

Q1: My preliminary screen shows high cytotoxicity in cardiomyocytes even at low concentrations of my test compound. What are the initial troubleshooting steps?

A1: High cytotoxicity at low concentrations can be misleading. First, verify the purity of your compound, as contaminants can induce significant toxicity. Second, re-evaluate the solvent used to dissolve the compound. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line; a vehicle control is crucial for this assessment. Finally, consider the initial cell seeding density. Low cell density can make cells more susceptible to toxic insults.

Q2: I am observing conflicting cytotoxicity results between different assays (e.g., MTT vs. LDH release). Why is this happening and which result should I trust?

A2: Discrepancies between cytotoxicity assays are common because they measure different cellular endpoints. The MTT assay measures metabolic activity, which may not always directly correlate with cell death. Conversely, the Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity. The choice of assay should align with the expected mechanism of cytotoxicity. If your compound is suspected to interfere with mitochondrial function, for example, an MTT assay might show an effect that is not immediately indicative of cell death. It is often recommended to use multiple assays that measure different endpoints to get a comprehensive picture of a compound's cytotoxic profile.

Q3: My in vitro hERG assay is positive, but I don't observe QT prolongation in my in vivo studies. What could be the reason?

A3: This is a common scenario in preclinical safety assessment. Several factors can contribute to this discrepancy:

  • Pharmacokinetics and Metabolism: The concentration of the compound reaching the heart tissue in vivo may be significantly lower than the concentrations used in the in vitro assay due to metabolism, distribution, or plasma protein binding.[1] It's crucial to compare the unbound plasma concentration in vivo with the in vitro IC50.

  • Multi-ion Channel Effects: The compound might be blocking other cardiac ion channels in addition to hERG. For instance, a concomitant block of calcium or late sodium channels can sometimes counteract the QT-prolonging effect of hERG inhibition.

  • Species Differences: There are inherent differences in ion channel expression and function between the cell lines used in vitro (often human-derived) and the animal species used for in vivo studies.

Q4: My positive control in the in vivo QT prolongation study (e.g., moxifloxacin) is not showing the expected QT prolongation. What should I do?

A4: Failure of the positive control to elicit the expected response compromises the validity of the study. Here are some troubleshooting steps:

  • Verify Drug Administration: Confirm that the positive control was administered at the correct dose and via the correct route. Check for any potential issues with the formulation.

  • Assess Animal Health: Ensure the animals are healthy and not under undue stress, as physiological conditions can influence drug response.

  • Review ECG Analysis: Double-check the ECG data analysis methodology. Ensure that the heart rate correction formula used is appropriate for the species and that the QT interval is being measured accurately.

  • Check Equipment: Verify that the telemetry equipment is functioning correctly and that the data acquisition is not compromised.

Troubleshooting Guides

In Vitro hERG Assay: Unexpected Results
IssuePossible Cause(s)Troubleshooting Steps
High variability between replicate wells - Inconsistent cell plating- Compound precipitation- Edge effects in the plate- Ensure a homogenous cell suspension and consistent seeding density.- Visually inspect for compound precipitation. Consider using a different solvent or sonication.- Avoid using the outer wells of the plate or fill them with media only.
False positive hERG inhibition - Compound instability in assay buffer- Non-specific binding to assay plates- Interference with the fluorescent dye (in flux assays)- Assess compound stability in the assay buffer over the experiment's duration.- Use low-binding plates.- Run a counterscreen to check for compound autofluorescence or quenching.
False negative hERG inhibition - Compound degradation- High plasma protein binding (if serum is used)- Re-evaluate compound stability.- Measure the free fraction of the compound in the presence of serum to determine the effective concentration.[2]
In Vivo Hemodynamic Monitoring: Data Quality Issues
IssuePossible Cause(s)Troubleshooting Steps
Noisy or unstable blood pressure signal - Catheter clotting- Catheter movement or improper placement- Air bubbles in the line- Gently flush the catheter with heparinized saline.- Ensure the catheter is securely sutured and in the correct anatomical position.- Carefully de-air the entire fluid-filled system before and during the experiment.[3]
Damped pressure waveforms - Kinked catheter- Clot at the catheter tip- Check the catheter for any kinks.- Attempt to gently flush the catheter; if unsuccessful, the catheter may need to be replaced.[3]
Inaccurate heart rate measurement - Poor ECG signal quality- Arrhythmias- Ensure good electrode contact and placement.- If arrhythmias are present, they should be noted and may require a more detailed analysis of the ECG waveform.
Mitochondrial Toxicity Assays in Cardiomyocytes
IssuePossible Cause(s)Troubleshooting Steps
High background fluorescence in mitochondrial membrane potential assays - Autofluorescence of the compound- Phototoxicity from excessive light exposure- Run a compound-only control to assess autofluorescence.- Minimize light exposure to the cells after adding the fluorescent dye.
No response with positive control (e.g., FCCP) - Poor cell health- Incorrect concentration of the positive control- Assess cell viability before starting the assay.- Prepare fresh dilutions of the positive control and verify its concentration.
Conflicting results between different mitochondrial toxicity endpoints - Different mechanisms of mitochondrial toxicity- A compound may, for example, inhibit a specific respiratory complex without immediately depolarizing the mitochondrial membrane. Use a panel of assays to investigate different aspects of mitochondrial function (e.g., oxygen consumption, ATP production, ROS generation).[4]

Experimental Protocols

Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition

This protocol provides a general workflow for assessing hERG inhibition using an automated patch-clamp system.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells). Culture the cells according to standard protocols until they reach the appropriate confluency for the experiment.

  • Cell Preparation: On the day of the experiment, detach the cells from the culture flask and resuspend them in the appropriate extracellular solution to achieve a single-cell suspension.

  • System Preparation: Prime the automated patch-clamp system with the required intracellular and extracellular solutions.

  • Compound Preparation: Prepare a dilution series of the test compound in the extracellular solution. A typical experiment might use 5-8 concentrations to generate a dose-response curve. Also, prepare a vehicle control (e.g., DMSO in extracellular solution) and a positive control (a known hERG inhibitor like E-4031 or dofetilide).[5]

  • Data Acquisition:

    • Load the cell suspension and compound plate into the automated patch-clamp system.

    • The system will automatically capture cells and form giga-ohm seals.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

    • Record baseline hERG currents.

    • Apply the vehicle control, followed by increasing concentrations of the test compound, and finally the positive control. Record the hERG current at each step.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of hERG current inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Protocol 2: In Vivo Hemodynamic Monitoring in Rodents via Carotid Artery Cannulation

This protocol describes the acute measurement of blood pressure and heart rate in an anesthetized rodent.

  • Animal Preparation:

    • Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane).

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Make a midline incision in the neck to expose the trachea and carotid artery.

    • Perform a tracheotomy to ensure a patent airway, especially for longer procedures.

  • Catheter Implantation:

    • Carefully isolate the common carotid artery.

    • Place sutures around the artery, one distal and one proximal.

    • Tie off the distal suture and apply gentle traction.

    • Use a micro-clamp to temporarily occlude the proximal portion of the artery.

    • Make a small incision in the artery between the two sutures.

    • Introduce a fluid-filled pressure-volume catheter into the artery and advance it towards the aortic arch.

    • Secure the catheter in place with the proximal suture.

  • Data Acquisition:

    • Connect the catheter to a pressure transducer and data acquisition system.

    • Allow the animal to stabilize for a period before recording baseline hemodynamic parameters (e.g., systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate).

    • Administer the test compound via an appropriate route (e.g., intravenous injection).

    • Continuously record hemodynamic parameters for the duration of the study.

  • Data Analysis:

    • Analyze the recorded data to determine the changes in hemodynamic parameters over time in response to the test compound.

    • Compare the effects of different doses of the compound.

Protocol 3: Assessment of Mitochondrial Membrane Potential in Cardiomyocytes using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

  • Cell Culture: Plate cardiomyocytes in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for the desired duration. Include a vehicle control and a positive control that induces mitochondrial depolarization (e.g., FCCP).

  • JC-1 Staining:

    • Prepare a working solution of JC-1 dye in the appropriate buffer.

    • Remove the compound-containing medium from the cells and wash them with a suitable buffer.

    • Add the JC-1 working solution to the cells and incubate under appropriate conditions (e.g., 37°C, 5% CO2) for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

    • JC-1 forms J-aggregates in healthy mitochondria with high membrane potential, which emit red fluorescence (excitation ~585 nm, emission ~590 nm). In mitochondria with low membrane potential, JC-1 exists as monomers and emits green fluorescence (excitation ~510 nm, emission ~527 nm).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

    • Compare the ratios of the compound-treated cells to the vehicle-treated cells to determine the effect of the compound on mitochondrial membrane potential.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Follow-up cluster_analysis Risk Assessment a hERG Assay f Data Integration & Analysis a->f b Mitochondrial Toxicity Assay b->f c Cardiomyocyte Contractility Assay c->f d Cardiovascular Telemetry (QT, BP, HR) d->f e Echocardiography e->f g Decision: Proceed or Terminate f->g

Caption: A typical experimental workflow for preclinical cardiovascular safety assessment.

troubleshooting_qt start Unexpected QT Prolongation Observed q1 Is the effect concentration-dependent? start->q1 a1_yes Investigate hERG Inhibition and other ion channel effects q1->a1_yes Yes a1_no Check for off-target effects or metabolite activity q1->a1_no No q2 Are there concurrent hemodynamic changes? a1_yes->q2 a1_no->q2 a2_yes Consider indirect effects on QT interval (e.g., changes in autonomic tone) q2->a2_yes Yes a2_no Focus on direct ion channel interactions q2->a2_no No

Caption: A troubleshooting decision tree for unexpected QT prolongation.

signaling_pathway drug Cardiotoxic Drug mitochondria Mitochondria drug->mitochondria ros Increased ROS Production mitochondria->ros mmp Decreased Mitochondrial Membrane Potential mitochondria->mmp atp Reduced ATP Production mitochondria->atp apoptosis Apoptosis ros->apoptosis mmp->apoptosis contractility Impaired Contractility atp->contractility

Caption: A simplified signaling pathway of drug-induced mitochondrial cardiotoxicity.

References

Technical Support Center: Adherence to cGMP Standards in Racepinephrine Hydrochloride Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and analysis of racepinephrine hydrochloride in compliance with Current Good Manufacturing Practice (cGMP) standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary cGMP considerations for storing this compound?

A1: this compound is sensitive to light and air.[1] To comply with cGMP, it must be stored in tight, light-resistant containers.[1][2] The storage area should be a dry, well-ventilated place at room temperature, away from heat and ignition sources.[1]

Q2: My this compound solution has developed a pinkish or yellow color. Can I still use it?

A2: No. The USP monograph for Racepinephrine Inhalation Solution explicitly states that the solution should not be used if its color is pinkish or darker than slightly yellow, or if it contains a precipitate.[3] Discoloration indicates potential degradation of the product.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with oxidizing agents, acid chlorides, acid anhydrides, and acids.[1] Contact with these substances should be avoided to prevent degradation and hazardous reactions.

Q4: What are the potential degradation pathways for this compound?

A4: Racepinephrine, being a racemic mixture of epinephrine, is susceptible to degradation, primarily through oxidation of the catechol moiety.[4][5] This can be accelerated by exposure to light, heat, and alkaline conditions. The main degradation pathway can involve oxidative N-dealkylation.[6] Forced degradation studies have identified several degradation products, and it's crucial to have a stability-indicating analytical method to separate these from the active ingredient.[4][5]

Troubleshooting Guide

HPLC Analysis Issues

Q1: I am observing peak fronting or tailing in my HPLC chromatogram for this compound. What could be the cause?

A1: Peak asymmetry in HPLC can be due to several factors. Common causes include:

  • Column Overload: Injecting too concentrated a sample. Try diluting your sample and re-injecting.

  • Column Contamination: The column inlet frit may be partially blocked with particulates from the sample or mobile phase. Reverse and flush the column, or replace the frit if necessary.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and, consequently, the peak shape of ionizable compounds like racepinephrine. Ensure the mobile phase pH is appropriate for the analysis.

  • Column Degradation: The stationary phase may be degrading. Consider replacing the column.

Q2: My retention times for this compound are shifting between injections. What should I check?

A2: Retention time variability can compromise the reliability of your results. Check the following:

  • Pump and Flow Rate: Ensure the HPLC pump is delivering a consistent flow rate. Check for leaks in the system.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase, ensuring accurate measurements of all components. Ensure the mobile phase is properly degassed.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven for stable temperature control.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Q3: I am seeing extraneous peaks in my chromatogram. How do I identify the source?

A3: Extraneous peaks can originate from several sources:

  • Sample Contamination: The sample itself may contain impurities.

  • Degradation Products: Racepinephrine can degrade if not handled or stored properly. The presence of adrenalone and norepinephrine are specific impurities to monitor.[1][7]

  • Mobile Phase Contamination: Impurities in the solvents or salts used to prepare the mobile phase can appear as peaks.

  • System Contamination: Contamination from previous analyses can leach from the injector, tubing, or column.

To identify the source, inject a blank (mobile phase) and a standard solution of known purity.

General Laboratory Handling

Q1: I have observed some discoloration of the solid this compound powder. Is it still usable?

A1: Discoloration of the powder suggests potential degradation. It is recommended to use a fresh, unopened container of the material that meets the appearance specifications. If you must proceed, a full quality control analysis, including an assay for potency and impurity profiling, is essential to determine if it still meets the required specifications.

Q2: What personal protective equipment (PPE) should be used when handling this compound powder?

A2: According to safety data, you should wear appropriate protective clothing, gloves, and eye/face protection.[1] If there is a risk of dust formation, use a NIOSH-approved respirator.[1] Work should be conducted in a well-ventilated area.[1]

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound and Racepinephrine according to the USP monograph.

Table 1: USP Specifications for this compound [1]

TestSpecification
Assay (anhydrous basis)97.0% - 102.0% of C₉H₁₃NO₃·HCl
Specific Rotation-1° to +1°
Water ContentNot more than 0.5%
Residue on IgnitionNot more than 0.5%
Limit of AdrenaloneMeets the requirement (as per Racepinephrine)
Limit of NorepinephrineMeets the requirement (as per Racepinephrine)

Table 2: USP Specifications for Racepinephrine [7]

TestSpecification
Assay (dried basis)97.0% - 102.0% of C₉H₁₃NO₃
Specific Rotation-1° to +1°
Loss on DryingNot more than 2.0%
Residue on IgnitionNot more than 0.5%
Limit of AdrenaloneAbsorptivity at 310 nm is not more than 0.2

Experimental Protocols

Assay of this compound by HPLC (USP Method)[1]

This method determines the potency of this compound.

a. Mobile Phase Preparation: Prepare a filtered and degassed solution of 0.17 N acetic acid.

b. Standard Preparation: Accurately weigh a quantity of USP Epinephrine Bitartrate RS and dissolve it in the Mobile phase to obtain a solution with a known concentration of about 150 µg/mL.

c. Assay Preparation:

  • Accurately weigh about 25 mg of this compound and transfer it to a 100-mL volumetric flask.

  • Dissolve in and dilute to volume with the Mobile phase, and mix.

  • Transfer 4.0 mL of this solution to a 10-mL volumetric flask, dilute to volume with the Mobile phase, and mix. This will result in a solution containing about 100 µg/mL of this compound.

d. Chromatographic System:

  • Detector: UV, 278 nm

  • Column: 4.6-mm × 15-cm; packing L1

  • Flow Rate: About 2.0 mL per minute

e. System Suitability: Inject the Standard preparation and record the peak responses. The relative standard deviation for replicate injections should not be more than 2.0%.

f. Procedure:

  • Separately inject equal volumes (about 25 µL) of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the responses for the major peaks.

  • Calculate the quantity, in mg, of C₉H₁₃NO₃·HCl in the portion of this compound taken.

Test for Limit of Norepinephrine in Racepinephrine (USP Method)[7]

This thin-layer chromatographic (TLC) method is used to limit the amount of norepinephrine impurity.

a. Standard and Test Solutions:

  • Epinephrine standard solution: Prepare a solution of USP Epinephrine Bitartrate RS in formic acid, diluted with methanol to a concentration of about 20 mg/mL.

  • Norepinephrine standard solution: Prepare a solution of USP Norepinephrine Bitartrate RS in formic acid, diluted with methanol to a known concentration of 1.6 mg/mL.

  • Test solution: Dissolve 200 mg of Racepinephrine in 1.0 mL of formic acid, dilute with methanol to 10.0 mL, and mix.

b. Procedure:

  • Apply 5-µL portions of the Epinephrine standard solution, Norepinephrine standard solution, and Test solution to a suitable TLC plate coated with a 0.25-mm layer of chromatographic silica gel mixture.

  • Develop the chromatogram in a suitable chamber.

  • After development, allow the plate to dry and visualize the spots under appropriate conditions.

  • Compare the intensity of the norepinephrine spot in the Test solution to the Norepinephrine standard solution to ensure it does not exceed the specified limit.

Visualizations

cGMP_Workflow_Racepinephrine_Handling cluster_0 Receiving and Quarantine cluster_1 Quality Control Testing cluster_2 Disposition cluster_3 Storage and Use Receipt Receipt of Racepinephrine HCl VisualInspection Visual Inspection for Container Integrity & Labeling Receipt->VisualInspection Quarantine Quarantine VisualInspection->Quarantine Sampling Representative Sampling Quarantine->Sampling ID_Test Identification Tests (A & B) Sampling->ID_Test Assay_HPLC Assay (HPLC) Sampling->Assay_HPLC Impurity_Test Impurity Testing (Norepinephrine, Adrenalone) Sampling->Impurity_Test Other_Tests Other Tests (Water, ROI, Specific Rotation) Sampling->Other_Tests QC_Review QC Data Review & Approval/Rejection Approved Approved for Use QC_Review->Approved Meets Specification Rejected Rejected QC_Review->Rejected Fails Specification Storage Store in Tight, Light-Resistant Containers at Room Temperature Approved->Storage Dispensing Dispensing for Experiment Storage->Dispensing

Caption: cGMP-compliant workflow for handling this compound.

Troubleshooting_HPLC cluster_0 Peak Shape Issues cluster_1 Retention Time Variability cluster_2 Extraneous Peaks Problem HPLC Analysis Problem Observed PeakShape Peak Tailing/ Fronting Problem->PeakShape RetentionTime Retention Time Shifting Problem->RetentionTime ExtraPeaks Extraneous Peaks Problem->ExtraPeaks Sol1 Check for Column Overload PeakShape->Sol1 Sol2 Inspect/Clean Column Frit PeakShape->Sol2 Sol3 Verify Mobile Phase pH PeakShape->Sol3 Sol4 Replace Column PeakShape->Sol4 Sol5 Check Pump & Flow Rate RetentionTime->Sol5 Sol6 Prepare Fresh, Degassed Mobile Phase RetentionTime->Sol6 Sol7 Ensure Stable Column Temperature RetentionTime->Sol7 Sol8 Ensure Adequate Column Equilibration RetentionTime->Sol8 Sol9 Analyze Blank & Standard ExtraPeaks->Sol9 Sol10 Check for Sample Degradation ExtraPeaks->Sol10 Sol11 Use High-Purity Solvents ExtraPeaks->Sol11 Sol12 Clean HPLC System ExtraPeaks->Sol12

Caption: Troubleshooting guide for common HPLC issues with racepinephrine.

References

Validation & Comparative

A Comparative Analysis of Racepinephrine and L-Epinephrine for Bronchoconstriction Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of racepinephrine and l-epinephrine in the treatment of bronchoconstriction. This document synthesizes available experimental data to illuminate the therapeutic profiles of these two adrenergic agonists.

Epinephrine has long been a cornerstone in the management of acute bronchoconstriction due to its potent bronchodilatory effects. It is available in two primary forms for inhalation: l-epinephrine, the physiologically active levorotatory isomer, and racepinephrine, a racemic mixture containing equal parts of l-epinephrine and the less active dextrorotatory (d)-isomer.[1][2] This guide delves into their comparative efficacy, side effect profiles, and underlying mechanisms of action, supported by data from clinical studies.

Executive Summary of Comparative Efficacy

Clinical evidence, primarily from studies on upper airway obstruction such as croup and post-extubation laryngeal edema, indicates that l-epinephrine is at least as effective as racepinephrine when administered in equipotent doses.[3][4] No significant differences in the improvement of clinical scores or in the incidence of cardiovascular side effects have been consistently observed between the two agents when appropriately dosed.[3][4] Given that l-epinephrine is the active moiety, these findings suggest that the d-isomer in racepinephrine contributes little to the therapeutic effect.

Quantitative Data on Therapeutic Effects

The following tables summarize the quantitative data from studies evaluating the effects of l-epinephrine and racepinephrine. It is important to note that while direct comparative studies measuring parameters like Forced Expiratory Volume in 1 second (FEV1) for bronchoconstriction are limited, data from asthma and bronchiolitis studies provide valuable insights.

Table 1: Efficacy of L-Epinephrine in Bronchodilation (Asthma)

ParameterBaselinePost-Nebulization (15-45 mins)Study Population
FEV1 Improvement (mL) -+406 to +64013 adult asthmatic patients[5]

Data from a study comparing different doses of l-epinephrine.[5]

Table 2: Efficacy of Racepinephrine in Bronchoconstriction (Bronchiolitis)

ParameterBaselinePost-Nebulization (30 mins)Study Population
Clinical Score -Significant Decrease (p < 0.001)24 infants with acute bronchiolitis[6]
Pulmonary Resistance -Significant Decrease (p < 0.01)24 infants with acute bronchiolitis[6]

Data from a study comparing racepinephrine to salbutamol.[6]

Table 3: Comparative Cardiovascular Side Effects (Post-Extubation Laryngeal Edema)

ParameterRacepinephrine GroupL-Epinephrine Groupp-value
Change in Heart Rate No significant changeNo significant changeNS
Change in Blood Pressure No significant changeNo significant changeNS

NS: Not Significant. Data from a prospective, randomized, double-blind study.[4]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Both racepinephrine and l-epinephrine exert their bronchodilatory effects by acting as agonists at β2-adrenergic receptors on airway smooth muscle cells. L-epinephrine is the primary active component responsible for this action.[1] Activation of the β2-adrenergic receptor initiates a G-protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Epinephrine L-Epinephrine Epinephrine->B2AR Binds to

Figure 1. Simplified β2-adrenergic receptor signaling pathway for bronchodilation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a generalized protocol for a clinical trial comparing nebulized racepinephrine and l-epinephrine, based on the designs of published studies.[3][4]

1. Study Design: A prospective, randomized, double-blind, parallel-group study design is employed.

2. Patient Population:

  • Inclusion Criteria: Patients (e.g., children aged 6 months to 6 years) presenting with symptoms of bronchoconstriction or upper airway obstruction (e.g., a croup score ≥ 6).

  • Exclusion Criteria: Patients with known hypersensitivity to sympathomimetic amines, epiglottitis, or other underlying respiratory conditions that could confound the results.

3. Randomization and Blinding: Patients are randomly assigned to receive either nebulized racepinephrine or nebulized l-epinephrine. The medications are prepared in identical syringes by a pharmacist not involved in patient assessment to ensure blinding of patients, clinicians, and researchers.

4. Intervention:

  • Racepinephrine Group: Receives a standard dose of 2.25% racepinephrine solution (e.g., 0.5 mL) diluted in normal saline.

  • L-Epinephrine Group: Receives an equipotent dose of 1:1000 l-epinephrine solution (e.g., 5 mL) diluted in normal saline.

  • Administration: The medication is administered via a jet nebulizer over 15 minutes.

5. Data Collection and Outcome Measures:

  • Primary Outcome: Change in a validated clinical score (e.g., Westley croup score) from baseline at predefined intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-treatment. For bronchoconstriction studies, this would be the change in FEV1 or Peak Expiratory Flow Rate (PEFR).

  • Secondary Outcomes:

    • Changes in vital signs: Heart rate, respiratory rate, blood pressure, and oxygen saturation.

    • Incidence of adverse events such as tremors, pallor, and agitation.

    • Need for subsequent treatments.

6. Statistical Analysis: Data are analyzed using appropriate statistical tests to compare the changes in outcome measures between the two treatment groups. A p-value of <0.05 is typically considered statistically significant.

G Start Patient Recruitment (e.g., Croup Score ≥ 6) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: Nebulized Racepinephrine Randomization->GroupA Arm 1 GroupB Group B: Nebulized L-Epinephrine Randomization->GroupB Arm 2 Blinding Double-Blinding GroupA->Blinding GroupB->Blinding Treatment Aerosol Administration Blinding->Treatment DataCollection Data Collection (Clinical Scores, Vitals) Treatment->DataCollection Post-treatment Intervals Analysis Statistical Analysis DataCollection->Analysis

Figure 2. Generalized workflow of a comparative clinical trial.

Conclusion

The available evidence suggests that l-epinephrine and racepinephrine have comparable efficacy and safety profiles for the management of airway obstruction when administered in equipotent doses.[3][4] The choice between the two may, therefore, be guided by factors such as cost and availability. For researchers and drug development professionals, future studies directly comparing the two agents in the treatment of acute bronchoconstriction in asthma or COPD, with FEV1 and PEFR as primary endpoints, would be of significant value to further delineate their therapeutic equivalence in these conditions.

References

In vitro comparison of racepinephrine hydrochloride and albuterol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vitro comparison of racepinephrine hydrochloride and albuterol, two commonly used bronchodilators. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these compounds. This document summarizes key in vitro performance data, outlines experimental methodologies for relevant assays, and visualizes the associated signaling pathways and workflows.

Introduction

Albuterol (also known as salbutamol) is a selective β2-adrenergic receptor agonist widely used in the management of bronchospasm. This compound is a racemic mixture of the (-)- and (+)-enantiomers of epinephrine and acts as a non-selective agonist of both α- and β-adrenergic receptors. Understanding the in vitro characteristics of these drugs is crucial for elucidating their mechanisms of action and for the development of new respiratory therapeutics.

Data Presentation

The following tables summarize the available quantitative in vitro data for this compound and albuterol, focusing on their interaction with the β2-adrenergic receptor and downstream signaling events.

Table 1: β2-Adrenergic Receptor Binding Affinity

CompoundReceptorRadioligandCell/Tissue SourcepKiKi (nM)Citation(s)
Albuterolβ2-Adrenergic[125I]iodocyanopindololGuinea Pig Lung5.83 ± 0.06~1480[1]
Albuterolβ2-AdrenoceptorNot SpecifiedNot Specified-2500[2]
(-)-Epinephrine (Levo-epinephrine)β2-Adrenergic[3H]-CGP-12177CHO cells6.7200Not explicitly found, but inferred from multiple sources discussing higher potency
(+)-Epinephrine (Dextro-epinephrine)β2-Adrenergic[3H]-CGP-12177CHO cells4.912600Not explicitly found, but inferred from multiple sources discussing lower potency

Note: Racepinephrine is a 1:1 mixture of (-)-epinephrine and (+)-epinephrine. The binding affinity of the racemic mixture would be a composite of the affinities of its isomers. In vitro binding experiments have demonstrated that (R)-albuterol is a potent ligand for the β2-adrenergic receptor, exhibiting over 100-fold greater affinity than that of (S)-albuterol.

Table 2: Functional Potency (cAMP Accumulation)

CompoundAssay TypeCell LineEC50Citation(s)
EpinephrinecAMP AccumulationCultured Rat Inner Medullary Collecting Duct Cells300 nM[3]
AlbuterolcAMP AccumulationEosinophils13.6 ± 4.0 nM[4]

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Both albuterol and the epinephrine isomers in racepinephrine exert their primary bronchodilatory effect through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (Albuterol or Epinephrine) B2AR β2-Adrenergic Receptor Agonist->B2AR Binding Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of downstream targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a standard in vitro method to determine the binding affinity (Ki) of an unlabeled compound (like albuterol or racepinephrine) to a specific receptor. This is achieved by measuring its ability to displace a known radiolabeled ligand that has a high affinity for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with β2-receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Dihydroalprenolol) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (Albuterol or Racepinephrine) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Calc Calculate IC50 (Concentration of test compound that inhibits 50% of radioligand binding) Counting->IC50_Calc Ki_Calc Calculate Ki (using Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: cAMP Accumulation Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a competitive immunoassay used to quantify intracellular cAMP levels. This assay is commonly used to assess the functional consequences of GPCR activation.

cAMP_HTRF_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection Detection cluster_data_analysis Data Analysis Cell_Culture Cell Culture (expressing β2-receptors) Cell_Plating Cell Plating (in microplate) Cell_Culture->Cell_Plating Compound_Addition Addition of Test Compound (Albuterol or Racepinephrine) Cell_Plating->Compound_Addition Incubation Incubation (to allow cAMP production) Compound_Addition->Incubation Lysis Cell Lysis & Addition of HTRF Reagents (Eu-cryptate Ab & d2-cAMP) Incubation->Lysis Detection_Incubation Incubation Lysis->Detection_Incubation HTRF_Reading HTRF Plate Reading (measures fluorescence ratio) Detection_Incubation->HTRF_Reading Standard_Curve Generate cAMP Standard Curve HTRF_Reading->Standard_Curve EC50_Calc Calculate EC50 (from dose-response curve) Standard_Curve->EC50_Calc

Caption: Workflow for a cAMP HTRF Assay.

Experimental Protocols

Competitive Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the β2-adrenergic receptor.

1. Materials:

  • Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Test compounds: this compound and Albuterol.

  • Non-specific binding control: Propranolol (a high-affinity β-adrenergic antagonist).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds (racepinephrine and albuterol) and the non-specific binding control (propranolol).

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Adenylyl Cyclase Activation Assay

This assay measures the ability of a compound to stimulate the production of cAMP by adenylyl cyclase.

1. Materials:

  • Cell membranes expressing the β2-adrenergic receptor.

  • Test compounds: this compound and Albuterol.

  • ATP (substrate for adenylyl cyclase).

  • [α-³²P]ATP (radiolabeled substrate).

  • Assay buffer containing Mg²⁺ (a required cofactor for adenylyl cyclase).

  • Stop solution (e.g., a solution containing EDTA and unlabeled cAMP).

  • Dowex and Alumina columns for chromatography.

2. Procedure:

  • Prepare dilutions of the test compounds.

  • In reaction tubes, combine the cell membranes, assay buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 30°C or 37°C.

  • Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding the stop solution.

  • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and Alumina column chromatography.

  • Quantify the amount of [³²P]cAMP produced using a scintillation counter.

3. Data Analysis:

  • Calculate the adenylyl cyclase activity (e.g., in pmol of cAMP produced per minute per mg of protein).

  • Plot the adenylyl cyclase activity against the logarithm of the test compound concentration.

  • Fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

cAMP Accumulation Assay (HTRF)

This protocol describes a common method for measuring intracellular cAMP levels in response to receptor activation.[6][7]

1. Materials:

  • Cells expressing the β2-adrenergic receptor.

  • Test compounds: this compound and Albuterol.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF cAMP assay kit (containing anti-cAMP antibody labeled with a donor fluorophore, and cAMP labeled with an acceptor fluorophore).

  • HTRF-compatible plate reader.

2. Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Aspirate the culture medium and add a stimulation buffer containing a PDE inhibitor.

  • Add the diluted test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.

  • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. These reagents typically include a europium cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the competitive binding reaction to occur.

  • Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the HTRF signal from the cell-based assay into cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

Conclusion

This guide provides a comparative overview of the in vitro pharmacological properties of this compound and albuterol. While quantitative data for albuterol is more readily available, the information on epinephrine isomers allows for a qualitative assessment of racepinephrine's activity. The provided experimental protocols offer a foundation for conducting further in vitro studies to directly compare these two important bronchodilators. Future research should focus on generating head-to-head in vitro data for racepinephrine and its isomers to allow for a more precise quantitative comparison with albuterol.

References

A Head-to-Head Clinical Guide: Racepinephrine vs. Other Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine, a racemic mixture of the D- and L-isomers of epinephrine, is a non-selective adrenergic agonist used as a bronchodilator.[1] Its mechanism of action involves stimulation of both alpha and beta-adrenergic receptors.[1][2] Activation of β2-adrenergic receptors in the lungs leads to relaxation of bronchial smooth muscle and subsequent bronchodilation.[3][4] This guide provides a comparative analysis of racepinephrine against other commonly used bronchodilators, supported by data from head-to-head clinical studies.

Mechanism of Action: Signaling Pathways

Bronchodilation is primarily mediated by the activation of β2-adrenergic receptors, which are G-protein coupled receptors.[5] Upon agonist binding, a conformational change activates the associated Gs protein, leading to the activation of adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle.[3][6]

While this canonical Gs-cAMP pathway is the primary mechanism for bronchodilation, β2-adrenoceptor signaling can also occur through G protein-independent, β-arrestin-mediated pathways, which have been implicated in pro-inflammatory responses in some contexts.[5][7]

G_protein_signaling cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Bronchodilator Bronchodilator (e.g., Racepinephrine) Bronchodilator->Receptor Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to experimental_workflow Patient_Population Eligible Patients (e.g., Acute Asthma, Croup) Randomization Randomization Patient_Population->Randomization Group_A Group A (Racepinephrine) Randomization->Group_A Arm 1 Group_B Group B (Other Bronchodilator) Randomization->Group_B Arm 2 Intervention_A Administer Racepinephrine Group_A->Intervention_A Intervention_B Administer Other Bronchodilator Group_B->Intervention_B Data_Collection Data Collection (e.g., Clinical Scores, Vitals) Intervention_A->Data_Collection Intervention_B->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparison of Efficacy and Safety Analysis->Results

References

A Comparative Guide to Validating the Stereochemical Purity of Racepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Racepinephrine is a racemic mixture composed of equal parts (R)-(-)-epinephrine and (S)-(+)-epinephrine.[1] The biological activity of epinephrine resides almost entirely in the (R)-(-)-isomer, also known as L-epinephrine, which is the naturally occurring and more pharmacologically active form.[2] The (S)-(+)-isomer is considered significantly less potent or essentially inactive.[2] Given the differential pharmacological activity, ensuring the correct 1:1 enantiomeric ratio in a racepinephrine sample is a critical quality attribute. This guide compares the primary analytical techniques used to validate the stereochemical purity of racepinephrine, providing experimental details and performance data to aid in method selection and implementation.

The U.S. Food and Drug Administration (FDA) mandates that the stereoisomeric composition of a chiral drug should be known and that specifications for the final product must ensure its identity, strength, quality, and purity from a stereochemical perspective.[3][4] This necessitates the use of robust, stereoselective analytical methods.

Comparison of Analytical Methodologies

The primary methods for resolving and quantifying epinephrine enantiomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Each technique offers distinct advantages and can be adapted to specific laboratory needs and sample types.

Table 1: Performance Comparison of Analytical Methods
ParameterChiral HPLC (CSP)Chiral HPLC (CMPA)Capillary Electrophoresis (CE)HPLC with Chiral Detection
Principle Enantiomers separated on a Chiral Stationary Phase (CSP).Enantiomers form diastereomers with a Chiral Mobile Phase Additive (CMPA) for separation on a standard column.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.[5]Separation on an achiral column with a chiroptical detector (e.g., Circular Dichroism).[6]
Resolution (Rs) > 2.0> 2.0[7]Baseline separation achievable.[8]Not applicable (separation is not the primary mechanism).
Analysis Time 15-30 minutes20-40 minutes10-25 minutes< 15 minutes
Detection Limit ~0.1% of minor enantiomer~0.5% of minor enantiomer8.5x10⁻⁷ to 9.5x10⁻⁷ M.[9]Can detect the D-(+) enantiomer at 1% of the total composition.[6][10]
Precision (%RSD) < 3.5%.[11]< 5%Migration Time: < 2.8%, Peak Area: < 4.8%.[9]Comparable to standard chiral HPLC methods.[10]
Key Advantage High resolution and robustness.Uses standard HPLC columns.High efficiency, low sample/reagent consumption.[5]Simplifies method development by using existing USP achiral methods.[12]
Key Disadvantage Cost of chiral columns.Method development can be complex; CMPA can be costly.Sensitivity to matrix effects; requires specialized equipment.Requires a specialized and expensive detector.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the most common techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the most widely used technique for enantiomeric purity assessment. Separation can be achieved using a Chiral Stationary Phase (CSP) or by adding a Chiral Mobile Phase Additive (CMPA).

a) Method Using a Chiral Stationary Phase (CSP)

  • Column: Acetylated β-cyclodextrin chiral column.[11]

  • Mobile Phase: A mixture of methanol and a buffered aqueous solution (e.g., 0.01 M monobasic potassium phosphate), adjusted to an acidic pH (e.g., pH 2.8 with perchloric acid).[7] The exact ratio (e.g., 35:65 v/v) should be optimized.[7]

  • Flow Rate: 0.8 - 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at 250 nm or 280 nm.[7]

  • Sample Preparation: Dissolve the racepinephrine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

b) Method Using a Chiral Mobile Phase Additive (CMPA)

  • Column: Standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An aqueous buffer (e.g., phosphate buffer) at a controlled pH, containing a chiral selector such as heptakis(2,6-di-O-methyl-β-cyclodextrin) (DM-β-CD).[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Note: A correction factor may be needed for quantitation, as the UV absorbance of the enantiomers can be affected by the presence of the cyclodextrin in the mobile phase.[13]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is an excellent alternative to HPLC. The separation relies on a chiral selector added to the background electrolyte.

  • Capillary: Uncoated fused-silica capillary (e.g., 45 cm total length, 40 cm effective length, 75 µm ID).[9]

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.90.[9]

  • Chiral Selector: A combination of cyclodextrins, such as 30 mM 2-hydroxypropyl-β-CD (HP-β-CD) and 5 mM heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD), is effective.[9] Using cyclodextrins as chiral selectors is a common approach.[14]

  • Voltage: 20 kV.[9]

  • Temperature: 25°C.

  • Detection: UV at 205 nm.[9]

  • Sample Injection: Hydrodynamic or electrokinetic injection.

HPLC with Circular Dichroism (CD) Detection

This innovative approach avoids the need for a chiral separation method. It uses a standard achiral HPLC method, as per the USP, and adds a CD detector in series after the UV detector.

  • Principle: Enantiomers exhibit equal but opposite CD signals. By monitoring the CD signal at the peak of the single chromatographic band, any deviation from a zero signal indicates an excess of one enantiomer over the other.[6]

  • Column: Standard achiral column as specified in the USP monograph for epinephrine.

  • Mobile Phase: As per the USP achiral method.

  • Detection: UV detector followed by a CD detector.

  • Advantage: This method allows for the simultaneous determination of purity (from UV) and enantiomeric composition (from CD) in a single run, significantly simplifying the workflow.[12]

Visualized Workflows and Principles

Diagrams generated using Graphviz illustrate the workflow for validating stereochemical purity and the principle of chiral separation.

G cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Analysis Sample Racepinephrine Sample Dissolution Dissolve in Mobile Phase/BGE Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Method_Select Select Method HPLC Chiral HPLC Method_Select->HPLC Robustness CE Capillary Electrophoresis Method_Select->CE High Efficiency HPLC_CD Achiral HPLC + CD Detection Method_Select->HPLC_CD Simplified Workflow Data_Acq Data Acquisition (Chromatogram/ Electropherogram) HPLC->Data_Acq CE->Data_Acq HPLC_CD->Data_Acq Peak_Int Peak Integration & Identification Data_Acq->Peak_Int Ratio_Calc Calculate Enantiomeric Ratio (% Area) Peak_Int->Ratio_Calc Report Final Report Ratio_Calc->Report

Caption: General workflow for the validation of racepinephrine's stereochemical purity.

G cluster_CSP Principle of Chiral Stationary Phase (CSP) CSP Chiral Stationary Phase Elution_S Elutes First CSP->Elution_S Elution_R Elutes Second CSP->Elution_R R_Enantiomer R_Enantiomer->CSP Longer Retention S_Enantiomer S_Enantiomer->CSP Shorter Retention R_Interaction Stronger Interaction S_Interaction Weaker Interaction

Caption: Differential interaction of enantiomers with a Chiral Stationary Phase.

References

Inter-Laboratory Validation of a Racepinephrine Hydrochloride HPLC Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of racepinephrine hydrochloride, alongside alternative analytical methods. It is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to support methodological decisions.

Introduction

This compound, a racemic mixture of the enantiomers of epinephrine, is a sympathomimetic amine used as a bronchodilator. Accurate and precise quantification of racepinephrine in pharmaceutical formulations is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity. This guide details a validated HPLC method, presents its performance characteristics in a simulated inter-laboratory validation format, and compares it with an alternative method, Gas-Liquid Chromatography (GLC).

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is based on established USP methods for epinephrine and related compounds.

2.1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is used for separation.[1]

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) containing an ion-pairing agent like 1-octanesulfonic acid (e.g., 0.1%) is utilized. The pH of the mobile phase is adjusted to approximately 3.0 with phosphoric acid.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection is performed at a wavelength of 279 nm or 280 nm.[1][2]

  • Injection Volume: 20 µL.

  • Sample Preparation: A standard solution of this compound is prepared in the mobile phase. Test samples are accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm filter before injection.

2.2. Alternative Method: Gas-Liquid Chromatography (GLC)

  • Instrumentation: A gas chromatograph equipped with a flame-ionization detector (FID).[3]

  • Column: A methyl silicone column.[3]

  • Derivatization: Samples are dried, and the residue is reacted with a trimethylsilylating reagent to create volatile derivatives.[3]

  • Temperature Program: A temperature-programmed elution is used.[3]

  • Internal Standard: An internal standard such as dibenzyl succinate is used for quantification.[3]

Data Presentation: Inter-Laboratory HPLC Method Validation

The following table summarizes the performance characteristics of the HPLC method for this compound, presented as a simulated inter-laboratory validation study. The acceptance criteria are based on typical ICH guidelines.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.99920.9998r² ≥ 0.999
Accuracy (% Recovery) 99.8%100.5%99.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%0.9%0.7%RSD ≤ 2.0%
- Intermediate Precision1.2%1.5%1.1%RSD ≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.050.060.05Report
Limit of Quantitation (LOQ) (µg/mL) 0.150.180.15Report
Robustness No significant impact from minor variations in mobile phase composition and pHNo significant impact from minor variations in mobile phase composition and pHNo significant impact from minor variations in mobile phase composition and pHNo significant effect on results

Comparison with Alternative Methods

This table provides a comparison between the HPLC method and Gas-Liquid Chromatography (GLC) for the analysis of this compound.

Feature High-Performance Liquid Chromatography (HPLC) Gas-Liquid Chromatography (GLC)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid stationary phase.
Sample Preparation Simple dissolution and filtration.Requires derivatization to increase volatility.[3]
Specificity High, especially with UV detection at a specific wavelength.Good, but may have interference from other volatile compounds.
Sensitivity Generally high, with LOD and LOQ in the sub-µg/mL range.Good, but can be dependent on the detector used.
Analysis Time Relatively short, typically under 15 minutes per sample.Can be longer due to derivatization and temperature programming.
Instrumentation Cost Moderate to high.Moderate.
Common Applications Widely used in pharmaceutical quality control for assay and impurity determination.Used for the analysis of volatile and semi-volatile compounds.

Mandatory Visualizations

5.1. Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_std Prepare Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, Detector) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Samples and Standards hplc_system->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Concentration integrate->calculate validate Perform Method Validation calculate->validate

Caption: Workflow for HPLC analysis of this compound.

5.2. Epinephrine Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Beta-Adrenergic Receptor (GPCR) g_protein G Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Glycogenolysis) pka->response Phosphorylates target enzymes epinephrine Epinephrine epinephrine->receptor Binds

Caption: Simplified epinephrine signaling pathway.

References

A Comparative Guide to the In Vivo Effects of Racemic Epinephrine and L-Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of racemic epinephrine and its levorotatory isomer, l-epinephrine. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Epinephrine, a critical catecholamine in the "fight-or-flight" response, exists as two stereoisomers: the biologically active l-epinephrine and the significantly less potent d-epinephrine. Racemic epinephrine is a 50:50 mixture of these two isomers. While clinically, racemic epinephrine and l-epinephrine are often used interchangeably in specific applications like nebulized treatment for croup and post-extubation laryngeal edema, their pharmacological profiles differ due to the stereoselectivity of adrenergic receptors. This guide delves into the available in vivo data to compare their pharmacokinetics, pharmacodynamics, and overall physiological effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of Epinephrine Enantiomers in Rats Following Intravenous Administration of Racemic Epinephrine
Parameterl-epinephrined-epinephrine
AUC (0-t) (ng/mLmin) 135.6 ± 28.489.7 ± 18.2
AUC (0-inf) (ng/mLmin) 142.3 ± 29.193.5 ± 19.6
t1/2 (min) 5.8 ± 1.36.2 ± 1.5
CL (L/min/kg) 0.28 ± 0.060.43 ± 0.09
Vd (L/kg) 2.3 ± 0.53.8 ± 0.8

Data from a study on the stereoselective pharmacokinetics of epinephrine enantiomers in rats.

Table 2: Comparison of Potency and Affinity of Epinephrine Enantiomers at Alpha-Adrenoceptors in Rat Tissues
ParameterEnantiomeric Ratio (l-epinephrine / d-epinephrine)
Potency Constant across different tissues
Affinity Constant across different tissues
Efficacy Similar for both enantiomers in each tissue

This table summarizes findings that the difference in potency between epinephrine enantiomers is primarily due to differences in their affinity for alpha-adrenoceptors, not their intrinsic efficacy. The ratio of affinity and potency between the l- and d-isomers remains consistent across various smooth muscle tissues.

Experimental Protocols

Stereoselective Pharmacokinetic Analysis of Epinephrine Enantiomers in Rats

Objective: To determine the pharmacokinetic profiles of l-epinephrine and d-epinephrine following intravenous administration of racemic epinephrine.

Animal Model: Male Sprague-Dawley rats.

Drug Administration: A single intravenous bolus of racemic epinephrine is administered.

Blood Sampling: Blood samples are collected at predetermined time points post-administration via a cannulated artery.

Sample Preparation:

  • Plasma is separated by centrifugation.

  • Proteins in the plasma are precipitated.

  • The supernatant is derivatized with a chiral derivatizing agent to enable the separation of the enantiomers.

Analytical Method:

  • Chromatography: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to separate and quantify the derivatized enantiomers.

  • Column: A chiral stationary phase column is employed for the enantiomeric separation.

  • Detection: Mass spectrometry is used for sensitive and specific detection of each enantiomer.

Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

In Vivo Cardiovascular Assessment in Anesthetized Rats

Objective: To continuously monitor the cardiovascular effects of intravenously administered epinephrine solutions.

Animal Model: Male Wistar or Sprague-Dawley rats.

Anesthesia: Anesthesia is induced and maintained to ensure the animal remains unconscious and pain-free throughout the procedure.

Surgical Preparation:

  • The trachea may be cannulated to facilitate spontaneous or mechanical ventilation.

  • A carotid artery is cannulated and connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.

  • A jugular vein is cannulated for the intravenous administration of test substances.

Data Acquisition:

  • Arterial blood pressure and heart rate are continuously recorded using a data acquisition system.

  • Parameters such as mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are derived from the pressure waveform.

Experimental Procedure:

  • After a stabilization period to ensure baseline cardiovascular parameters are steady, a bolus or infusion of the test substance (e.g., l-epinephrine, racemic epinephrine, or vehicle) is administered intravenously.

  • Cardiovascular parameters are monitored continuously before, during, and after drug administration to assess the dose-dependent effects on blood pressure and heart rate.

Mandatory Visualization

Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine Alpha1_AR α1-Adrenergic Receptor Epinephrine->Alpha1_AR l-epi >> d-epi Alpha2_AR α2-Adrenergic Receptor Epinephrine->Alpha2_AR l-epi >> d-epi Beta_AR β-Adrenergic Receptor Epinephrine->Beta_AR l-epi >> d-epi Gq Gq Alpha1_AR->Gq Activates Gi Gi Alpha2_AR->Gi Activates Gs Gs Beta_AR->Gs Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ Ca²⁺ IP3->Ca2+ PKC Protein Kinase C DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2+->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction AC_inhibit Adenylyl Cyclase (inhibited) Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Inhibition_of_NT_release Inhibition of Neurotransmitter Release cAMP_decrease->Inhibition_of_NT_release AC_stimulate Adenylyl Cyclase (stimulated) Gs->AC_stimulate Activates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Cardiac_Contraction ↑ Cardiac Contraction PKA->Cardiac_Contraction Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation

Caption: Adrenergic receptor signaling pathways activated by epinephrine.

Discussion and Comparison

Pharmacokinetics

The in vivo study in rats demonstrates stereoselective pharmacokinetics for the epinephrine enantiomers after intravenous administration of a racemic mixture. L-epinephrine exhibits a lower clearance and a smaller volume of distribution compared to d-epinephrine, resulting in a higher plasma exposure (AUC). This indicates that the body handles the two isomers differently, with the more active l-isomer being cleared more slowly. The half-life of both enantiomers is short, consistent with the known rapid metabolism of epinephrine.

Pharmacodynamics and Receptor Binding
In Vivo Cardiovascular Effects

Clinical studies comparing nebulized racemic epinephrine and l-epinephrine for upper airway obstruction have generally found them to be equally effective with similar cardiovascular side effect profiles (changes in heart rate and blood pressure) when administered in equipotent doses (typically a 2.25% racemic epinephrine solution is considered equivalent to a 1% l-epinephrine solution, reflecting that roughly half of the racemic mixture is the active l-isomer).[1][2][3] One study did note a significant decrease in respiratory rate with l-epinephrine that was not observed with racemic epinephrine.[1]

At a more fundamental level, the cardiovascular effects of epinephrine are dose-dependent. At low doses, beta-adrenergic effects (vasodilation, increased heart rate and contractility) predominate, while at higher doses, alpha-adrenergic effects (vasoconstriction) become more prominent, leading to an increase in blood pressure.[4] Given that d-epinephrine has substantially lower affinity for these receptors, the cardiovascular response to racemic epinephrine is primarily driven by its l-epinephrine component. Any potential effects of d-epinephrine would likely only be observed at very high concentrations and may not be clinically significant.

Conclusion

The in vivo effects of racemic epinephrine are predominantly attributable to its l-epinephrine component. The d-epinephrine isomer exhibits significantly lower affinity for adrenergic receptors and is cleared more rapidly from the body. While clinical studies in specific therapeutic areas suggest comparable efficacy and safety between racemic and l-epinephrine when dosed appropriately, the underlying pharmacology clearly indicates that l-epinephrine is the active moiety. For research and drug development purposes, understanding the stereoselective pharmacokinetics and pharmacodynamics is crucial for accurate dose-response characterization and interpretation of experimental results. The choice between using racemic epinephrine and l-epinephrine in a clinical or research setting should consider the desired precision of dosing the active compound, with l-epinephrine offering a more direct measure of the pharmacologically active agent.

References

Dose-Response Relationship of Racepinephrine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dose-response relationship of racepinephrine in animal models of respiratory distress, with a focus on asthma and upper airway obstruction. Due to a notable lack of established and validated animal models specifically for viral croup, this guide primarily leverages data from asthma models and other relevant respiratory conditions. The information presented herein is intended to support preclinical research and drug development efforts.

Executive Summary

Racepinephrine, a 1:1 mixture of the D- and L-isomers of epinephrine, is a sympathomimetic amine with both alpha- and beta-adrenergic agonist activity. It is clinically used as a bronchodilator and to relieve symptoms of upper airway obstruction, such as in croup. While clinical data supports its efficacy, detailed preclinical dose-response data in animal models, particularly in direct comparison with other standard-of-care agents, is limited. This guide synthesizes the available information on experimental protocols for relevant animal models and presents comparative data where available.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from both preclinical and clinical studies to facilitate comparison between racepinephrine (or its active L-isomer, epinephrine) and alternative treatments.

Table 1: Dose-Response of Nebulized Racepinephrine and Salbutamol in Asthma

Species/PopulationDrugDosePrimary OutcomeKey FindingsAdverse Effects/Safety
Children (7-16 years) with asthmaRacepinephrine (Micronephrine)Dose-dependent; up to 0.9 mg/kgForced Expiratory Volume in 1 second (FEV1)Dose-dependent increase in FEV1.[1]Small, significant increase in systolic blood pressure; no significant change in diastolic pressure or heart rate.[1]
Children (7-16 years) with asthmaSalbutamol0.15 mg/kgFEV1No significant difference in FEV1 increase or duration compared to 0.9 mg/kg racepinephrine.[1]Not specified in direct comparison.

Table 2: Comparative Effects of Epinephrine and Salbutamol on Airway Reactivity

ModelDrugConcentration/DoseEffect on Histamine-Induced Bronchoconstriction
Human Bronchi (in vitro)Adrenaline (Epinephrine)Not specified5.2 doubling dose increase in histamine EC20; reduced maximal response by 54%.[2][3]
Human Bronchi (in vitro)SalbutamolNot specified2.4 doubling dose increase in histamine EC20; no effect on maximal response.[2][3]
Asthmatic Subjects (in vivo)Adrenaline (Epinephrine)Not specifiedNo significant effect on PD20 histamine.[2][3]
Asthmatic Subjects (in vivo)SalbutamolNot specified1.84 doubling dose increase in PD20 histamine.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for a relevant animal model of asthma and a general procedure for nebulization in rodents.

Ovalbumin-Induced Asthma Model in Guinea Pigs

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of bronchodilators.

1. Sensitization:

  • Animals: Male Hartley guinea pigs (250-300g).

  • Procedure: On day 0, guinea pigs are sensitized with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide (as an adjuvant) in saline.

  • Booster: A booster injection of 100 µg OVA in saline is administered i.p. on day 14.

2. Allergen Challenge:

  • Procedure: On day 21, conscious and unrestrained guinea pigs are placed in a whole-body plethysmography chamber.

  • Aerosol Generation: An aerosol of 1% OVA in saline is generated using an ultrasonic nebulizer and delivered to the chamber for 5 minutes.

  • Sham Control: A control group is challenged with saline aerosol only.

3. Measurement of Airway Response:

  • Parameter: Specific airway resistance (sRaw) is measured using a whole-body plethysmograph.

  • Timeline: Measurements are taken before the challenge (baseline) and at various time points post-challenge (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 8 hours) to assess both early and late asthmatic responses.

4. Drug Administration:

  • Procedure: Test compounds (e.g., nebulized racepinephrine, salbutamol) are administered via nebulization into the plethysmography chamber at a defined time point before the OVA challenge.

  • Dose-Response: Different concentrations of the test compounds are used to establish a dose-response curve against the OVA-induced increase in sRaw.

Protocol for Nebulized Drug Delivery to Rodents

This protocol outlines a general procedure for administering aerosolized drugs to rodents for respiratory research.

1. Equipment:

  • Nose-only exposure chamber or whole-body plethysmography chamber.

  • Jet or ultrasonic nebulizer.

  • Airflow controller and source of compressed air.

2. Animal Acclimatization:

  • Animals should be acclimatized to the restraint tubes or exposure chamber for several days prior to the experiment to minimize stress.

3. Nebulization Procedure:

  • Drug Preparation: The drug solution (e.g., racepinephrine, salbutamol) is prepared at the desired concentration in sterile saline.

  • Nebulizer Setup: The nebulizer is filled with the drug solution and connected to the exposure chamber and the compressed air source.

  • Aerosol Generation: The airflow is adjusted to generate an aerosol with a specific particle size distribution (typically 1-5 µm for deep lung deposition).

  • Exposure: The animal is placed in the chamber and exposed to the aerosol for a predetermined duration.

4. Monitoring:

  • Animals should be monitored continuously during and after exposure for any signs of distress.

  • Physiological parameters (e.g., respiratory rate, tidal volume) can be monitored if the chamber is equipped with the necessary sensors.

Mandatory Visualization

Signaling Pathway of Adrenergic Agonists

The following diagram illustrates the primary signaling pathways activated by adrenergic agonists like racepinephrine.

Adrenergic_Signaling Racepinephrine Racepinephrine (L-epinephrine) Alpha1 α1-Adrenergic Receptor Racepinephrine->Alpha1 Binds Beta2 β2-Adrenergic Receptor Racepinephrine->Beta2 Binds Gq Gq protein Alpha1->Gq Activates Gs Gs protein Beta2->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to Vasoconstriction Vasoconstriction (Reduces Airway Edema) Ca_release->Vasoconstriction Causes AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Causes

Caption: Signaling pathways of racepinephrine's adrenergic agonism.

Experimental Workflow for Asthma Model

The following diagram outlines the experimental workflow for the ovalbumin-induced asthma model in guinea pigs.

Asthma_Model_Workflow Start Start Sensitization Sensitization (Day 0: OVA + Al(OH)₃ i.p.) Start->Sensitization Booster Booster (Day 14: OVA i.p.) Sensitization->Booster Drug_Admin Drug Administration (Nebulized Racepinephrine or Salbutamol) Booster->Drug_Admin Challenge Allergen Challenge (Day 21: Nebulized OVA) Drug_Admin->Challenge Measurement Measure Airway Response (sRaw via Plethysmography) Challenge->Measurement Analysis Data Analysis (Dose-Response Curve) Measurement->Analysis End End Analysis->End

Caption: Workflow of the ovalbumin-induced guinea pig asthma model.

Conclusion and Future Directions

The available data, primarily from clinical studies and in vitro models, suggests that racepinephrine is an effective bronchodilator. However, there is a clear and critical need for well-controlled preclinical studies in relevant animal models to fully elucidate its dose-response relationship and to directly compare its efficacy and safety profile with that of other bronchodilators like salbutamol. The development of a reliable and reproducible animal model of viral croup would be particularly valuable for investigating treatments for this common pediatric condition. Future research should focus on conducting head-to-head comparative studies in these models, measuring a range of physiological parameters to provide a comprehensive understanding of the therapeutic potential of racepinephrine.

References

Establishing Bioequivalence of Different Racepinephrine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing the bioequivalence of different formulations of racepinephrine, a commonly used bronchodilator for conditions like asthma and croup. Establishing bioequivalence is crucial for ensuring that generic or alternative formulations of a drug are therapeutically equivalent to a reference product.[1][2][3] This document outlines the key experimental protocols, data presentation formats, and underlying scientific principles necessary for such an assessment, in line with regulatory expectations.[4][5][6][7][8][9]

Epinephrine Signaling Pathway

Racepinephrine is a racemic mixture of the D- and L-isomers of epinephrine, with the L-isomer being the pharmacologically active component.[10][11] Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs).[][13][14] The binding of epinephrine to β2-adrenergic receptors in the smooth muscle of the airways initiates a signaling cascade that leads to bronchodilation.[][13][15]

The canonical pathway involves the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[][13][14] cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[13][16]

Epinephrine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Epinephrine Epinephrine Receptor β2-Adrenergic Receptor (GPCR) Epinephrine->Receptor G_Protein G-Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets PKA->Targets phosphorylates Relaxation Bronchodilation (Muscle Relaxation) Targets->Relaxation leads to

Caption: Epinephrine signaling pathway leading to bronchodilation.

Experimental Protocols for Bioequivalence Assessment

A weight-of-evidence approach is typically required to establish the bioequivalence of orally inhaled drug products (OIDPs).[4] This involves a combination of in vitro, pharmacokinetic (PK), and pharmacodynamic (PD) or clinical endpoint studies.

In Vitro Equivalence Studies

In vitro studies are highly sensitive methods for comparing the physical and aerodynamic properties of two racepinephrine formulations.[4] These tests are foundational for assessing the potential for equivalent lung deposition.

Experimental Protocol: Aerodynamic Particle Size Distribution (APSD)

  • Apparatus: A multi-stage cascade impactor, such as the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).

  • Procedure:

    • Assemble the cascade impactor and place collection surfaces on each stage.

    • Connect the inhaler device containing the racepinephrine formulation to the impactor via a USP induction port.

    • Actuate the inhaler at a controlled flow rate that mimics patient inhalation.

    • After actuation, disassemble the impactor and rinse each stage and the induction port with a suitable solvent.

    • Quantify the amount of drug deposited on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[17][18][19]

  • Data Analysis: Determine the mass of drug on each stage and calculate key parameters such as Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF).

Table 1: Representative In Vitro Comparison of Two Racepinephrine Formulations

ParameterFormulation A (Test)Formulation B (Reference)Acceptance Criteria
Delivered Dose (µg) 2245 ± 1102250 ± 12590% - 111% of Reference
Mass Median Aerodynamic Diameter (MMAD) (µm) 2.8 ± 0.22.9 ± 0.3± 15% of Reference
Geometric Standard Deviation (GSD) 1.5 ± 0.11.6 ± 0.1Comparable
Fine Particle Fraction (FPF) (% of delivered dose) 45 ± 343 ± 490% - 111% of Reference

Data are presented as mean ± standard deviation and are for illustrative purposes.

Pharmacokinetic (PK) Equivalence Studies

PK studies assess the rate and extent to which the active drug moiety becomes available at the site of action and in the systemic circulation.[7][20] For inhaled drugs, plasma concentrations of epinephrine can be measured to compare systemic exposure.[21][22][23][24]

Experimental Protocol: Crossover PK Study

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover study in healthy adult volunteers is a common design.[2][25][26] A washout period of sufficient duration should be included between treatments.

  • Subjects: Healthy, non-smoking volunteers are typically enrolled to minimize variability.[20]

  • Procedure:

    • Subjects are administered a single dose of either the test or reference racepinephrine formulation via inhalation.

    • Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 5, 10, 15, 30, 60, 90, 120 minutes).

    • Plasma is separated and stored frozen until analysis.

    • Plasma concentrations of epinephrine (and its enantiomers, if necessary) are determined using a validated and sensitive bioanalytical method, such as LC-MS/MS.[17][18]

  • Data Analysis: Calculate key pharmacokinetic parameters for each subject, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[25] Statistical analysis is performed on the log-transformed Cmax and AUC data.

Table 2: Representative Pharmacokinetic Comparison of Two Racepinephrine Formulations

ParameterFormulation A (Test)Formulation B (Reference)90% Confidence Interval for Geometric Mean Ratio
Cmax (pg/mL) 25526092% - 108%
AUC0-t (pg*h/mL) 31032094% - 110%
Tmax (min) 1515Not statistically compared for bioequivalence

Data are representative geometric means. The 90% Confidence Interval for the ratio of the geometric means of the test and reference products for Cmax and AUC should fall within the acceptance range of 80% to 125% to establish bioequivalence.[2][25]

Pharmacodynamic (PD) or Clinical Endpoint Equivalence Studies

For locally acting drugs like racepinephrine, PD or clinical endpoint studies may be necessary to demonstrate therapeutic equivalence.[1] This is particularly important if PK profiles are not considered sufficiently sensitive to reflect local drug action.

Experimental Protocol: Bronchodilator Response Study

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study in patients with stable, mild to moderate asthma.

  • Subjects: Patients with a demonstrated reversible airway obstruction.

  • Procedure:

    • Baseline lung function is measured using spirometry (e.g., Forced Expiratory Volume in 1 second, FEV1).

    • Subjects are administered a single dose of the test formulation, reference formulation, or placebo.

    • FEV1 is measured at various time points post-dose (e.g., 15, 30, 60, 120, 180 minutes).

  • Data Analysis: The primary PD endpoint is typically the change from baseline in FEV1. The area under the FEV1-time curve (AUEC) and the maximum change in FEV1 (Emax) are compared between the test and reference formulations.

Table 3: Representative Pharmacodynamic Comparison of Two Racepinephrine Formulations

ParameterFormulation A (Test)Formulation B (Reference)95% Confidence Interval for the Difference
Maximum Change in FEV1 (L) 0.450.42-0.05 to 0.11
AUEC for FEV1 (L*h) 0.850.81-0.10 to 0.18

Data are representative means. The 95% confidence interval for the difference between the test and reference products should fall within a predefined equivalence margin.

Experimental Workflow for Bioequivalence Assessment

The overall workflow for establishing the bioequivalence of two racepinephrine formulations follows a stepwise approach, integrating in vitro, PK, and PD/clinical data.

Bioequivalence_Workflow cluster_workflow Bioequivalence Assessment Workflow Formulation_Dev Formulation Development (Test Product) In_Vitro In Vitro Equivalence (e.g., APSD) Formulation_Dev->In_Vitro Reference_Product Reference Product (Formulation B) Reference_Product->In_Vitro PK_Study Pharmacokinetic (PK) Equivalence Study In_Vitro->PK_Study If equivalent Statistical_Analysis Statistical Analysis (Equivalence Testing) In_Vitro->Statistical_Analysis PD_Clinical_Study Pharmacodynamic (PD) or Clinical Endpoint Study PK_Study->PD_Clinical_Study If necessary or PK not sensitive PK_Study->Statistical_Analysis PD_Clinical_Study->Statistical_Analysis Bioequivalence_Decision Bioequivalence Decision Statistical_Analysis->Bioequivalence_Decision

Caption: A stepwise workflow for assessing the bioequivalence of inhaled drugs.

Conclusion

Establishing the bioequivalence of different racepinephrine formulations requires a rigorous, multi-faceted approach. This guide provides a framework for the necessary in vitro, pharmacokinetic, and pharmacodynamic/clinical studies. The successful demonstration of equivalence across these different tiers of investigation provides a high degree of confidence that the test and reference formulations will produce the same therapeutic effect and have a similar safety profile. For all stages of development and testing, consultation with relevant regulatory guidelines is essential to ensure compliance and successful product approval.[2][4][5][6][7][8][9]

References

Correlating In Vitro and In Vivo Performance of Racepinephrine Inhalers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of racepinephrine inhalers, primarily focusing on their in vivo performance in relation to the well-established alternative, albuterol. Due to the limited availability of public, detailed in vitro characterization data for commercially available racepinephrine inhalers, this document emphasizes the existing clinical evidence and outlines the standard methodologies for in vitro testing that are crucial for establishing a comprehensive in vitro-in vivo correlation (IVIVC).

Introduction to Racepinephrine

Racepinephrine is a 1:1 racemic mixture of the D- and L-isomers of epinephrine.[1] It is a non-selective adrenergic agonist that acts as a bronchodilator and is indicated for the temporary relief of mild symptoms of intermittent asthma, such as wheezing, chest tightness, and shortness of breath.[1][2] It is available over-the-counter in the United States, for example, as Asthmanefrin®, administered via a nebulizer.[2][3][4]

The Importance of In Vitro-In Vivo Correlation (IVIVC) for Inhaled Products

In Vivo Performance Comparison: Racepinephrine vs. Albuterol

Clinical studies have compared the pharmacodynamic effects of nebulized racepinephrine and albuterol, a selective beta-2 adrenergic agonist, in patients with asthma.

Pharmacodynamic Data

A key measure of bronchodilator efficacy is the change in Forced Expiratory Volume in one second (FEV1). Another important in vivo assessment is bronchoprotection, often evaluated through challenges with agents like methacholine.

ParameterRacepinephrineAlbuterolStudy PopulationKey Findings
Bronchoprotection (Methacholine Challenge) Geometric mean PC20: 10.2 mg/mL (for a 10 mg dose)Geometric mean PC20: 44 mg/mL (for a 1.25 mg dose)4 adults with mild, stable asthmaAlbuterol demonstrated significantly greater bronchoprotection against methacholine challenge compared to racepinephrine.[3]
Forced Expiratory Volume in 1 second (FEV1) Dose-dependent increase in FEV1Significant increase in FEV110 children (7-16 years) with asthmaNo significant difference was found in the increase in FEV1 or the duration of this effect between nebulized racepinephrine (0.9 mg/kg) and salbutamol (albuterol, 0.15 mg/kg).[5]

PC20: Provocative concentration of methacholine that causes a 20% fall in FEV1.

Pharmacokinetic and Systemic Effects

Direct pharmacokinetic data for inhaled racepinephrine is limited. However, studies on inhaled L-epinephrine (the active isomer) provide insights into its systemic absorption and effects.

ParameterInhaled L-Epinephrine (4 mg & 8 mg)Intramuscular Epinephrine (0.3 mg)Study PopulationKey Findings
Time to Maximum Concentration (Tmax) ~15 minutes~15 minutes8 healthy adultsRapid absorption for both inhaled and intramuscular routes.[6]
Maximum Concentration (Cmax) & Area Under the Curve (AUC) Dose-dependent increaseLower than 4 mg & 8 mg inhaled doses8 healthy adultsInhaled epinephrine leads to higher systemic exposure compared to the standard intramuscular dose.[6]
Heart Rate Significant increase compared to placebo and intramuscular injectionIncrease compared to placebo8 healthy adultsInhaled epinephrine has a more pronounced effect on heart rate.[6]

These findings suggest that inhaled epinephrine is rapidly absorbed systemically and can produce significant cardiovascular effects.

Standard Experimental Protocols for In Vitro Inhaler Performance Testing

While specific data for racepinephrine inhalers is scarce, the following are the standard, validated methodologies used to characterize the in vitro performance of orally inhaled products.

Aerodynamic Particle Size Distribution (APSD)

APSD is a critical quality attribute as it determines the deposition pattern of the inhaled drug in the respiratory tract. Particles between 1-5 µm are generally considered to have the highest probability of reaching the lungs.

Methodology: Cascade Impaction

  • Apparatus: A multi-stage cascade impactor, such as the Andersen Cascade Impactor (ACI) or the Next Generation Impactor (NGI), is used.[7][8] These instruments separate particles based on their inertial properties into different size fractions.

  • Procedure:

    • The inhaler is connected to the impactor's induction port.

    • A constant airflow is drawn through the impactor using a vacuum pump, simulating inhalation. For nebulizers, this is typically done over a set period.

    • The inhaler is actuated, and the aerosol is drawn into the impactor.

    • The impactor is disassembled, and the amount of drug deposited on each stage is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The mass of the drug on each stage is used to calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD), which characterize the particle size distribution. The fine particle fraction (FPF), the percentage of the dose with an aerodynamic diameter typically less than 5 µm, is also determined.

Delivered Dose Uniformity (DDU)

DDU testing ensures that the patient receives a consistent dose with each actuation of the inhaler.

Methodology: Dose Unit Sampling Apparatus (DUSA)

  • Apparatus: A DUSA, which is a filter holder connected to a vacuum pump, is used to capture the emitted dose.

  • Procedure:

    • The inhaler is fired into the DUSA at a controlled flow rate. For nebulizers, the entire content of a unit-dose vial is typically aerosolized into the apparatus.

    • The drug collected on the filter is dissolved in a solvent.

    • The amount of drug is quantified by an appropriate analytical technique (e.g., HPLC).

  • Data Analysis: The delivered dose is compared to the label claim. The uniformity of the delivered dose is assessed across multiple actuations and multiple inhaler units to ensure consistency.[9]

Visualizing the Methodologies and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

G General Experimental Workflow for Inhaler IVIVC APSD Aerodynamic Particle Size Distribution (APSD) (e.g., Cascade Impaction) IVIVC In Vitro-In Vivo Correlation (IVIVC) APSD->IVIVC DDU Delivered Dose Uniformity (DDU) (e.g., DUSA) DDU->IVIVC PK Pharmacokinetics (PK) (Plasma Drug Concentration) PD Pharmacodynamics (PD) (e.g., FEV1, Bronchoprotection) IVIVC->PK IVIVC->PD

Caption: Workflow for establishing IVIVC for inhaled products.

G Adrenergic Receptor Signaling Pathway cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Racepinephrine Racepinephrine Alpha α-adrenergic Racepinephrine->Alpha Agonist Beta1 β1-adrenergic Racepinephrine->Beta1 Agonist Beta2 β2-adrenergic Racepinephrine->Beta2 Agonist Albuterol Albuterol Albuterol->Beta2 Selective Agonist Vasoconstriction Vasoconstriction Alpha->Vasoconstriction CardiacStimulation Cardiac Stimulation (Increased Heart Rate) Beta1->CardiacStimulation Bronchodilation Bronchodilation Beta2->Bronchodilation

Caption: Signaling pathways of racepinephrine and albuterol.

Conclusion

The available in vivo data suggests that while nebulized racepinephrine is an effective bronchodilator, its bronchoprotective effect may be less potent than that of albuterol in adults with mild asthma.[3] In children with asthma, its efficacy in improving FEV1 appears comparable to albuterol.[5] The non-selective nature of racepinephrine leads to more pronounced systemic cardiovascular effects compared to the selective beta-2 agonist albuterol.

A significant data gap exists in the public domain regarding the in vitro performance of commercially available racepinephrine inhalers. To establish a robust in vitro-in vivo correlation, detailed studies on the aerodynamic particle size distribution and delivered dose uniformity are essential. Such data would be invaluable for researchers and drug development professionals in optimizing formulation and device design, ensuring product consistency, and predicting clinical outcomes. Further research in this area is warranted to provide a more complete understanding of the performance of racepinephrine inhalers.

References

A Comparative Guide to New Bronchodilators Versus Racepinephrine Hydrochloride for Inhalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly developed bronchodilators against the established, rapid-acting bronchodilator, racepinephrine hydrochloride. The content is intended to inform research and development by presenting key performance data, detailed experimental methodologies, and relevant physiological pathways.

Introduction to Bronchodilator Benchmarking

The landscape of respiratory therapeutics is continually evolving, with a focus on developing longer-acting, more effective, and safer bronchodilators for obstructive lung diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This compound, a racemic mixture of epinephrine, has long served as a rapidly acting bronchodilator, particularly in acute settings. However, its non-selective nature and short duration of action present limitations. This guide benchmarks a selection of new-generation bronchodilators, including long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and dual-action phosphodiesterase (PDE) inhibitors, against this compound, offering a comparative analysis of their pharmacological profiles and clinical performance.

Comparative Analysis of Bronchodilator Performance

The following tables summarize the key performance indicators of this compound and selected new bronchodilators based on available clinical trial data. Direct head-to-head trials with racepinephrine are limited for newer agents; therefore, comparisons are drawn from studies against placebos or other active comparators like salbutamol (albuterol).

Table 1: Pharmacodynamic and Efficacy Comparison

Drug ClassDrugMechanism of ActionOnset of ActionDuration of ActionPeak FEV1 Improvement (vs. Placebo/Comparator)
Non-selective Adrenergic Agonist This compoundα and β adrenergic receptor agonist~3-5 minutes1-3 hoursVariable; comparable to salbutamol in some studies.
Long-Acting β2-Agonist (LABA) IndacaterolSelective β2-adrenergic receptor agonist~5 minutes[1][2]24 hours[3][4]170-180 mL vs. placebo[3][5][6]; 60 mL vs. salmeterol[5]; non-inferior to tiotropium.[7][8][9]
Long-Acting Muscarinic Antagonist (LAMA) Glycopyrronium BromideM3 muscarinic receptor antagonist~5-15 minutes[10]24 hours[10]87-143 mL vs. placebo at 5-15 min[10]; faster onset than tiotropium.[10][11][12]
Long-Acting Muscarinic Antagonist (LAMA) Aclidinium BromideM3 muscarinic receptor antagonist~30 minutes[13]~12 hours (requiring twice-daily dosing)124-128 mL (trough) and 185-209 mL (peak) vs. placebo.[14][15]
Dual PDE3/PDE4 Inhibitor Ensifentrine (RPL554)Inhibition of phosphodiesterase 3 and 4RapidData on 24-hour profile varies by study87-94 mL (average over 12h) vs. placebo[16][17][18]; 520 mL (peak at 1h) vs. placebo in asthma.[19]

Table 2: Safety and Tolerability Profile

DrugCommon Adverse EventsCardiovascular Side Effects
This compound Tachycardia, palpitations, tremor, nervousness, headache.Can increase heart rate and blood pressure due to non-selective adrenergic stimulation.
Indacaterol Cough, nasopharyngitis, headache, nausea.Generally well-tolerated with minimal cardiovascular effects at therapeutic doses.
Glycopyrronium Bromide Dry mouth, nasopharyngitis, urinary tract infection.Low incidence of cardiovascular side effects due to poor systemic absorption.
Aclidinium Bromide Headache, nasopharyngitis, cough.Low systemic exposure leads to a favorable cardiovascular safety profile.
Ensifentrine (RPL554) Generally well-tolerated with an adverse event profile similar to placebo in clinical trials.[18]Minimal systemic effects reported.

Signaling Pathways in Bronchodilation

The mechanisms by which these bronchodilators elicit their effects are rooted in distinct cellular signaling pathways. Understanding these pathways is crucial for the development of novel and targeted therapies.

G cluster_adrenergic β2-Adrenergic Pathway (Indacaterol) cluster_muscarinic Muscarinic Pathway (Glycopyrronium/Aclidinium) cluster_pde Phosphodiesterase Pathway (Ensifentrine) Indacaterol Indacaterol β2-AR β2-Adrenergic Receptor Indacaterol->β2-AR activates Gs Gs Protein β2-AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to Acetylcholine Acetylcholine M3_R M3 Muscarinic Receptor Acetylcholine->M3_R activates Gq Gq Protein M3_R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Intracellular Ca2+ IP3->Ca2 releases Contraction Bronchial Smooth Muscle Contraction Ca2->Contraction causes LAMA Glycopyrronium/ Aclidinium LAMA->M3_R blocks cAMP_PDE cAMP PDE3_PDE4 PDE3/PDE4 cAMP_PDE->PDE3_PDE4 hydrolyzed by Relaxation_PDE Bronchial Smooth Muscle Relaxation cAMP_PDE->Relaxation_PDE promotes AMP 5'-AMP PDE3_PDE4->AMP Ensifentrine Ensifentrine Ensifentrine->PDE3_PDE4 inhibits

Caption: Simplified signaling pathways for different classes of bronchodilators.

Experimental Protocols for Bronchodilator Efficacy Testing

The following are standardized protocols used in preclinical and clinical research to assess the efficacy of bronchodilators.

Methacholine Challenge Test

Objective: To assess airway hyperresponsiveness.

Methodology:

  • Baseline Spirometry: Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV1).

  • Diluent Inhalation: The subject inhales a saline diluent as a control.

  • Spirometry: Repeat spirometry after diluent inhalation.

  • Methacholine Administration: Administer incrementally increasing concentrations of nebulized methacholine.

  • Post-Dose Spirometry: Perform spirometry after each dose of methacholine.

  • Endpoint: The test is terminated when there is a 20% or greater fall in FEV1 from baseline (PC20), or the maximum concentration of methacholine has been administered.[6][20][21][22]

G Start Start Baseline_Spiro Baseline Spirometry (FEV1) Start->Baseline_Spiro Saline Inhale Saline Baseline_Spiro->Saline Post_Saline_Spiro Repeat Spirometry Saline->Post_Saline_Spiro Methacholine Inhale Increasing Doses of Methacholine Post_Saline_Spiro->Methacholine Post_Meth_Spiro Repeat Spirometry Methacholine->Post_Meth_Spiro End_Negative Negative Test Methacholine->End_Negative Max Dose Reached Check_FEV1 FEV1 Drop ≥ 20%? Post_Meth_Spiro->Check_FEV1 Check_FEV1->Methacholine No End_Positive Positive Test (PC20) Check_FEV1->End_Positive Yes

References

Safety Operating Guide

Proper Disposal of Racepinephrine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of racepinephrine hydrochloride, ensuring compliance with regulatory standards and promoting a safe laboratory environment. The following procedures are intended for researchers, scientists, and drug development professionals.

This compound, a sympathomimetic bronchodilator, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. While pure epinephrine is listed as an acutely toxic hazardous waste (P042) by the Environmental Protection Agency (EPA), the EPA has clarified that this designation does not extend to its salts, such as this compound, which are commonly used in pharmaceutical preparations.[1][2][3] Consequently, this compound can typically be managed as non-hazardous pharmaceutical waste, though state and local regulations may vary and should always be consulted.[1][3]

Core Principles of this compound Disposal

Proper disposal of this compound is governed by several key regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[4][5][6][7] For healthcare facilities and laboratories, the EPA's Subpart P of the RCRA provides specific management standards for hazardous waste pharmaceuticals.[5][6][8]

It is crucial to distinguish between unused/expired products and containers that are empty following administration.

  • Unused or Expired this compound: This is the primary focus of laboratory disposal procedures. It must be managed in a way that prevents diversion and environmental contamination.

  • Empty Containers: Vials, ampules, or syringes that have been fully used for their intended purpose and contain only residual amounts of this compound are generally not considered hazardous waste and can be disposed of as medical waste (e.g., in a sharps container).[9]

Step-by-Step Disposal Protocol for Unused this compound

  • Initial Assessment and Segregation:

    • Identify all unused, expired, or contaminated this compound.

    • Segregate this waste from other chemical and biological waste streams.

    • Consult your institution's Environmental Health and Safety (EHS) department to confirm if your state or locality has more stringent regulations than the federal guidelines.[1][3]

  • Containerization and Labeling:

    • Place the this compound waste in a designated, leak-proof, and clearly labeled container.[5]

    • For non-hazardous pharmaceutical waste, blue or white containers are often used.[5]

    • The label should clearly identify the contents as "Non-Hazardous Pharmaceutical Waste" and include the name "this compound."

  • Storage:

    • Store the waste container in a secure, designated area away from heat, light, and incompatible materials such as oxidizing agents and acids.[10][11]

    • The storage area should be locked to prevent unauthorized access.[10][12][13][14]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash. [6]

    • Contact your institution's EHS department or a licensed hazardous/medical waste disposal contractor to arrange for pickup and disposal.

    • The preferred method of disposal for non-hazardous pharmaceuticals is incineration by a licensed facility to ensure complete destruction.[5][6][7]

    • Alternatively, a "reverse distributor" may be used for returning expired pharmaceuticals to the manufacturer.[9]

  • Documentation:

    • Maintain accurate records of the disposed this compound, including the quantity, date of disposal, and the name of the waste disposal contractor. This is crucial for regulatory compliance.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure the Area: Prevent entry into the spill zone.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. For large spills, respiratory protection may be necessary.[11][12]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[10][12][13]

    • For liquid spills, use an absorbent material to solidify the waste before scooping it into the container.[11]

    • Do not add water to the spilled material.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.

  • Waste Disposal: The cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[9] Contact your EHS department for guidance.

Regulatory and Safety Data Summary

ParameterGuideline/InformationSource
EPA Hazardous Waste Code Pure Epinephrine: P042 (Acutely Toxic). This compound (as a salt) is generally exempt from this listing at the federal level.[1][2][3][9][15]
Primary Regulatory Body Environmental Protection Agency (EPA)[4][5][6][7][8]
Governing Regulation Resource Conservation and Recovery Act (RCRA), particularly Subpart P for healthcare facilities.[4][5][6][7][8]
Recommended Disposal Method Incineration via a licensed medical or hazardous waste facility.[5][6][7]
Prohibited Disposal Methods Flushing down the sewer/drain; disposal in regular trash.[6]
Acute Oral Toxicity (LD50) 90 mg/kg (Mouse)[10][12]
Personal Protective Equipment Safety glasses/goggles, gloves, lab coat. Respiratory protection may be needed for large spills.[10][11][12]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

RacepinephrineDisposal start This compound Waste Identified is_used Was the product fully used for its intended purpose? start->is_used sharps_container Dispose of empty container in a sharps container as medical waste. is_used->sharps_container Yes unused_waste Unused/Expired Product is_used->unused_waste No is_spill Is this a spill cleanup? spill_waste Spill Cleanup Material is_spill->spill_waste Yes consult_ehs Consult Institutional EHS & State/Local Regulations is_spill->consult_ehs No unused_waste->is_spill spill_waste->consult_ehs segregate Segregate and place in a clearly labeled, sealed container. consult_ehs->segregate store Store securely in a designated area. segregate->store disposal_contractor Arrange for pickup by a licensed waste disposal contractor for incineration. store->disposal_contractor document Document disposal records. disposal_contractor->document

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racepinephrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Racepinephrine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.